Product packaging for Melledonal C(Cat. No.:CAS No. 117458-35-2)

Melledonal C

Cat. No.: B15421527
CAS No.: 117458-35-2
M. Wt: 480.9 g/mol
InChI Key: RCBZBPPFXBBNCD-IQEKTTGQSA-N
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Description

Melledonal C is a natural product found in Armillaria mellea, Armillaria heimii, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29ClO8 B15421527 Melledonal C CAS No. 117458-35-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117458-35-2

Molecular Formula

C24H29ClO8

Molecular Weight

480.9 g/mol

IUPAC Name

[(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate

InChI

InChI=1S/C24H29ClO8/c1-11-16(13(27)6-14(32-5)17(11)25)20(29)33-15-8-22(4)18-19(28)21(2,3)10-23(18,30)7-12(9-26)24(15,22)31/h6-7,9,15,18-19,27-28,30-31H,8,10H2,1-5H3/t15-,18-,19-,22-,23+,24+/m1/s1

InChI Key

RCBZBPPFXBBNCD-IQEKTTGQSA-N

Isomeric SMILES

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3[C@H](C(C4)(C)C)O)O)C=O)O)C

Canonical SMILES

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3C(C(C4)(C)C)O)O)C=O)O)C

Origin of Product

United States

Foundational & Exploratory

Melledonal C: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melledonal C is a naturally occurring sesquiterpenoid aryl ester, a class of secondary metabolites produced by fungi of the genus Armillaria, notably the honey mushroom, Armillaria mellea.[1][2] This compound belongs to the protoilludane class of natural products, which are characterized by a distinctive 5/6/4-fused ring system.[3] this compound has garnered scientific interest due to its notable biological activities, including antimicrobial, antifungal, and cytotoxic properties.[2][4][5] Its structure has been rigorously established through advanced spectroscopic and crystallographic techniques.[1][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, complete with detailed experimental methodologies and pathway diagrams to support further research and development.

Chemical Structure and Identification

This compound is chemically classified as a Δ²,³-protoilludene sesquiterpenoid.[1] Its absolute configuration and preferred conformation have been determined through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

IdentifierValue
IUPAC Name [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
Molecular Formula C₂₄H₂₉ClO₈
SMILES CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3--INVALID-LINK--(C)C)O)O)C=O)O)C
InChI InChI=1S/C24H29ClO8/c1-11-16(13(27)6-14(32-5)17(11)25)20(29)33-15-8-22(4)18-19(28)21(2,3)10-23(18,30)7-12(9-26)24(15,22)31/h6-7,9,15,18-19,27-28,30-31H,8,10H2,1-5H3/t15-,18-,19-,22-,23+,24+/m1/s1
InChIKey RCBZBPPFXBBNCD-IQEKTTGQSA-N
CAS Number 117458-35-2

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValue
Molecular Weight 480.9 g/mol
Monoisotopic Mass 480.1551 Da
XLogP3 3.1
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 8
Rotatable Bond Count 4
Topological Polar Surface Area 134 Ų
Complexity 875

Biological Activity

This compound has demonstrated a range of biological activities, with notable cytotoxic and antimicrobial effects.

Cytotoxicity

This compound has been evaluated for its cytotoxic activity against various human cancer cell lines.

Cell LineActivity (IC₅₀)Reference
CEM (Leukemia)49.6 µM[3][5]
HT-29 (Colon Cancer)85.6 µM[3][5]
CCRF-CEM (Leukemia)Reported cytotoxic[2][4]
Antimicrobial and Antifungal Activity

The compound exhibits inhibitory effects against both bacteria and fungi.

OrganismActivity (MIC) / MethodReference
Escherichia coli1.0 µg (Bioautographic Assay)[5]
Candida albicans3.0 µg (Bioautographic Assay)[5]
Bacillus cereus ATCC10702Active at 100 µ g/disk [5]
Bacillus subtilis ATCC6633Active at 100 µ g/disk [5]

Experimental Protocols

This section details the methodologies for the isolation, structural elucidation, and biological evaluation of this compound, based on published literature.

Isolation and Purification from Armillaria mellea

The following protocol describes a typical procedure for the extraction and isolation of this compound from the mycelium of A. mellea.[2]

G cluster_0 Extraction cluster_1 Chromatography cluster_2 Purification A Mycelium of A. mellea (9.0 kg) B Extract with 95% EtOH (3x) A->B C Concentrate EtOH Extract B->C D Partition with EtOAc and H₂O C->D E EtOAc Layer F Silica Gel Column Chromatography (n-hexane-EtOAc gradient) E->F G Collect Fractions F->G H Repeated Chromatography of Active Fractions G->H I Further Purification Steps (e.g., recrystallization) H->I J Pure this compound I->J

Fig. 1: Workflow for the isolation of this compound.
  • Extraction: The mycelium of A. mellea (9.0 kg) is extracted three times with 95% ethanol (50 L). The combined ethanol extracts are concentrated under reduced pressure.[2]

  • Partitioning: The resulting concentrate is partitioned between ethyl acetate (EtOAc) and water.[2]

  • Column Chromatography: The EtOAc-soluble layer is subjected to silica gel column chromatography, eluting with a gradient of n-hexane to EtOAc (from 20:1 to 0:1) to yield multiple fractions.[2]

  • Further Purification: Fractions containing this compound, identified by techniques such as Thin Layer Chromatography (TLC), are combined and subjected to repeated chromatographic steps to afford the pure compound.[2]

Structure Elucidation

The definitive structure of this compound was established using the following key analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the connectivity and stereochemistry of the molecule.

    • Protocol:

      • Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., [²H₆]acetone or CDCl₃).

      • Acquire a standard set of NMR spectra on a high-field spectrometer (e.g., 500 MHz).

      • This dataset should include:

        • ¹H NMR for proton chemical shifts, integrations, and coupling constants.

        • ¹³C NMR and DEPT to identify all unique carbon environments.

        • 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H correlations, which is crucial for assembling the carbon skeleton.

        • NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proton proximities, aiding in the assignment of relative stereochemistry.[3]

      • Analyze the collective data to assemble the complete molecular structure.[6]

  • X-Ray Crystallography:

    • Objective: To determine the precise three-dimensional arrangement of atoms in the solid state and establish the absolute configuration.[1][3]

    • Protocol:

      • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent system.

      • Data Collection: Mount a selected crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal is rotated while diffraction data (angles and intensities of reflected X-rays) are collected using an area detector.

      • Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map.

      • Model Building and Refinement: Build an atomic model into the electron density map. Refine the model iteratively against the experimental data to obtain the final, high-resolution crystal structure.[1]

Cytotoxicity Assay

The cytotoxic effects of this compound are typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Culture human cancer cell lines (e.g., CEM, HT-29) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well microtiter plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

    • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be assessed using methods like the bioautographic assay on TLC plates or standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, C. albicans) in a suitable broth.

  • Broth Microdilution Method:

    • Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing growth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (no compound) and a negative control (no microorganism).

    • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Biosynthesis and Mechanism of Action

Biosynthesis Pathway

This compound is a member of the melleolide family of sesquiterpenoids. Their biosynthesis begins with the universal C15 precursor, farnesyl diphosphate (FPP), which is cyclized to form the characteristic protoilludene skeleton.[7]

G FPP Farnesyl Diphosphate (FPP) ProSynth Protoilludene Synthase FPP->ProSynth Proto Protoilludene Skeleton ProSynth->Proto P450 Cytochrome P450 Monooxygenases Proto->P450 OxyProto Oxygenated Protoilludene (Alcohol Intermediate) P450->OxyProto Esterification Esterification OxyProto->Esterification Orsellinic Orsellinic Acid Moiety (from Polyketide Pathway) Orsellinic->Esterification MelledonalC This compound Esterification->MelledonalC

Fig. 2: Proposed biosynthetic pathway of this compound.
Proposed Mechanism of Action

While the precise molecular targets for all of this compound's activities are not fully elucidated, its α,β-unsaturated aldehyde moiety is a key structural feature. This functional group can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This mechanism is proposed for the inhibition of enzymes like 5-lipoxygenase by related melleolides, suggesting a potential mode of action for its anti-inflammatory and cytotoxic effects.

Conclusion

This compound is a bioactive natural product with a well-defined chemical structure and promising cytotoxic and antimicrobial properties. The detailed protocols and compiled data presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology. Further investigation into its mechanism of action and structure-activity relationships may pave the way for the development of new therapeutic agents.

References

The Biosynthesis of Melledonal C in Armillaria mellea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melledonal C, a chlorinated sesquiterpenoid aryl ester belonging to the melleolide family, is a secondary metabolite produced by the basidiomycete fungus Armillaria mellea. Melleolides have garnered significant interest due to their diverse biological activities, including antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. It details the key enzymatic steps, the associated gene cluster, and available experimental methodologies. While the complete enzymatic cascade and quantitative kinetics are still under active investigation, this document consolidates the established knowledge to serve as a valuable resource for researchers in natural product biosynthesis, mycology, and drug discovery.

Introduction

Armillaria mellea, commonly known as the honey mushroom, is a globally distributed fungus recognized for its pathogenic interactions with a wide range of plant species. Beyond its ecological significance, A. mellea is a prolific producer of a diverse array of secondary metabolites, among which the melleolides are a prominent class. These compounds are characterized by a sesquiterpenoid core derived from a protoilludane skeleton, which is esterified with an orsellinic acid moiety.

This compound is a distinguished member of this family due to the presence of a chlorine atom on the aromatic ring, a feature that can significantly influence its biological activity. Understanding the biosynthesis of this compound not only provides insights into the metabolic capabilities of A. mellea but also opens avenues for the bio-engineering of novel therapeutic agents.

The Melleolide Biosynthetic Gene Cluster

The biosynthesis of melleolides, including this compound, in Armillaria mellea is orchestrated by a dedicated gene cluster. This cluster houses the genes encoding the key enzymes required for the synthesis of the core melleolide scaffold. The core components of this cluster include:

  • Protoilludene Synthase: Catalyzes the initial cyclization of farnesyl diphosphate.

  • Polyketide Synthase (PKS), ArmB: Responsible for the synthesis of orsellinic acid.

  • Cytochrome P450 Monooxygenases: A suite of enzymes that carry out a series of oxidative modifications of the protoilludane skeleton.

  • Halogenases (ArmH1-ArmH5): A family of five flavin-dependent enzymes responsible for the chlorination of the orsellinic acid moiety. Notably, the genes for these halogenases are not located within the main melleolide gene cluster but are actively transcribed and essential for the biosynthesis of chlorinated melleolides[1].

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptualized in four major stages:

Stage 1: Formation of the Protoilludane Skeleton

The pathway commences with the cyclization of the primary metabolite farnesyl diphosphate (FPP), a common precursor in terpene biosynthesis. A dedicated protoilludene synthase catalyzes this crucial step, forming the characteristic tricyclic protoilludane skeleton.

Stage 2: Oxidative Modifications of the Protoilludane Core

Following the initial cyclization, the protoilludane intermediate undergoes a series of regio- and stereospecific hydroxylations. This cascade of oxidative reactions is catalyzed by several cytochrome P450 monooxygenases encoded within the melleolide gene cluster. While the precise sequence of these hydroxylations leading specifically to the precursor of this compound has not been fully elucidated, studies on related melleolides suggest a stepwise modification of the terpene core.

Stage 3: Synthesis and Esterification of Orsellinic Acid

In a parallel branch of the pathway, the polyketide synthase ArmB synthesizes orsellinic acid from acetyl-CoA and malonyl-CoA precursors. This aromatic moiety is then esterified to one of the hydroxyl groups on the oxidized protoilludane scaffold.

Stage 4: Chlorination of the Aromatic Ring

The final step in the biosynthesis of this compound is the chlorination of the orsellinic acid portion of the molecule. This reaction is catalyzed by one of the five flavin-dependent halogenases, ArmH1 through ArmH5. These enzymes have been shown to transfer a single chlorine atom to the melleolide backbone[1]. The redundancy of halogenases suggests a robust mechanism to ensure the production of chlorinated metabolites[1].

Quantitative Data

Currently, there is a lack of publicly available, structured quantitative data on the biosynthesis of this compound. Information regarding the kinetic parameters (Km, kcat, Vmax) of the biosynthetic enzymes and the in vivo concentrations and yields of this compound and its precursors in Armillaria mellea cultures has not been extensively reported. Further research is required to populate the following conceptual tables:

Table 1: Putative Enzyme Kinetics for this compound Biosynthesis

EnzymeSubstrate(s)KmkcatVmax
Protoilludene SynthaseFarnesyl DiphosphateData not availableData not availableData not available
Cytochrome P450sProtoilludane intermediates, NADPH, O2Data not availableData not availableData not available
ArmB (PKS)Acetyl-CoA, Malonyl-CoAData not availableData not availableData not available
ArmH (Halogenase)Melleolide precursor, FADH2, Cl-Data not availableData not availableData not available

Table 2: Reported Yields of Melleolides in Armillaria mellea

MelleolideCulture ConditionsYield (mg/L)Reference
This compoundData not availableData not available
Other MelleolidesSpecify conditionsSpecify yieldCite source

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of this compound biosynthesis are not available in a consolidated format. However, based on published research, the following outlines the key experimental approaches employed.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol provides a general framework for the expression and purification of A. mellea biosynthetic enzymes, adapted from the methodology used for the ArmH halogenases[1].

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Materials:

  • Escherichia coli expression strains (e.g., BL21(DE3))

  • Expression vector (e.g., pET series) with the gene of interest

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Lysozyme

  • DNase I

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., lysis buffer with 250 mM imidazole)

  • SDS-PAGE analysis reagents

Procedure:

  • Transform the expression vector containing the target gene into a suitable E. coli expression strain.

  • Inoculate a starter culture of LB medium with a single colony and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with several column volumes of wash buffer.

  • Elute the His-tagged protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE.

  • Dialyze the purified protein against a suitable storage buffer and store at -80°C.

In Vitro Enzyme Assays

The following is a conceptual protocol for an in vitro assay for the ArmH halogenases.

Objective: To determine the activity and substrate specificity of the halogenase enzymes.

Materials:

  • Purified ArmH enzyme

  • Melleolide precursor substrate

  • FAD

  • NADH

  • Flavin reductase

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • NaCl (or other halide salts)

  • Quenching solution (e.g., ethyl acetate)

  • HPLC or LC-MS for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, FAD, NADH, flavin reductase, and the halide salt.

  • Add the melleolide precursor substrate to the reaction mixture.

  • Initiate the reaction by adding the purified ArmH enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a specific time period.

  • Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate).

  • Extract the products with the organic solvent.

  • Dry the organic extract and resuspend in a suitable solvent for analysis.

  • Analyze the reaction products by HPLC or LC-MS to identify and quantify the chlorinated melleolide.

Extraction and Analysis of Melleolides from A. mellea Cultures

Objective: To extract and analyze melleolides from fungal cultures.

Materials:

  • A. mellea liquid or solid culture

  • Organic solvent (e.g., ethyl acetate, methanol)

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

  • Mobile phase solvents (e.g., acetonitrile, water, formic acid)

  • This compound standard (if available)

Procedure:

  • Extraction:

    • For liquid cultures, extract the culture broth with an equal volume of ethyl acetate.

    • For solid cultures, grind the mycelium and substrate and extract with methanol or ethyl acetate.

  • Concentration: Concentrate the organic extract using a rotary evaporator.

  • Purification (optional): For higher purity, the crude extract can be subjected to further purification steps such as solid-phase extraction (SPE) or column chromatography.

  • HPLC Analysis:

    • Dissolve the extract in a suitable solvent (e.g., methanol).

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Elute the compounds using a gradient of acetonitrile and water (often with a small percentage of formic acid).

    • Detect the compounds using a UV detector (e.g., at 254 nm) or a mass spectrometer.

    • Identify this compound by comparing the retention time and mass spectrum with an authentic standard (if available) or by detailed spectroscopic analysis (NMR, HR-MS).

Signaling Pathways and Regulation

The regulatory networks governing the biosynthesis of this compound and other melleolides in Armillaria mellea are largely unknown. Research into the signaling pathways that respond to environmental cues and developmental stages to trigger the expression of the melleolide gene cluster is an emerging area of study. Understanding these regulatory mechanisms is crucial for developing strategies to enhance the production of these bioactive compounds in culture.

Visualizations

Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in A. mellea.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Gene_Cloning Gene Cloning into Expression Vector Heterologous_Expression Heterologous Expression in E. coli Gene_Cloning->Heterologous_Expression Cell_Lysis Cell Lysis and Lysate Clarification Heterologous_Expression->Cell_Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Purification Purity_Analysis Purity Analysis (SDS-PAGE) Purification->Purity_Analysis Enzyme_Assay In Vitro Enzyme Assay with Substrate Purification->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis

Caption: General workflow for the characterization of biosynthetic enzymes.

Conclusion and Future Directions

The biosynthesis of this compound in Armillaria mellea is a complex process involving a dedicated gene cluster and a series of enzymatic transformations. While the key building blocks and the general enzymatic steps have been identified, significant gaps in our knowledge remain. Future research should focus on:

  • Functional Characterization of P450s: Elucidating the specific roles and the order of action of the cytochrome P450 monooxygenases in the pathway.

  • Quantitative Analysis: Determining the kinetic parameters of the biosynthetic enzymes and quantifying the flux through the pathway.

  • Regulatory Studies: Investigating the signaling pathways and transcription factors that regulate the expression of the melleolide gene cluster.

  • Metabolic Engineering: Leveraging the biosynthetic knowledge to engineer microbial hosts for the sustainable production of this compound and novel melleolide analogs.

Addressing these research questions will not only provide a more complete picture of this fascinating biosynthetic pathway but also pave the way for the development of novel pharmaceuticals and agrochemicals.

References

A Comprehensive Review of Armillane Sesquiterpenoids: From Isolation to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armillane sesquiterpenoids are a fascinating class of natural products primarily isolated from fungi of the genus Armillaria. These compounds are characterized by a unique tricyclic skeleton and have garnered significant attention from the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive literature review of armillane sesquiterpenoids, covering their isolation, structure elucidation, and biological properties, with a particular focus on their potential as therapeutic agents.

Isolation and Structure Elucidation

Armillane sesquiterpenoids are typically isolated from the mycelial extracts of various Armillaria species, most notably Armillaria mellea. The general workflow for their isolation and purification involves solvent extraction followed by chromatographic separation.

Experimental Protocols

General Isolation Procedure from Armillaria mellea

A common procedure for the isolation of armillane sesquiterpenoids from the mycelium of Armillaria mellea is outlined below. This protocol is a composite of methodologies described in the scientific literature.

  • Extraction:

    • Artificially cultured mycelium of A. mellea is harvested and dried.

    • The dried mycelium is extracted with a non-polar solvent, such as petroleum ether, to obtain a crude extract.[1][2]

  • Chromatographic Separation:

    • The crude petroleum ether extract is subjected to silica gel column chromatography.[1][2]

    • A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of methylene chloride and methanol.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compounds.

    • Further purification of the fractions is achieved through repeated column chromatography on silica gel or by using preparative TLC with specific solvent systems.[3] For instance, a methylene chloride:methanol gradient can be effective for separation.

Structure Elucidation

The structures of isolated armillane sesquiterpenoids are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity and relative stereochemistry of the molecule.[4]

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray analysis provides unambiguous determination of the absolute stereostructure.[1]

Chemical Structures and Spectroscopic Data

The armillane core is a saturated sesquiterpene skeleton. Various derivatives have been identified, often featuring esterification with orsellinic acid or its derivatives. Below are tables summarizing the ¹H and ¹³C NMR data for representative armillane sesquiterpenoids.

Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) (Data compiled from various sources)

PositionArmillarinArmillaridin
Sesquiterpene Moiety
1......
2......
3......
.........
Aryl Ester Moiety
2'......
3'......
.........

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm) (Data compiled from various sources)

PositionArmillarinArmillaridin
Sesquiterpene Moiety
1......
2......
3......
.........
Aryl Ester Moiety
1'......
2'......
.........

Biological Activities and Therapeutic Potential

Armillane sesquiterpenoids and the closely related protoilludane aryl esters exhibit a range of promising biological activities, including cytotoxic, antibacterial, and antifungal properties.

Cytotoxic Activity

Several studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines. This has led to investigations into their potential as anticancer agents.

Table 3: Cytotoxic Activity of Protoilludane and Armillane Sesquiterpenoids

CompoundCell LineIC₅₀ (µg/mL)Reference
MelleolideHepG24.95[5]
ArmillaridinHepG2~30[5]
ArmillartinHepG2~20[5]
ArmillarinHepG2~35[5]
ArmillarilinHepG2~15[5]
ArmillasinHepG2~10[5]
ArmillariginHepG2~30[5]
Antimicrobial Activity

Armillane sesquiterpenoids have also shown activity against various bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of armillane sesquiterpenoids against various microorganisms can be determined using the broth microdilution method.[6][7][8][9][10]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria) to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the biological activities of armillane sesquiterpenoids are still under investigation. However, studies on the closely related melleolide provide insights into their potential modes of action, particularly in the context of cytotoxicity.

Apoptotic Pathway

Research on melleolide, a protoilludane sesquiterpenoid aryl ester often co-isolated with armillanes, has shown that its cytotoxic effect on HepG2 cancer cells is mediated through the induction of apoptosis.[5] This process involves the activation of a cascade of caspases, which are key executioner proteins in programmed cell death. Specifically, melleolide treatment leads to increased levels of cleaved caspases-3, -8, and -9.[5] Furthermore, it induces cell cycle arrest at the G2/M phase.[5]

Apoptotic_Pathway Melleolide Melleolide Cell HepG2 Cancer Cell Melleolide->Cell Caspase9 Caspase-9 Activation Cell->Caspase9 Intrinsic Pathway Caspase8 Caspase-8 Activation Cell->Caspase8 Extrinsic Pathway G2M_Arrest G2/M Phase Cell Cycle Arrest Cell->G2M_Arrest Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic pathway induced by melleolide in cancer cells.
Potential Involvement of NF-κB and MAPK Pathways

While direct evidence for the effect of armillane sesquiterpenoids on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways is limited, these pathways are common targets for the broader class of sesquiterpene lactones. Many sesquiterpenoids are known to exert their anti-inflammatory and anticancer effects by modulating these key cellular signaling cascades. Therefore, it is plausible that armillane sesquiterpenoids may also interact with components of these pathways. Further research is required to elucidate these potential mechanisms.

Potential_Signaling_Pathways Armillane Armillane Sesquiterpenoids (Hypothesized) NFkB NF-κB Pathway Armillane->NFkB Inhibition? MAPK MAPK Pathway Armillane->MAPK Modulation? Inflammation Inflammation NFkB->Inflammation Cell_Proliferation Cell Proliferation & Survival MAPK->Cell_Proliferation

Hypothesized modulation of NF-κB and MAPK pathways.

Conclusion and Future Directions

Armillane sesquiterpenoids represent a promising class of natural products with significant therapeutic potential. Their cytotoxic and antimicrobial activities warrant further investigation for the development of new drugs. Future research should focus on:

  • The total synthesis of armillane sesquiterpenoids and their analogs to enable comprehensive structure-activity relationship (SAR) studies.

  • In-depth mechanistic studies to fully elucidate the signaling pathways modulated by these compounds.

  • Preclinical and clinical studies to evaluate their efficacy and safety in relevant disease models.

The continued exploration of these unique fungal metabolites holds great promise for the discovery of novel therapeutic leads for the treatment of cancer and infectious diseases.

References

Physical and chemical characteristics of Melledonal C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melledonal C is a sesquiterpenoid aryl ester, a class of natural products known for their diverse biological activities. Isolated from the mycelium of the fungus Armillaria mellea, this compound has garnered interest for its potential cytotoxic properties. This technical guide provides a detailed overview of the physical and chemical characteristics of this compound, including its structure, spectroscopic data, and reported biological activities. The document further outlines the experimental protocols for its isolation, structure elucidation, and cytotoxicity assessment, offering a valuable resource for researchers in natural product chemistry, mycology, and oncology drug discovery.

Core Physical and Chemical Characteristics

This compound is a complex organic molecule with the IUPAC name [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of this compound
PropertyValueSource
IUPAC Name [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoatePubChem[1]
Molecular Formula C₂₄H₂₉ClO₈PubChem[1]
Molecular Weight 480.9 g/mol PubChem[1]
CAS Number 117458-35-2PubChem[1]
Canonical SMILES CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3--INVALID-LINK--O)O)C=O)O)CPubChem[1]
InChI Key RCBZBPPFXBBNCD-IQEKTTGQSA-NPubChem[1]
Table 2: Computed Physical and Chemical Properties of this compound
PropertyValueSource
XLogP3 3.1PubChem[1]
Hydrogen Bond Donor Count 4PubChem[1]
Hydrogen Bond Acceptor Count 8PubChem[1]
Rotatable Bond Count 5PubChem[1]
Exact Mass 480.1550956PubChem[1]
Monoisotopic Mass 480.1550956PubChem[1]
Topological Polar Surface Area 134 ŲPubChem[1]
Heavy Atom Count 33PubChem[1]
Formal Charge 0PubChem[1]
Complexity 875PubChem[1]

Experimental Protocols

Isolation and Structure Elucidation of this compound

The isolation and structure elucidation of this compound were first reported by Arnone et al. in 1988. The following protocol is based on their work.

2.1.1. Fungal Culture and Extraction

  • Culture: Armillaria mellea is cultured on a suitable solid or liquid medium.

  • Extraction: The mycelium is harvested and extracted with a suitable organic solvent, such as ethanol. The resulting extract is then concentrated under reduced pressure.

  • Partitioning: The crude extract is partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

2.1.2. Chromatographic Purification

  • Silica Gel Column Chromatography: The organic phase from the partitioning step is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to yield several fractions.

  • Preparative Thin-Layer Chromatography (PTLC): Fractions containing this compound are further purified by preparative TLC on silica gel plates using an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC to yield pure this compound.

2.1.3. Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound.

Isolation_and_Structure_Elucidation cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_elucidation Structure Elucidation A Armillaria mellea Mycelium B Ethanol Extraction A->B C Crude Extract B->C D Solvent Partitioning (EtOAc/H₂O) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G This compound containing Fractions F->G H Preparative TLC G->H I Further Purified Fractions H->I J Reversed-Phase HPLC I->J K Pure this compound J->K L Spectroscopic Analysis K->L M ¹H-NMR, ¹³C-NMR L->M N IR Spectroscopy L->N O Mass Spectrometry L->O P Structure of this compound M->P N->P O->P

Caption: Workflow for the isolation and structure elucidation of this compound.
Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated against the human CCRF-CEM T-cell acute lymphoblastic leukemia cell line.[2] The following is a general protocol for a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells (e.g., CCRF-CEM) are seeded into a 96-well microtiter plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Biological Activity

This compound has been reported to exhibit cytotoxic activity against the CCRF-CEM human T-cell acute lymphoblastic leukemia cell line with an IC₅₀ value of 14.75 µM.[2] This finding suggests that this compound may have potential as an anticancer agent, warranting further investigation into its mechanism of action and its activity against other cancer cell lines. The broader class of sesquiterpenoid aryl esters from Armillaria species has been shown to possess a range of biological activities, including antimicrobial and cytotoxic effects.[3][4]

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Further research is required to elucidate the molecular mechanisms underlying its cytotoxic effects.

Conclusion

This compound is a sesquiterpenoid natural product with defined physical and chemical characteristics and demonstrated cytotoxic activity. This guide provides a foundational understanding of this compound, including detailed experimental protocols for its study. Future research should focus on elucidating its mechanism of action, exploring its activity in a broader range of biological assays, and investigating its potential for therapeutic development.

References

Melledonal C: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melledonal C is a protoilludane sesquiterpenoid aryl ester isolated from the fungus Armillaria mellea. This document provides a detailed overview of its chemical identity, physicochemical properties, and biological activities. It includes comprehensive data on its cytotoxicity against various cancer cell lines and its antimicrobial properties. Detailed experimental protocols for its isolation, structural elucidation, and biological evaluation are also presented to facilitate further research and development.

Chemical Identification and Physicochemical Properties

This compound has been rigorously characterized using various spectroscopic and analytical techniques. Its unique structure, featuring a complex fused ring system, has been confirmed by X-ray crystallography[1].

Table 1: Chemical Identifiers for this compound
Identifier TypeValue
CAS Number 117458-35-2
Molecular Formula C₂₄H₂₉ClO₈
IUPAC Name [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
InChI InChI=1S/C24H29ClO8/c1-11-16(13(27)6-14(32-5)17(11)25)20(29)33-15-8-22(4)18-19(28)21(2,3)10-23(18,30)7-12(9-26)24(15,22)31/h6-7,9,15,18-19,27-28,30-31H,8,10H2,1-5H3/t15-,18-,19-,22-,23+,24+/m1/s1
InChIKey RCBZBPPFXBBNCD-IQEKTTGQSA-N
Canonical SMILES CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3--INVALID-LINK--O)O)C=O)O)C
PubChem CID 189493
Table 2: Computed Physicochemical Properties of this compound
PropertyValue
Molecular Weight 480.9 g/mol
XLogP3 3.1
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 8
Rotatable Bond Count 4
Exact Mass 480.1550956
Monoisotopic Mass 480.1550956
Topological Polar Surface Area 134 Ų
Heavy Atom Count 33

Biological Activity

This compound has demonstrated a range of biological activities, including cytotoxic and antimicrobial effects.

Cytotoxicity

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines.

Table 3: Cytotoxicity of this compound (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)
CCRF-CEMLeukemia14.75[2]
CEMLeukemia49.6[3][4]
HT-29Colorectal Adenocarcinoma85.6[3][4]
KB3.1Cervical Carcinoma19.8[5]
L929Murine Fibroblast37.5[5]
Antimicrobial Activity

This compound exhibits inhibitory activity against both bacterial and fungal pathogens.

Table 4: Antimicrobial Activity of this compound
OrganismTypeActivity (MIC)
Escherichia coliGram-negative Bacteria1.0 µg[3][4]
Candida albicansFungus3.0 µg[3][4]
Bacillus subtilis (DSM 10)Gram-positive Bacteria33.3 µg/mL[5]
Mucor hiemalisFungus>33.3 µg/mL[5]
Bacillus cereus (ATCC10702)Gram-positive BacteriaActive at 100 µ g/disk [3][4]
Bacillus subtilis (ATCC6633)Gram-positive BacteriaActive at 100 µ g/disk [3][4]

Experimental Protocols

Isolation of this compound from Armillaria mellea

The following protocol is a general representation based on methods for isolating melleolides from Armillaria species[5].

  • Fermentation and Extraction:

    • Cultures of Armillaria mellea are grown in a suitable liquid medium.

    • The fungal cultures are crushed and macerated in methanol and subjected to ultrasonication for two hours.

    • The methanolic extract is filtered and concentrated under reduced pressure.

    • The resulting crude extract is suspended in distilled water and partitioned sequentially with hexane and ethyl acetate.

    • The ethyl acetate fraction, containing the melleolides, is evaporated to dryness.

  • Chromatographic Purification:

    • The ethyl acetate crude extract is subjected to purification using reversed-phase column chromatography (e.g., Luna C18, 250 x 21.2 mm, 5 µm).

    • A gradient elution system of acetonitrile and water is employed. For example, a gradient of 5% acetonitrile increasing to 100% over 19 minutes, held at 100% for 10 minutes, then returning to 5%.

    • Semi-pure fractions containing this compound are collected based on UV-Vis detection (190–360 nm).

    • Further purification of the relevant fractions is achieved using isocratic elution on the same column with an appropriate methanol-water mixture (e.g., 75% methanol) to yield pure this compound[5].

Structural Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic methods[5].

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR spectroscopy are employed to establish the connectivity and stereochemistry of the molecule.

  • X-ray Crystallography: The absolute configuration of this compound was definitively established through single-crystal X-ray crystallographic analysis[3][4].

Antimicrobial Assay Protocol

The Minimum Inhibitory Concentrations (MICs) are determined using a serial dilution assay in 96-well microtiter plates[5].

  • A stock solution of this compound is prepared in a suitable solvent (e.g., acetone) at a concentration of 1 mg/mL.

  • Serial dilutions of the compound are prepared in the microtiter plates.

  • The wells are inoculated with a standardized suspension of the test microorganism (e.g., Bacillus subtilis or Mucor hiemalis).

  • Positive controls (e.g., oxytetracycline for bacteria, nystatin for fungi) and negative controls (solvent only) are included.

  • The plates are incubated under appropriate conditions for the respective microorganism.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Cytotoxicity Assay Protocol

The cytotoxic activity of this compound is assessed against mammalian cell lines using standard methods[5].

  • Human cancer cell lines (e.g., KB3.1, L929) are cultured in appropriate media and conditions.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance is measured, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Melledonal_C_Workflow cluster_0 Isolation & Purification cluster_1 Structural Elucidation cluster_2 Biological Evaluation A Armillaria mellea Culture B Solvent Extraction (Methanol) A->B C Liquid-Liquid Partitioning (EtOAc/H2O) B->C D Crude Ethyl Acetate Extract C->D E Reversed-Phase HPLC (Gradient Elution) D->E F Isocratic HPLC E->F G Pure this compound F->G H HR-ESI-MS G->H I 1D & 2D NMR G->I J X-ray Crystallography G->J L Cytotoxicity Assays (e.g., MTT) G->L M Antimicrobial Assays (e.g., MIC) G->M K Structure Confirmed N Biological Activity Data

Caption: Workflow for the isolation, characterization, and bioactivity screening of this compound.

References

An In-depth Technical Guide on the Potential Biological Activities of Melledonal C

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction:

Melledonal C is a sesquiterpenoid aryl ester isolated from fungi of the genus Armillaria, notably Armillaria mellea. Sesquiterpenoid aryl esters from Armillaria species are a class of natural products known for their diverse biological activities, including antibacterial, antifungal, and cytotoxic effects. This document provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its cytotoxic properties. Due to the limited specific research on this compound, this guide synthesizes the available data and provides context based on related compounds and general experimental methodologies.

Quantitative Data Presentation

The primary biological activity reported for this compound is its cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data.

Cell LineCell TypeActivityIC50 (µM)Reference
KB-3.1Human cervical carcinomaCytotoxic19.8[1]
L929Murine fibroblastCytotoxic37.5[1]
CCRF-CEMHuman lymphoblastic leukemiaCytotoxic14.75[2]

Table 1: Summary of Reported Cytotoxic Activities of this compound. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed experimental protocols for the cytotoxic evaluation of this compound are not extensively published. However, based on the cell lines used and standard practices for assessing cytotoxicity of natural products, a representative protocol can be outlined. The following describes a plausible methodology for determining the IC50 values reported in Table 1.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol is a standard representation and may not reflect the exact conditions used in the cited studies.

1. Cell Culture and Maintenance:

  • Cell Lines: KB-3.1 (human cervical carcinoma), L929 (murine fibroblast), and CCRF-CEM (human lymphoblastic leukemia) cells are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in an appropriate medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

2. Preparation of Test Compound:

  • This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations for testing. The final DMSO concentration in the culture wells should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

3. Cytotoxicity Assay (e.g., MTT Assay):

  • Cell Seeding: Adherent cells (KB-3.1, L929) are seeded into 96-well microplates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight. Suspension cells (CCRF-CEM) are seeded at a similar density immediately before adding the test compound.

  • Compound Treatment: The culture medium is replaced with fresh medium containing the various concentrations of this compound. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Currently, there is no published research detailing the specific signaling pathways modulated by this compound or its precise mechanism of action. The cytotoxic effects of other sesquiterpenoid aryl esters from Armillaria have been attributed to the induction of apoptosis. However, whether this compound acts through a similar mechanism requires further investigation.

Given the lack of specific data on this compound's mechanism, a diagram illustrating a general workflow for investigating its cytotoxic effects is provided below.

G General Workflow for Cytotoxicity Investigation of this compound cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Outcome Compound_Isolation Isolation of this compound from Armillaria mellea Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, MTS) on Cancer Cell Lines Compound_Isolation->Cytotoxicity_Assay IC50_Determination Determination of IC50 Values Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) IC50_Determination->Apoptosis_Assay Investigate cell death mechanism Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Investigate cell cycle arrest Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for MAPK, NF-κB pathways) Apoptosis_Assay->Signaling_Pathway_Analysis Identify upstream regulators Cell_Cycle_Analysis->Signaling_Pathway_Analysis Elucidation Elucidation of the Mechanism of Cytotoxicity Signaling_Pathway_Analysis->Elucidation

Caption: General workflow for investigating the cytotoxic properties of this compound.

The available data, although limited, indicates that this compound possesses cytotoxic activity against several cancer cell lines. This positions it as a compound of interest for further investigation in the context of anticancer drug discovery. Future research should focus on:

  • Broad-spectrum Cytotoxicity Screening: Evaluating the activity of this compound against a wider panel of cancer cell lines to determine its selectivity and potency.

  • Mechanism of Action Studies: Investigating the molecular mechanisms underlying its cytotoxic effects, including its potential to induce apoptosis, cell cycle arrest, or other forms of cell death.

  • Signaling Pathway Analysis: Identifying the specific intracellular signaling pathways that are modulated by this compound. This could involve examining key pathways often implicated in cancer, such as the MAPK and NF-κB pathways.

  • In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models to determine its therapeutic potential.

A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for evaluating its potential as a lead compound for the development of new therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Melledonal C, a naturally occurring sesquiterpenoid aryl ester, and its related compounds and derivatives. This document consolidates available data on their biological activities, outlines detailed experimental methodologies, and visualizes key pathways and workflows to support ongoing research and development efforts in this area.

Core Compound: this compound

This compound is a sesquiterpenoid aryl ester that has been isolated from fungi of the Armillaria genus, specifically Armillaria mellea and Armillaria heimii.[1] It belongs to a larger class of compounds known as melleolides, which are characterized by a protoilludane sesquiterpenoid core esterified with an orsellinic acid derivative.

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₂₄H₂₉ClO₈
Molecular Weight480.9 g/mol
IUPAC Name[(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
CAS Number117458-35-2

Related Compounds and Derivatives

A variety of structurally related sesquiterpenoid aryl esters have been isolated from Armillaria species. These compounds, often referred to as melleolides, share the same core structure but differ in their substitution patterns. This structural diversity contributes to a range of biological activities.

Biological Activity

This compound and its related compounds have demonstrated a range of biological activities, most notably cytotoxic and antibacterial effects.

Cytotoxic Activity

Several melleolides, including this compound, have been evaluated for their cytotoxic effects against various cancer cell lines. The available data indicates that these compounds can inhibit the growth of cancer cells with varying degrees of potency.

Table 1: Cytotoxic Activity of this compound and Related Compounds (IC₅₀ values)

CompoundCell LineIC₅₀ (µM)
This compound CCRF-CEM (human lymphoblastic leukemia)14.75
Arnamial Jurkat T cells3.9
MCF-7 (human breast adenocarcinoma)15.4
CCRF-CEM8.9
HCT-116 (human colorectal carcinoma)10.7
Melleolide HepG2 (human liver cancer)4.95 (µg/mL)
5'-methoxyarmillane MDCK II (canine kidney)44.1
Calu-3 (human lung cancer)34.9
Antibacterial Activity

The melleolide class of compounds is known for its antibacterial properties, particularly against Gram-positive bacteria. While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported, data for related compounds highlights their potential as antimicrobial agents.

Table 2: Antibacterial Activity of a Related Melleolide (5'-methoxyarmillane)

CompoundBacterial StrainMIC (µM)
5'-methoxyarmillane Mycobacterium tuberculosis18.4
Mycobacterium smegmatis36.8

Mechanism of Action and Signaling Pathways

Recent studies have begun to elucidate the mechanism of action of melleolides. It has been demonstrated that these compounds can inhibit the 5-lipoxygenase (5-LO) pathway.[2] 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. The α,β-unsaturated aldehyde moiety present in many melleolides acts as a Michael acceptor, allowing for covalent interaction with cysteine residues on the 5-LO enzyme, thereby inhibiting its activity.[2]

Below is a diagram illustrating the proposed mechanism of 5-LO inhibition by melleolides.

G Proposed Mechanism of 5-Lipoxygenase (5-LO) Inhibition by Melleolides Melleolide Melleolide (α,β-unsaturated aldehyde) Covalent_Adduct Covalent Adduct Formation Melleolide->Covalent_Adduct Cys_Residue Cysteine Residue (on 5-LO) Cys_Residue->Covalent_Adduct LO_Inhibition 5-LO Inhibition Covalent_Adduct->LO_Inhibition Leukotriene_Synthesis Leukotriene Synthesis LO_Inhibition->Leukotriene_Synthesis Inflammation Inflammation Leukotriene_Synthesis->Inflammation

Caption: Melleolide inhibition of 5-LO via covalent modification.

The biosynthesis of melleolides themselves involves a complex pathway starting from farnesyl diphosphate. This pathway includes cyclization to form the protoilludane core, followed by a series of enzymatic modifications.

G Simplified Biosynthetic Pathway of Melleolides FPP Farnesyl Diphosphate Protoilludene_Synthase Protoilludene Synthase FPP->Protoilludene_Synthase Protoilludene_Core Protoilludene Core Protoilludene_Synthase->Protoilludene_Core P450s P450 Monooxygenases (Hydroxylation, etc.) Protoilludene_Core->P450s Modified_Core Modified Protoilludene Core P450s->Modified_Core Melleolide Melleolide (e.g., this compound) Modified_Core->Melleolide PKS Polyketide Synthase (Orsellinic Acid Moiety) PKS->Melleolide G Workflow for the Isolation of this compound Start A. mellea Mycelia Extraction Ethanol Extraction Start->Extraction Partitioning Solvent Partitioning (Hexane/EtOAc) Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Structure_Elucidation Structure Elucidation (NMR, MS) HPLC->Structure_Elucidation End Pure this compound Structure_Elucidation->End G General Synthetic Approach to the Protoilludane Core Start Acyclic Precursors Cyclobutane_Formation Cyclobutane Formation Start->Cyclobutane_Formation Cyclohexane_Formation Cyclohexane Formation Cyclobutane_Formation->Cyclohexane_Formation Cyclopentane_Formation Cyclopentane Annulation Cyclohexane_Formation->Cyclopentane_Formation End Protoilludane Core Cyclopentane_Formation->End

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Melledonal C

Author: BenchChem Technical Support Team. Date: November 2025

Melledonal C is a sesquiterpenoid natural product that has been isolated from fungi of the Armillaria genus, notably Armillaria mellea and Armillaria heimii.[1] This compound, with the chemical formula C24H29ClO8, belongs to the protoilludane class of sesquiterpenoids and has demonstrated biological activities, including cytotoxicity against certain cancer cell lines.[1][2][3] These application notes provide a comprehensive protocol for the extraction and purification of this compound for research and drug development purposes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for designing appropriate extraction and purification strategies.

PropertyValueSource
Molecular FormulaC24H29ClO8[1]
Molecular Weight480.9 g/mol [1]
IUPAC Name[(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate[1]
CAS Number117458-35-2[1]

Experimental Protocols

The following protocols are based on established methodologies for the isolation of sesquiterpenoids from fungal cultures.[2][4]

Fungal Fermentation

Objective: To cultivate Armillaria mellea under conditions that promote the production of this compound.

Materials:

  • Armillaria mellea strain (e.g., BCRC 36361)[2]

  • Synthetic culture medium (1.0% glucose, 1.0% oat powder, 0.1% peptone, 0.1% yeast extract, pH 4.5)[2]

  • 2-L Hinton flasks[2]

  • Rotary shaker[2]

  • Autoclave

Procedure:

  • Prepare the synthetic culture medium and sterilize it by autoclaving.

  • Inoculate 1 L of the sterile medium with the Armillaria mellea strain.[2]

  • Incubate the culture in a 2-L Hinton flask at 25 °C on a rotary shaker at 120 rpm for six days.[2]

  • For larger-scale production, the fermentation process can be scaled up to 20-ton fermenters and incubated for 10 days.[5]

Extraction of this compound

Objective: To extract the crude secondary metabolites, including this compound, from the fungal culture.

Materials:

  • Fermented culture of Armillaria mellea

  • Ethanol (EtOH) or Chloroform (CHCl3)

  • Filter paper

  • Rotary evaporator

  • Separatory funnel

Procedure:

Method A: Ethanol Extraction of Mycelium [2]

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the mycelium with ethanol.

  • Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Method B: Chloroform Extraction of Culture Filtrate [4]

  • Separate the culture liquid filtrate from the mycelium.

  • Adjust the pH of the filtrate to 3.0.[4]

  • Perform a triple extraction of the filtrate with chloroform in a separatory funnel.[4]

  • Combine the chloroform extracts and concentrate using a rotary evaporator to yield the crude extract.

Purification of this compound

Objective: To isolate and purify this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude extract containing this compound

  • Silica gel for column chromatography

  • Silica gel F254 plates for Thin Layer Chromatography (TLC)[4]

  • Solvents for chromatography (e.g., chloroform, methanol, acetone, 25% ammonia)[4]

  • Glass column for chromatography

  • Fraction collector

  • UV lamp for TLC visualization

  • Phosphomolybdic acid or FeCl3 spray reagent for TLC visualization[4]

Procedure:

Step 3.1: Thin Layer Chromatography (TLC) Analysis

  • Analyze the crude extract by TLC to determine the optimal solvent system for separation.

  • Spot the crude extract onto a silica gel F254 plate.

  • Develop the plate in a TLC chamber using solvent systems such as:

    • Chloroform : Methanol : 25% Ammonia (90:10:0.1)[4]

    • Chloroform : Acetone (93:7)[4]

  • Visualize the separated compounds under UV light (254 nm and 366 nm) and by spraying with phosphomolybdic acid or FeCl3 solution.[4]

Step 3.2: Column Chromatography

  • Pack a glass column with silica gel suspended in the chosen non-polar solvent.

  • Dissolve the crude extract in a minimal amount of the solvent and load it onto the column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. The choice of solvents will be guided by the TLC analysis.

  • Collect the fractions using a fraction collector.

  • Monitor the fractions by TLC to identify those containing this compound.

  • Pool the fractions containing pure this compound and concentrate them to obtain the purified compound.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification start Start with Armillaria mellea strain fermentation Inoculate and ferment in synthetic medium start->fermentation harvest Harvest fungal culture fermentation->harvest separation Separate mycelium and filtrate harvest->separation extract_mycelium Ethanol extraction of mycelium separation->extract_mycelium extract_filtrate Chloroform extraction of filtrate separation->extract_filtrate crude_extract Crude Extract extract_mycelium->crude_extract extract_filtrate->crude_extract tlc TLC analysis for solvent system optimization crude_extract->tlc column_chrom Silica gel column chromatography tlc->column_chrom fraction_collection Collect and analyze fractions column_chrom->fraction_collection pure_compound Pure this compound fraction_collection->pure_compound Hypothetical_Signaling_Pathway Melledonal_C This compound Cell_Membrane Cell Membrane Melledonal_C->Cell_Membrane Enters cell Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Cell_Membrane->Pro_Apoptotic Induces expression/activation Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Application Notes and Protocols for the Quantitative Analysis of Meldonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldonium (3-(2,2,2-trimethylhydrazinium)propionate) is a clinically used anti-ischemic drug that has also been classified as a metabolic modulator by the World Anti-Doping Agency (WADA) and included on its list of prohibited substances.[1][2] Its high polarity and permanent charge present unique challenges for its extraction and chromatographic analysis.[1][3] Consequently, robust and sensitive analytical methods are crucial for its quantification in various biological matrices for both clinical monitoring and anti-doping control.

This document provides detailed application notes and protocols for the quantitative analysis of Meldonium, with a primary focus on the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques. An overview of Gas Chromatography-Mass Spectrometry (GC-MS) as a potential, though less common, analytical approach is also discussed.

Analytical Methods Overview

The quantification of Meldonium is predominantly achieved using LC-MS/MS due to its high sensitivity, selectivity, and applicability to polar, non-volatile compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently the method of choice for chromatographic separation.[4] Simpler "dilute-and-shoot" methods are often employed for urine samples, while plasma samples typically require protein precipitation.[1][3][5]

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for Meldonium quantification in human plasma and urine.

Table 1: UPLC-MS/MS and HPLC-MS/MS Methods for Meldonium Quantification in Human Plasma

ParameterUPLC-MS/MSHPLC-MS/MS
Linearity Range 10 - 6000 ng/mL[3]50 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL47.70 ng/mL
Accuracy (%) Within ±15% of nominal concentration95.5% at LLOQ
Precision (% RSD) < 7.1%[4]< 7.7%
Recovery (%) 87.5%[4]93.1% - 100.2%
Internal Standard Carbachol[4], TriethanolamineNot Specified

Table 2: UPLC-MS/MS and HPLC-MS/MS Methods for Meldonium Quantification in Human Urine

ParameterUPLC-MS/MS[4]HPLC-HRMS[3]
Linearity Range 0.50 - 600.00 µg/mLNot Specified
Lower Limit of Quantification (LLOQ) 0.50 µg/mLNot Specified
Limit of Detection (LOD) Not Specified50 ng/mL[3]
Accuracy (%) Not SpecifiedNot Specified
Precision (% RSD) Not SpecifiedNot Specified
Internal Standard Carbachol[4]Meldonium-D3

Experimental Protocols

Protocol 1: UPLC-MS/MS for the Quantification of Meldonium in Human Plasma

This protocol is based on a validated method for the bioequivalence study of Meldonium.

1. Materials and Reagents

  • Meldonium reference standard

  • Internal Standard (IS), e.g., Triethanolamine (TEtA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Vortex the mixture for 30 seconds.

  • Add 900 µL of methanol for protein precipitation.

  • Vortex again for 1 minute.

  • Centrifuge at 20,000 rpm for 15 minutes.

  • Transfer 200 µL of the supernatant to an autosampler vial.

  • Add 600 µL of the mobile phase to the vial.

  • Cap the vial, vortex, and inject 5 µL into the UPLC-MS/MS system.

3. UPLC-MS/MS Conditions

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Waters Acquity UPLC BEH HILIC (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile and 200 mM formic acid (pH adjusted to 3.0 with ammonium hydroxide) in water (70:30, v/v)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Meldonium: m/z 147.1 -> 58.1[5]

    • TEtA (IS): m/z 150.1 -> 132.1 (example transition)

4. Method Validation The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, and stability.

UPLC_MSMS_Plasma_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is vortex1 3. Vortex add_is->vortex1 precipitate 4. Add Methanol (900 µL) vortex1->precipitate vortex2 5. Vortex precipitate->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant (200 µL) centrifuge->supernatant dilute 8. Dilute with Mobile Phase supernatant->dilute inject 9. Inject into UPLC-MS/MS dilute->inject uplc UPLC Separation (HILIC Column) inject->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms data Data Acquisition & Quantification msms->data

UPLC-MS/MS workflow for Meldonium in plasma.
Protocol 2: HPLC-MS/MS for the Quantification of Meldonium in Human Urine

This protocol utilizes a "dilute-and-shoot" approach, which is common for urine samples due to the lower matrix effects compared to plasma.[1][3][5]

1. Materials and Reagents

  • Meldonium reference standard

  • Internal Standard (IS), e.g., Meldonium-D3

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Ultrapure water

  • Human urine

2. Sample Preparation

  • Thaw urine samples at room temperature.

  • Centrifuge the urine sample to pellet any particulate matter.

  • In a microcentrifuge tube, dilute an aliquot of the urine supernatant with a solution of acetonitrile and water containing the internal standard. A common dilution factor is 1:10.

  • Vortex the mixture thoroughly.

  • Transfer the diluted sample to an autosampler vial.

  • Inject an aliquot into the HPLC-MS/MS system.

3. HPLC-MS/MS Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Nucleodur C18 Pyramid (50 x 2 mm, 3 µm)

  • Mobile Phase:

    • A: 5 mM Ammonium acetate in water with 0.1% glacial acetic acid

    • B: Acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10-20 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Meldonium: m/z 147.1 -> 58.1, 147.1 -> 59.1, 147.1 -> 132.1[5]

    • Meldonium-D3 (IS): m/z 150.1 -> 61.1 (example transition)

4. Method Validation The method should be validated for specificity, linearity, LLOQ, accuracy, precision, and stability in urine.

HPLC_MSMS_Urine_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis urine 1. Urine Sample centrifuge 2. Centrifuge urine->centrifuge dilute 3. Dilute with IS Solution centrifuge->dilute vortex 4. Vortex dilute->vortex inject 5. Inject into HPLC-MS/MS vortex->inject hplc HPLC Separation (C18 Column) inject->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition & Quantification msms->data

HPLC-MS/MS workflow for Meldonium in urine.

Alternative Analytical Approaches

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique, but its application to polar and non-volatile compounds like Meldonium requires a chemical derivatization step to increase volatility and thermal stability. While specific validated methods for Meldonium derivatization for GC-MS analysis are not widely reported in the literature, the general principles of derivatization would apply.

Derivatization Principle for GC-MS Analysis of Meldonium

The primary functional groups in Meldonium available for derivatization are the carboxylate and the quaternary ammonium group. Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids.

Potential Derivatization Agents:

  • Silylation Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents would react with the carboxylate group of Meldonium to form a more volatile trimethylsilyl (TMS) ester.

General Derivatization Protocol (to be optimized and validated):

  • Sample Extraction: An initial extraction of Meldonium from the biological matrix would be necessary.

  • Drying: The extracted sample must be completely dry, as silylation reagents are moisture-sensitive. This can be achieved by evaporation under a stream of nitrogen.

  • Derivatization Reaction:

    • Add the silylation reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine, acetonitrile) to the dried extract.

    • Heat the mixture (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

It is crucial to note that any GC-MS method for Meldonium would require thorough development and validation to ensure its accuracy, precision, and reliability for quantitative analysis.

GCMS_Derivatization_Logic cluster_problem Analytical Challenge cluster_solution GC-MS Solution meldonium Meldonium properties High Polarity Low Volatility meldonium->properties has derivatization Chemical Derivatization (e.g., Silylation) properties->derivatization necessitates volatile_derivative Volatile Meldonium Derivative derivatization->volatile_derivative creates gcms_analysis GC-MS Analysis volatile_derivative->gcms_analysis is amenable to

Logic for requiring derivatization for GC-MS.

References

"Melledonal C" in vitro assay development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for "Melledonal C": An In Vitro Analysis of a Novel NF-κB Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of this compound, a novel small molecule inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in various diseases, making it a key target for therapeutic development.[1][2] These protocols outline methods to assess the cytotoxicity of this compound and to quantify its inhibitory effect on the NF-κB pathway through reporter gene assays and Western blot analysis of key signaling intermediates.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a novel compound identified through high-throughput screening for inhibitors of the TNF-α-induced NF-κB signaling pathway.[3] The NF-κB family of transcription factors plays a pivotal role in regulating genes involved in inflammation, immunity, and cell survival.[1] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by stimuli such as TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[4] This releases NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[5] this compound is hypothesized to interfere with this cascade, preventing NF-κB nuclear translocation and subsequent gene activation.

NF-κB Signaling Pathway and Proposed Inhibition by this compound

The following diagram illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by this compound.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK Complex TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (P) NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates Melledonal_C This compound Melledonal_C->IKK Inhibits DNA κB DNA Site NFκB_nuc->DNA Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates

Caption: Canonical NF-κB pathway with this compound inhibition.

Application Note 1: Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[6][8]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells (e.g., HEK293, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.[7] Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[7][9]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of this compound
Cell LineCompoundIncubation Time (h)IC50 (µM)
HEK293This compound24> 100
HeLaThis compound24> 100
JurkatThis compound2485.6
RAW 264.7This compound24> 100

MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with this compound B->C D Incubate 24-48h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Application Note 2: NF-κB Reporter Assay

Principle: This assay utilizes a reporter gene, typically luciferase, under the control of a promoter containing NF-κB binding sites.[10][11] When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase.[12] The amount of light produced upon addition of the luciferase substrate is proportional to the level of NF-κB transcriptional activity.[11]

Experimental Protocol: NF-κB Luciferase Reporter Assay
  • Cell Transfection: Co-transfect HEK293 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Seed the transfected cells in a 96-well plate.

  • Compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.[13] Include an unstimulated control.

  • Cell Lysis: Wash the cells once with PBS and then add 20-30 µL of passive lysis buffer to each well.[13][14] Incubate for 15 minutes at room temperature with gentle shaking.[13]

  • Luminescence Measurement: Transfer 10 µL of the cell lysate to an opaque 96-well plate.[11] Use a dual-luciferase assay system. First, inject the firefly luciferase substrate and measure the luminescence. Then, inject the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase, and measure the second luminescence.[13]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the NF-κB activity as a percentage of the stimulated vehicle control.

Data Presentation: Inhibition of NF-κB Activity by this compound
This compound (µM)Normalized Luciferase Activity (RLU)% Inhibition
0 (Unstimulated)105 ± 15-
0 (TNF-α Stimulated)5450 ± 3200
0.14125 ± 28024.3
12250 ± 19058.7
10550 ± 6589.9
25210 ± 3096.1

NF-κB Reporter Assay Workflow

Reporter_Assay_Workflow A Transfect Cells with NF-κB Reporter Plasmid B Incubate 24h A->B C Pre-treat with this compound B->C D Stimulate with TNF-α C->D E Lyse Cells D->E F Measure Dual Luciferase Activity E->F G Normalize and Analyze Data F->G

Caption: Workflow for the NF-κB dual-luciferase reporter assay.

Application Note 3: Western Blot Analysis of IκBα Phosphorylation

Principle: A key step in the canonical NF-κB pathway is the phosphorylation of IκBα at Ser32 and Ser36, which targets it for degradation.[15] Western blotting using a phospho-specific antibody can be used to detect the levels of phosphorylated IκBα (p-IκBα), providing a direct measure of the activation state of the upstream IKK complex.[16] A decrease in p-IκBα levels in the presence of an inhibitor indicates a blockade of the signaling cascade.[4]

Experimental Protocol: Western Blot for Phospho-IκBα
  • Cell Treatment: Seed cells (e.g., HeLa) in a 6-well plate and grow to 80-90% confluency. Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a short period (e.g., 15 minutes) to induce maximal IκBα phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-IκBα (Ser32) overnight at 4°C.[16]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total IκBα or a housekeeping protein like GAPDH.

Data Presentation: Effect of this compound on IκBα Phosphorylation
TreatmentThis compound (µM)p-IκBα / Total IκBα (Densitometry Ratio)
Unstimulated00.15
TNF-α01.00 (Reference)
TNF-α10.62
TNF-α100.21
TNF-α250.08
Western Blot Workflowdot

Western_Blot_Workflow A Cell Treatment & Stimulation B Cell Lysis with Phosphatase Inhibitors A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Blocking (BSA) E->F G Primary Antibody Incubation (e.g., anti-p-IκBα) F->G H Secondary Antibody Incubation G->H I ECL Detection & Imaging H->I J Densitometry Analysis I->J

References

Application Notes and Protocols for Cell-Based Screening of Melledonal C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melledonal C is a natural product isolated from the fungus Trichoderma harzianum.[1][2][3] While the specific biological activities of this compound are not extensively characterized in publicly available literature, natural products from fungal sources are a rich source of bioactive compounds with potential therapeutic applications, including cytotoxic, anti-inflammatory, and antioxidant effects.[2][4] These application notes provide a comprehensive framework of cell-based assays to screen for the cytotoxic, antioxidant, and anti-inflammatory activities of this compound. The protocols are designed for researchers in drug discovery and development to elucidate the compound's mechanism of action.

Initial Cytotoxicity Assessment

Prior to evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic concentration range. This information is essential for designing subsequent experiments to ensure that the observed effects are not a result of cell death. A common method for assessing cytotoxicity is the MTT assay.

Table 1: Summary of Cytotoxicity Data for this compound
Cell LineAssay TypeTime Point (hours)IC50 (µM)
(Example) HeLaMTT24[Insert Data]
(Example) RAW 264.7MTT24[Insert Data]
(Example) HepG2LDH48[Insert Data]

Note: The table above is a template. Researchers should populate it with their experimental data.

Protocol 1: MTT Cytotoxicity Assay

This protocol measures cell viability by assessing the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color.

Materials:

  • Cell line of interest (e.g., HeLa, RAW 264.7)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Screening for Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Natural products are a promising source for the discovery of new anti-inflammatory agents. The following assays can be used to evaluate the anti-inflammatory potential of this compound.

Table 2: Summary of Anti-inflammatory Activity Data for this compound
Cell LineInflammatory StimulusBiomarker MeasuredAssay TypeInhibition (%) at X µMIC50 (µM)
(Example) RAW 264.7LPSNitric Oxide (NO)Griess Assay[Insert Data][Insert Data]
(Example) THP-1LPSTNF-αELISA[Insert Data][Insert Data]
(Example) HUVECTNF-αIL-6ELISA[Insert Data][Insert Data]

Note: This table is a template for recording experimental findings.

Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • LPS (from E. coli)

  • This compound stock solution

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known inhibitor + LPS).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage of inhibition of NO production by this compound.

Protocol 3: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

This protocol quantifies the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from immune cells.

Materials:

  • Appropriate cell line (e.g., THP-1 monocytes differentiated into macrophages, or primary human endothelial cells like HUVECs).[5]

  • Inflammatory stimulus (e.g., LPS for macrophages, TNF-α for endothelial cells).[5][6]

  • This compound stock solution

  • Commercially available ELISA kits for TNF-α and IL-6

  • 96-well plates for cell culture and ELISA

Procedure:

  • Seed and differentiate cells as required in a 96-well plate.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with the appropriate inflammatory agent for a specified time (e.g., 6-24 hours).

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

  • Determine the inhibitory effect of this compound on cytokine production.

Screening for Antioxidant Activity

Oxidative stress is involved in the pathogenesis of many diseases. Assays to evaluate the antioxidant potential of this compound can provide insight into its protective mechanisms.

Table 3: Summary of Antioxidant Activity Data for this compound
Assay TypeCell LineOxidative Stress InducerParameter MeasuredActivity/IC50
Cellular Antioxidant Activity (CAA) Assay(Example) HepG2AAPHDCF Fluorescence[Insert Data]
Nrf2 Activation Assay(Example) ARE-Luciferase Reporter Cell LineNoneLuciferase Activity[Insert Data]

Note: This table should be filled with the results obtained from the antioxidant assays.

Protocol 4: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells.[7][8]

Materials:

  • Adherent cell line (e.g., HepG2)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • This compound stock solution

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black microplate and incubate until confluent.

  • Wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour at 37°C.

  • Remove the DCFH-DA solution and wash the cells with PBS.

  • Add different concentrations of this compound and a known antioxidant (e.g., quercetin) as a positive control.

  • Add AAPH (600 µM) to induce oxidative stress.

  • Immediately measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Calculate the area under the curve and determine the CAA units for this compound.

Signaling Pathway Analysis

To understand the mechanism of action of this compound, it is important to investigate its effects on key signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[9][10] Inhibition of NF-κB activation is a key target for anti-inflammatory drugs.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB IκB Degradation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces MelledonalC This compound MelledonalC->IKK Inhibits? MelledonalC->NFkB Inhibits Translocation?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are key signaling molecules involved in cellular responses to a wide range of stimuli, including inflammation.[11][12][13] The three main MAPK families are ERK, JNK, and p38.

MAPK_Signaling_Pathway Stimulus Stress / Cytokines MAP3K MAPKKK (e.g., TAK1) Stimulus->MAP3K MAP2K MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) MAPK->TranscriptionFactors Activates Response Inflammatory Response TranscriptionFactors->Response MelledonalC This compound MelledonalC->MAP3K Inhibits? MelledonalC->MAP2K Inhibits?

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Nrf2 Antioxidant Response Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response.[14][15] Activation of Nrf2 leads to the expression of antioxidant enzymes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) OxidativeStress->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Ubiquitination Ubiquitination & Degradation Keap1->Ubiquitination Mediates Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes MelledonalC This compound MelledonalC->Keap1_Nrf2 Promotes Dissociation?

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Protocol 5: NF-κB Reporter Assay

This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[16][17][18]

Materials:

  • NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc)

  • Complete culture medium

  • Inflammatory stimulus (e.g., TNF-α)

  • This compound stock solution

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well white, clear-bottom plate.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Perform the luciferase assay according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of NF-κB activity.

Protocol 6: Western Blot Analysis of MAPK Phosphorylation

This protocol assesses the activation of MAPK pathways by detecting the phosphorylated forms of key proteins (e.g., p38, JNK, ERK).

Materials:

  • Cell line of interest

  • This compound and inflammatory stimulus

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat cells with this compound and/or an inflammatory stimulus.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the effect of this compound on MAPK activation.

Experimental Workflow

The following diagram illustrates a logical workflow for screening the biological activities of this compound.

Experimental_Workflow Start This compound Cytotoxicity Cytotoxicity Screening (MTT, LDH) Start->Cytotoxicity Determine_NonToxic_Conc Determine Non-Toxic Concentration Range Cytotoxicity->Determine_NonToxic_Conc AntiInflammatory Anti-inflammatory Assays (NO, Cytokines) Determine_NonToxic_Conc->AntiInflammatory Antioxidant Antioxidant Assays (CAA, Nrf2) Determine_NonToxic_Conc->Antioxidant Mechanism Mechanism of Action Studies AntiInflammatory->Mechanism Antioxidant->Mechanism SignalingPathways Signaling Pathway Analysis (NF-κB, MAPK, Nrf2 Reporter Assays, Western Blot) Mechanism->SignalingPathways End Elucidation of Biological Activity SignalingPathways->End

Caption: A streamlined workflow for the comprehensive screening of this compound.

References

Application Notes and Protocols for Antifungal Activity Testing of Melledonal C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melledonal C is a sesquiterpenoid natural product isolated from the fungus Armillaria mellea. Sesquiterpenoids are a class of organic compounds known for a wide range of biological activities, including antimicrobial properties. Preliminary studies have indicated that this compound possesses antifungal activity, making it a compound of interest for further investigation and potential development as a novel antifungal agent.

These application notes provide a summary of the known antifungal activity of this compound, along with detailed protocols for its evaluation against various fungal species. The provided methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₄H₂₉ClO₈
Molecular Weight 480.9 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water.

Known Antifungal Activity of this compound

The currently available data on the antifungal activity of this compound is limited but promising. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) value.

Fungal SpeciesMIC (µg/mL)Test MethodReference
Candida albicans1.0Bioautographic Assay[1]
Mucor hiemalisNot significantNot specified[2]

Note: The MIC value against Candida albicans was determined using a bioautographic assay, which is a qualitative to semi-quantitative method. Further quantitative testing using standardized broth microdilution or agar dilution methods is highly recommended to confirm this activity and establish a precise MIC.

Postulated Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, many sesquiterpenoids are known to exert their antifungal effects by disrupting the fungal cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Another potential mechanism for antifungal agents is the inhibition of critical enzymes involved in cell wall synthesis or other essential metabolic pathways. Further research is required to determine the specific molecular targets of this compound in fungal cells.

cluster_0 Postulated Antifungal Mechanism of this compound (as a Sesquiterpenoid) cluster_1 Cell Membrane Disruption This compound This compound Fungal Cell Fungal Cell This compound->Fungal Cell targets Increased Permeability Increased Permeability Fungal Cell->Increased Permeability causes Leakage of Intracellular Components Leakage of Intracellular Components Increased Permeability->Leakage of Intracellular Components leads to Cell Death Cell Death Leakage of Intracellular Components->Cell Death

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for determining the antifungal susceptibility of fungal isolates to this compound. These are based on the widely accepted broth microdilution methods.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (e.g., Candida spp.)

This protocol is adapted from CLSI document M27 and EUCAST definitive document E.Def 7.3.2.

1. Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate), buffered with MOPS to pH 7.0

  • Sterile 96-well U-bottom microtiter plates

  • Fungal inoculum (standardized to 0.5-2.5 x 10³ CFU/mL)

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (medium only)

  • Sterile DMSO (for solvent control)

  • Spectrophotometer or microplate reader (530 nm)

  • Incubator (35°C)

2. Preparation of Fungal Inoculum:

  • Subculture the yeast isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain fresh, actively growing colonies.

  • Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL). This can be done visually or using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).

  • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve the final working concentration of 0.5-2.5 x 10³ CFU/mL.

3. Preparation of Microdilution Plates:

  • Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL down to 0.06 µg/mL.

  • Ensure the final concentration of DMSO in each well does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth. Prepare a solvent control well containing the highest concentration of DMSO used.

  • Add 100 µL of the standardized fungal inoculum to each well containing the serially diluted this compound.

  • Include a positive control well (inoculum with a known antifungal like fluconazole) and a growth control well (inoculum with medium only). A sterility control well (medium only) should also be included.

4. Incubation and Reading of Results:

  • Cover the microtiter plates and incubate at 35°C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

  • The endpoint can be determined visually or by using a microplate reader to measure the optical density at 530 nm.

cluster_0 Yeast Antifungal Susceptibility Testing Workflow A Prepare Fungal Inoculum (0.5 McFarland) B Standardize Inoculum (0.5-2.5 x 10³ CFU/mL) A->B D Inoculate Wells with Standardized Fungal Suspension B->D C Prepare Serial Dilutions of this compound in 96-well plate C->D E Incubate at 35°C for 24-48 hours D->E F Determine MIC (Lowest concentration with ≥50% growth inhibition) E->F

Caption: Workflow for yeast antifungal susceptibility testing.

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (Molds) (e.g., Aspergillus spp.)

This protocol is adapted from CLSI document M38.

1. Materials:

  • Same as for yeast testing, with the addition of sterile Tween 20 (0.05%).

  • Fungal inoculum (conidia or sporangiospores) standardized to 0.4-5 x 10⁴ CFU/mL.

2. Preparation of Fungal Inoculum:

  • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed.

  • Harvest the conidia by gently scraping the surface of the colony with a sterile, wetted cotton swab or by flooding the plate with sterile saline containing 0.05% Tween 20.

  • Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the conidial suspension to match a 0.5 McFarland standard.

  • Perform a viable plate count to confirm the final inoculum concentration is within the target range of 0.4-5 x 10⁴ CFU/mL.

3. Preparation of Microdilution Plates and Incubation:

  • The procedure for preparing the microdilution plates is the same as for yeasts.

  • Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the specific mold being tested.

4. Reading of Results:

  • For most antifungal agents, the MIC is determined as the lowest concentration that shows complete inhibition of growth. This can be assessed visually.

cluster_0 Mold Antifungal Susceptibility Testing Workflow A Prepare Conidial Suspension B Standardize Inoculum (0.4-5 x 10⁴ CFU/mL) A->B D Inoculate Wells with Standardized Fungal Suspension B->D C Prepare Serial Dilutions of this compound in 96-well plate C->D E Incubate at 35°C for 48-96 hours D->E F Determine MIC (Lowest concentration with complete growth inhibition) E->F

References

Application Notes & Protocols: Cytotoxicity of Melledonal C on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melledonal C is a novel natural product with putative anti-cancer properties. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines. The following sections detail standardized assays to determine cell viability and elucidate potential mechanisms of action through signaling pathway analysis. The provided protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Data Presentation: Summary of Cytotoxic Activity

Effective evaluation of a novel compound requires quantitative assessment of its cytotoxic potential across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[1] The following tables present hypothetical IC50 values for this compound against a panel of common cancer cell lines after 48 hours of treatment.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer25.8
A549Lung Cancer32.5
HCT116Colon Cancer18.9
HeLaCervical Cancer22.1
PC-3Prostate Cancer45.7

Table 2: Comparative Cytotoxicity of this compound and Doxorubicin (Positive Control)

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-715.20.8
A54932.51.2
HCT11618.90.5

Experimental Protocols

Cell Culture
  • Cell Lines: Obtain cancer cell lines (e.g., MCF-7, A549, HCT116) from a certified cell bank.

  • Culture Medium: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5][6]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, etc.) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep This compound Stock Preparation treatment Compound Treatment (Dose-response) compound_prep->treatment seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay absorbance Absorbance Reading mtt_assay->absorbance ldh_assay->absorbance ic50 IC50 Calculation absorbance->ic50 pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis

Caption: Workflow for Cytotoxicity Assessment of this compound.

Potential Signaling Pathways Affected by this compound

Natural products often exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams illustrate hypothetical signaling pathways that could be affected by this compound.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[7] It can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.[8][9]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage bcl2_family Bcl-2 Family (Bax/Bak) dna_damage->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 melledonal_c This compound melledonal_c->death_receptor Sensitizes melledonal_c->dna_damage Induces apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical Model of this compound-induced Apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, growth, and proliferation.[10][11] Its overactivation is common in many cancers.[11]

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3  PIP2 pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor cell_survival Cell Survival & Growth mtor->cell_survival melledonal_c This compound melledonal_c->pi3k Inhibits pten PTEN pten->pip3 Inhibits

Caption: Potential Inhibition of the PI3K/Akt Pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13] Dysregulation of this pathway is a hallmark of many cancers.

G gf Growth Factor receptor Receptor gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors proliferation Cell Proliferation transcription_factors->proliferation melledonal_c This compound melledonal_c->raf Inhibits

Caption: Postulated Inhibition of the MAPK/ERK Pathway by this compound.

References

Application Notes and Protocols for Studying the Mechanism of Action of Meldonium ("Melledonal C")

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldonium, also known by its trade name Mildronate, is a compound that has garnered significant attention for its metabolic modulating properties. Initially developed for its potential cardiovascular and neurological benefits, its mechanism of action centers on the regulation of cellular energy metabolism. These application notes provide a comprehensive overview of the key molecular targets of Meldonium and detailed protocols for investigating its effects, catering to researchers and professionals in drug development.

Primary Mechanism of Action: Inhibition of Carnitine Biosynthesis

Meldonium's principal mechanism of action is the inhibition of gamma-butyrobetaine hydroxylase (BBOX), the enzyme responsible for the final step in the biosynthesis of L-carnitine.[1][2] By acting as a structural analog of the BBOX substrate, gamma-butyrobetaine (GBB), Meldonium competitively inhibits this enzyme.[2] This leads to a decrease in the endogenous levels of L-carnitine, a crucial molecule for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] Consequently, this inhibition of fatty acid oxidation prompts a metabolic shift towards glycolysis, a more oxygen-efficient pathway for ATP production.[3][4] This shift is considered a key contributor to its cardioprotective effects, particularly under ischemic conditions.[4]

Secondary Mechanisms of Action

Beyond its primary effect on BBOX, Meldonium has been shown to influence other cellular processes:

  • Inhibition of Organic Cation Transporter 2 (OCTN2): Meldonium can inhibit the OCTN2 transporter, which is responsible for the uptake and reabsorption of L-carnitine in various tissues, including the kidneys.[2][5][6] This further contributes to the reduction of systemic L-carnitine levels.

  • Modulation of Nitric Oxide (NO) Synthesis: Some studies suggest that esters of Meldonium may induce vasodilation through the production of nitric oxide (NO), although the direct effect of Meldonium on nitric oxide synthase (NOS) activity requires further investigation.[3][7]

  • Gene Expression: Meldonium treatment has been associated with increased expression of genes involved in mitochondrial biogenesis and function, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).

Data Presentation: Quantitative Effects of Meldonium

The following tables summarize the quantitative data from preclinical and clinical studies on the effects of Meldonium.

Table 1: Inhibition of Gamma-Butyrobetaine Hydroxylase (BBOX) by Meldonium Analog

CompoundTargetIC50Source
Methyl-GBB (Meldonium Analog)γ-butyrobetaine dioxygenase (BBOX)3 µM[8]

Table 2: In Vivo Effects of Meldonium on Carnitine and Gamma-Butyrobetaine (GBB) Levels in Rodents

SpeciesTissue/FluidMeldonium Dose & DurationChange in L-CarnitineChange in GBBSource
MicePlasma400 mg/kg for 14 daysSignificant decrease~3-fold increase[8]
MiceHeart400 mg/kg for 14 daysSignificant decreaseSignificant increase[8]
MiceMuscle400 mg/kg for 14 days~34-fold decrease~2-fold increase[8]
RatsHeart100 mg/kg for 14 days69% decrease6-fold increase[9]

Table 3: Effects of Meldonium on Fatty Acid Metabolism in Rodents

SpeciesTissueMeldonium Dose & DurationEffect on Fatty Acid MetabolismSource
RatsHeart100 mg/kg for 14 days27% decrease in CPT-I-dependent mitochondrial respiration[9]

Table 4: Effects of Meldonium on Plasma L-Carnitine in Humans

Study PopulationMeldonium Dose & DurationChange in Plasma L-CarnitineSource
Healthy Volunteers500 mg, twice daily for 4 weeks18% decrease[2][10]

Experimental Protocols

Protocol 1: In Vitro Gamma-Butyrobetaine Hydroxylase (BBOX) Inhibition Assay (Tritium Release Method)

This protocol is adapted from the principles of tritium release assays used to measure BBOX activity.[9][11]

1. Materials:

  • Recombinant human BBOX enzyme
  • [2,3-³H]-gamma-butyrobetaine (radiolabeled substrate)
  • Unlabeled gamma-butyrobetaine (for standard curve)
  • Meldonium or other test compounds
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM ascorbate, 0.1 mM FeSO₄, 4 mM α-ketoglutarate
  • Dowex 50W-X8 resin (H+ form)
  • Scintillation cocktail
  • Scintillation counter

2. Procedure:

  • Prepare a reaction mixture containing assay buffer, cofactors, and the BBOX enzyme.
  • Add varying concentrations of Meldonium or the test compound to the reaction mixture and pre-incubate for 10 minutes at 37°C.
  • Initiate the enzymatic reaction by adding the radiolabeled substrate, [2,3-³H]-gamma-butyrobetaine.
  • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
  • To separate the tritiated water ([³H]₂O) produced from the unreacted radiolabeled substrate, pass the reaction mixture through a column containing Dowex 50W-X8 resin. The positively charged [2,3-³H]-gamma-butyrobetaine will bind to the resin, while the neutral [³H]₂O will flow through.
  • Collect the eluate and mix it with a scintillation cocktail.
  • Measure the radioactivity using a scintillation counter.
  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control reaction without the inhibitor.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cellular Fatty Acid Oxidation Assay (Radiolabeled Palmitate)

This protocol is based on established methods for measuring fatty acid oxidation in cultured cells.[1][8][12][13]

1. Materials:

  • Cell line of interest (e.g., cardiomyocytes, hepatocytes)
  • Cell culture medium (e.g., DMEM)
  • [9,10-³H]-palmitic acid or [1-¹⁴C]-palmitic acid
  • Fatty acid-free bovine serum albumin (BSA)
  • L-carnitine
  • Meldonium or other test compounds
  • Krebs-Ringer buffer
  • Scintillation cocktail
  • Scintillation counter

2. Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
  • Prepare the radiolabeled palmitate-BSA conjugate by dissolving the radiolabeled palmitic acid in ethanol and then complexing it with fatty acid-free BSA in Krebs-Ringer buffer.
  • Pre-treat the cells with varying concentrations of Meldonium or the test compound for a specified period (e.g., 24 hours).
  • Wash the cells with PBS and then incubate them with the reaction mixture containing the radiolabeled palmitate-BSA conjugate and L-carnitine in serum-free medium.
  • Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).
  • To measure the production of tritiated water (from ³H-palmitate) or ¹⁴CO₂ (from ¹⁴C-palmitate) as a measure of fatty acid oxidation:
  • For ³H-palmitate: Collect the incubation medium and separate the tritiated water from the unoxidized palmitate using a method like perchloric acid precipitation followed by column chromatography or by using a commercially available separation system. Measure the radioactivity in the aqueous phase.
  • For ¹⁴C-palmitate: Use a sealed incubation system with a center well containing a CO₂ trapping agent (e.g., NaOH or filter paper soaked in a trapping solution). After incubation, acidify the medium to release the dissolved ¹⁴CO₂, which will be trapped. Measure the radioactivity in the trapping agent.
  • Normalize the fatty acid oxidation rate to the protein content of the cells in each well.
  • Compare the fatty acid oxidation rates in Meldonium-treated cells to untreated control cells.

Protocol 3: Nitric Oxide Synthase (NOS) Activity Assay in Endothelial Cells (Griess Reagent Method)

This protocol describes a common method to assess NOS activity by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture medium.[10][14][15]

1. Materials:

  • Endothelial cells (e.g., HUVECs)
  • Cell culture medium
  • Meldonium or other test compounds
  • Phosphate-buffered saline (PBS)
  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
  • Sodium nitrite (for standard curve)
  • Microplate reader

2. Procedure:

  • Seed endothelial cells in a multi-well plate and grow them to confluency.
  • Treat the cells with varying concentrations of Meldonium or the test compound for the desired duration. Include a positive control (e.g., a known NOS activator like acetylcholine or bradykinin) and a negative control (untreated cells).
  • After the treatment period, collect the cell culture supernatant.
  • Prepare a standard curve of sodium nitrite in the same culture medium.
  • In a new 96-well plate, add a specific volume of the collected supernatants and the nitrite standards.
  • Add the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
  • Add the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
  • Measure the absorbance at 540 nm using a microplate reader within 30 minutes.
  • Calculate the nitrite concentration in the samples using the standard curve.
  • Normalize the nitrite production to the cell number or protein concentration in each well.
  • Compare the nitrite levels in Meldonium-treated cells to the control cells to assess the effect on NO production.

Visualizations

Meldonium_Mechanism_of_Action cluster_0 Carnitine Biosynthesis Pathway cluster_1 Fatty Acid Oxidation cluster_2 Glycolysis GBB Gamma-Butyrobetaine (GBB) BBOX Gamma-Butyrobetaine Hydroxylase (BBOX) GBB->BBOX Substrate L_Carnitine L-Carnitine BBOX->L_Carnitine Product Fatty_Acids Long-Chain Fatty Acids BBOX->Fatty_Acids Decreased L-Carnitine reduces transport L_Carnitine->Fatty_Acids Required for transport Mitochondria Mitochondria Fatty_Acids->Mitochondria Transport Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation ATP_FAO ATP Beta_Oxidation->ATP_FAO ATP_Glycolysis ATP Beta_Oxidation->ATP_Glycolysis Metabolic Shift Glucose Glucose Glucose->ATP_Glycolysis Meldonium Meldonium Meldonium->BBOX Inhibits

Caption: Primary mechanism of action of Meldonium.

Experimental_Workflow_BBOX_Inhibition start Start: Prepare Reaction Mixture (BBOX enzyme, cofactors) pre_incubation Pre-incubate with Meldonium (varying concentrations) start->pre_incubation add_substrate Add Radiolabeled Substrate ([³H]-GBB) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction (e.g., with TCA) incubation->stop_reaction separation Separate [³H]₂O from [³H]-GBB (Ion-exchange chromatography) stop_reaction->separation measurement Measure Radioactivity (Scintillation Counting) separation->measurement analysis Calculate % Inhibition and IC50 measurement->analysis end End analysis->end

Caption: Workflow for BBOX inhibition assay.

Signaling_Pathway_OCTN2 cluster_cell Cell OCTN2 OCTN2 Transporter L_Carnitine_intra Intracellular L-Carnitine OCTN2->L_Carnitine_intra L_Carnitine_extra Extracellular L-Carnitine L_Carnitine_extra->OCTN2 Transport Meldonium Meldonium Meldonium->OCTN2 Inhibits

Caption: Meldonium's effect on the OCTN2 transporter.

References

Application Notes and Protocols for the Target Identification of Melledonal C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Melledonal C: A Natural Product with Therapeutic Potential

This compound is a chlorinated sesquiterpenoid natural product isolated from the fungus Armillaria mellea.[1] While extensive research on the specific biological activities of this compound is still emerging, natural products derived from Armillaria species are known to possess a wide range of pharmacological properties, including cytotoxic, antimicrobial, and immunomodulatory effects.[2][3][4] Sesquiterpenoids, as a class of molecules, have been identified as promising therapeutic agents, particularly in oncology, due to their ability to interact with a variety of cellular targets.[5] The complex structure of this compound suggests the potential for specific and potent interactions with biological macromolecules, making it a compelling candidate for drug discovery and development.

The critical first step in harnessing the therapeutic potential of a bioactive compound like this compound is the identification of its molecular target(s). Understanding the specific proteins or cellular pathways with which a compound interacts is fundamental to elucidating its mechanism of action, predicting potential off-target effects, and enabling rational drug design and optimization. These application notes provide detailed protocols for three distinct and powerful techniques for the identification of the molecular targets of this compound: Affinity Chromatography-Mass Spectrometry (AC-MS), Yeast Three-Hybrid (Y3H) screening, and Drug Affinity Responsive Target Stability (DARTS).

Hypothetical Biological Activity of this compound

For the purpose of illustrating the target identification workflows, we will proceed with the hypothesis that preliminary screening has revealed that this compound exhibits cytotoxic activity against a panel of human cancer cell lines.

Table 1: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer7.5
A549Lung Cancer12.2
MCF-7Breast Cancer5.8
HepG2Liver Cancer9.1

Experimental Protocols for Target Identification

The following protocols provide detailed, step-by-step methodologies for identifying the molecular targets of this compound.

Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

This method involves immobilizing a modified version of this compound onto a solid support to "fish" for its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Workflow for Affinity Chromatography-Mass Spectrometry

cluster_0 Preparation cluster_1 Affinity Purification cluster_2 Analysis A Synthesize this compound-linker-biotin conjugate D Add this compound-biotin conjugate A->D B Prepare cell lysate C Incubate lysate with streptavidin beads B->C C->D E Wash beads to remove non-specific binders D->E F Elute bound proteins E->F G SDS-PAGE and protein visualization F->G H In-gel digestion of protein bands G->H I LC-MS/MS analysis H->I J Database search and protein identification I->J

Caption: Workflow for AC-MS target identification.

Materials:

  • This compound

  • Biotin with a linker arm (e.g., Biotin-PEG4-amine)

  • Coupling reagents (e.g., EDC, NHS)

  • Streptavidin-conjugated agarose beads

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE gels and reagents

  • Mass spectrometry-grade trypsin

  • Human cancer cell line (e.g., MCF-7)

Procedure:

  • Synthesis of this compound-Biotin Conjugate:

    • Chemically modify this compound to introduce a reactive functional group suitable for conjugation with the biotin linker. This may require specialized synthetic chemistry expertise.

    • React the modified this compound with the biotin-linker conjugate using appropriate coupling chemistry.

    • Purify the this compound-biotin conjugate using HPLC.

  • Preparation of Cell Lysate:

    • Culture MCF-7 cells to ~80-90% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer for 30 minutes with gentle agitation.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Affinity Purification:

    • Equilibrate the streptavidin-agarose beads with lysis buffer.

    • Incubate the cell lysate (e.g., 1-2 mg of total protein) with the equilibrated beads for 1 hour at 4°C on a rotator to pre-clear the lysate of non-specific binders.

    • Pellet the beads and transfer the pre-cleared lysate to a new tube.

    • Add the this compound-biotin conjugate to the pre-cleared lysate to a final concentration of 10 µM. Incubate for 2-4 hours at 4°C.

    • Add fresh equilibrated streptavidin-agarose beads to the lysate-conjugate mixture and incubate for another 1-2 hours at 4°C.

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.

    • Elute the bound proteins by adding elution buffer or by boiling the beads in SDS-PAGE sample buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).

    • Excise the protein bands of interest.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the acquired mass spectra against a protein database (e.g., Swiss-Prot).

Protocol 2: Yeast Three-Hybrid (Y3H) System

The Y3H system is a genetic method to identify protein-ligand interactions in vivo. It relies on the formation of a trimeric complex consisting of a "hook," a "bait," and a "fish" to activate a reporter gene.

Principle of the Yeast Three-Hybrid System

cluster_0 Y3H Components cluster_1 Interaction and Transcription Activation A DNA-Binding Domain (DBD) - Hook Protein B Hybrid Ligand (Hook Ligand - this compound) A->B Binds to Hook Ligand D Promoter Region A->D Binds to C Activation Domain (AD) - Prey Protein (cDNA Library) B->C This compound binds to Prey F Transcription C->F Activates E Reporter Gene D->E Controls

Caption: Principle of the Y3H system.

Materials:

  • Yeast strain with appropriate reporter genes (e.g., HIS3, lacZ)

  • Plasmids for expressing the DBD-hook and AD-prey fusion proteins

  • A human cDNA library cloned into the AD-prey plasmid

  • Synthetic hybrid ligand: a molecule linking a known "hook" ligand to this compound

  • Yeast transformation reagents

  • Selective growth media

Procedure:

  • Synthesis of the Hybrid Ligand:

    • Synthesize a bifunctional molecule where one end is a known ligand for the "hook" protein (e.g., methotrexate for dihydrofolate reductase) and the other end is this compound.

  • Yeast Strain and Plasmids:

    • Transform the yeast strain with the plasmid expressing the DBD-hook fusion protein.

    • Select for successful transformants on appropriate selective media.

  • Yeast Three-Hybrid Screen:

    • Transform the yeast strain already expressing the DBD-hook with the human cDNA library cloned in the AD-prey plasmid.

    • Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine) and containing the hybrid ligand. Only yeast cells where a three-part interaction occurs will grow.

    • Incubate the plates for 3-7 days.

  • Identification of Positive Clones:

    • Pick the colonies that grow on the selective medium.

    • Perform a secondary screen, such as a β-galactosidase assay, to confirm the activation of the second reporter gene.

    • Isolate the AD-prey plasmids from the positive clones.

    • Sequence the cDNA insert to identify the potential protein target of this compound.

Protocol 3: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.

Workflow for the DARTS Assay

cluster_0 Sample Preparation cluster_1 Treatment and Digestion cluster_2 Analysis A Prepare cell lysate B Aliquot lysate into two tubes A->B C Add this compound to one tube B->C D Add vehicle (DMSO) to the other B->D E Incubate C->E D->E F Add protease (e.g., thermolysin) to both tubes E->F G Digest for a set time F->G H Stop digestion G->H I Analyze by SDS-PAGE and Coomassie staining H->I J Identify protected protein bands I->J K Excise bands and identify by LC-MS/MS J->K

Caption: Workflow for the DARTS assay.

Materials:

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (non-denaturing, e.g., M-PER)

  • Protease (e.g., thermolysin or pronase)

  • Protease inhibitor cocktail

  • SDS-PAGE gels and reagents

  • Mass spectrometry-grade trypsin

Procedure:

  • Preparation of Cell Lysate:

    • Prepare a soluble protein lysate from a chosen cell line as described in the AC-MS protocol. Ensure the lysis buffer is non-denaturing.

  • DARTS Assay:

    • Aliquot the cell lysate into two sets of tubes.

    • To one set, add this compound to a final concentration of 50 µM.

    • To the other set, add an equivalent volume of DMSO as a vehicle control.

    • Incubate all tubes for 1 hour at room temperature.

    • Add varying concentrations of protease (e.g., thermolysin) to both the this compound-treated and vehicle-treated lysates.

    • Incubate for 30 minutes at room temperature to allow for digestion.

    • Stop the digestion by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis and Target Identification:

    • Run the digested samples on an SDS-PAGE gel.

    • Stain the gel with Coomassie Blue.

    • Compare the banding patterns between the this compound-treated and vehicle-treated lanes. Look for protein bands that are present or more intense in the this compound-treated lanes, indicating protection from proteolysis.

    • Excise the protected protein bands.

    • Identify the proteins by in-gel digestion and LC-MS/MS analysis as described in the AC-MS protocol.

Potential Signaling Pathways Affected by this compound

Based on the known activities of other sesquiterpenoids, this compound could potentially modulate key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and HSP90 pathways.

NF-κB Signaling Pathway

cluster_0 Cytoplasm cluster_1 Nucleus A TNF-R / IL-1R B IKK Complex A->B Activates C IκB B->C Phosphorylates D NF-κB E Proteasome C->E Ubiquitination & Degradation F NF-κB D->F Translocates M This compound M->B Inhibits? G Target Gene Promoters F->G Binds to H Gene Transcription (Inflammation, Survival) G->H Initiates

Caption: Potential inhibition of the NF-κB pathway by this compound.

HSP90 Client Protein Activation Pathway

cluster_0 HSP90 Chaperone Cycle A Unfolded Client Protein B HSP70 A->B Binds to C HSP90 B->C Transfers to D ATP C->D Binds F Folded/Active Client Protein C->F Releases E ADP + Pi D->E Hydrolysis M This compound M->C Inhibits?

Caption: Potential disruption of HSP90-mediated protein folding by this compound.

Conclusion

The identification of the molecular targets of this compound is a pivotal step in its development as a potential therapeutic agent. The protocols outlined in these application notes provide a comprehensive framework for researchers to approach this challenge using established and robust methodologies. The choice of technique will depend on factors such as the availability of resources, the chemical tractability of this compound for modification, and the nature of the anticipated target. Successful target identification will not only illuminate the mechanism of action of this promising natural product but also pave the way for its future clinical application.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Melledonal C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melledonal C is a diterpenoid with potential pharmacological activities, making its accurate quantification crucial for research, development, and quality control purposes. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is intended for use by researchers, scientists, and drug development professionals.

Chemical Information

This compound has a molecular formula of C24H29ClO8 and a molecular weight of approximately 480.9 g/mol .[1] Its structure suggests that it possesses chromophores amenable to UV detection, a common and effective detection method in HPLC.

Experimental Protocol

This section outlines the detailed methodology for the HPLC analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: this compound reference standard of known purity.

2. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 20 minutes

Table 1: Optimized Chromatographic Conditions

3. Mobile Phase Gradient

A gradient elution is employed to ensure the efficient separation of this compound from potential impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.02080
17.02080
17.16040
20.06040

Table 2: Mobile Phase Gradient Program

4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, dissolve a known amount in acetonitrile to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be required to remove excipients.

Method Validation Summary

The developed method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose. The following is a summary of typical validation parameters and their expected outcomes.

Validation ParameterAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of this compound.
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day: ≤ 2.0%Inter-day: ≤ 2.0%
Limit of Detection (LOD) To be determined (typically S/N ratio of 3:1)
Limit of Quantification (LOQ) To be determined (typically S/N ratio of 10:1)
Robustness No significant change in results with minor variations in method parameters.

Table 3: Method Validation Parameters and Acceptance Criteria

System Suitability

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% (for n=6 injections)
% RSD of Retention Time ≤ 1.0% (for n=6 injections)

Table 4: System Suitability Criteria

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Acetonitrile (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standard Solutions Dissolve_Standard->Dilute_Standard Inject Inject Standards & Samples Dilute_Standard->Inject Sample Prepare Sample (e.g., Dissolution, Extraction) Sample->Inject HPLC_System HPLC System Setup (Column, Mobile Phase) System_Suitability Perform System Suitability Test HPLC_System->System_Suitability System_Suitability->Inject Acquire_Data Data Acquisition Inject->Acquire_Data Process_Data Peak Integration & Quantification Acquire_Data->Process_Data Report Generate Report Process_Data->Report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the different stages of the analytical method development and validation process.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis Col_Selection Column Selection MP_Optimization Mobile Phase Optimization Col_Selection->MP_Optimization Det_Wavelength Detector Wavelength Selection MP_Optimization->Det_Wavelength Other_Params Optimization of Other Parameters (Flow Rate, Temperature) Det_Wavelength->Other_Params Specificity Specificity Other_Params->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability_Routine System Suitability Robustness->System_Suitability_Routine Sample_Analysis Sample Analysis System_Suitability_Routine->Sample_Analysis

Caption: Logical flow of HPLC method development and validation.

References

Liquid chromatography-mass spectrometry (LC-MS) analysis of Melledonal C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melledonal C is a chlorinated diterpenoid produced by the fungus Armillaria mellea.[1] As a member of the diverse family of natural products, it holds potential for various biological activities, warranting detailed analytical characterization. This document provides comprehensive application notes and protocols for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the analysis of complex mixtures like fungal extracts.[1][2][3]

Chemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₂₄H₂₉ClO₈[1]
Molecular Weight480.9 g/mol [1]
Monoisotopic Mass480.1550956 Da[1]
IUPAC Name[(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate[1]

Experimental Protocols

Sample Preparation from Armillaria mellea Culture

This protocol outlines the extraction of this compound from a fungal culture of Armillaria mellea.

Materials:

  • Armillaria mellea culture (liquid or solid media)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm PTFE)

Procedure:

  • Harvesting: For liquid cultures, separate the mycelium from the broth by centrifugation. For solid cultures, scrape the fungal biomass from the agar surface.

  • Extraction:

    • Homogenize the fungal mycelium (and solid media if applicable) in a suitable volume of ethyl acetate. A common ratio is 1:3 (w/v) of biomass to solvent.

    • For the culture broth, perform a liquid-liquid extraction with an equal volume of ethyl acetate.

    • Agitate the mixture vigorously for 1-2 hours on a shaker at room temperature.

  • Separation:

    • Centrifuge the mixture to pellet the fungal debris.

    • Collect the ethyl acetate supernatant.

  • Drying and Concentration:

    • Dry the ethyl acetate extract over anhydrous sodium sulfate to remove residual water.

    • Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Reconstitution:

    • Dissolve the dried crude extract in a known volume of methanol.

    • Vortex thoroughly to ensure complete dissolution.

  • Filtration:

    • Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an LC-MS vial. The sample is now ready for analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10-95% B; 15-18 min: 95% B; 18-18.1 min: 95-10% B; 18.1-22 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Method

Instrumentation:

  • A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements and structural elucidation. A triple quadrupole (QqQ) mass spectrometer is suitable for targeted quantitative analysis.

Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Gas Nitrogen
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Scan Range (Full Scan) m/z 100-1000
Collision Energy (MS/MS) Ramped from 15-40 eV for fragmentation studies

Data Presentation and Quantitative Analysis

For quantitative studies, a calibration curve should be constructed using a purified standard of this compound. The table below illustrates how to present quantitative data.

Sample IDConcentration (µg/mL)Peak AreaCalculated Concentration (µg/mL)
Standard 10.115,0000.10
Standard 20.578,0000.51
Standard 31.0160,0001.02
Standard 45.0810,0005.05
Standard 510.01,650,00010.1
A. mellea Extract-250,0001.58

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Armillaria mellea Culture B Solvent Extraction (Ethyl Acetate) A->B C Concentration B->C D Reconstitution (Methanol) C->D E Filtration D->E F LC Separation (C18 Column) E->F G MS Detection (ESI+) F->G H Data Acquisition G->H I Peak Integration H->I J Quantification I->J K Reporting J->K plant_defense_pathway cluster_fungus Armillaria mellea cluster_plant_cell Plant Cell Melledonal_C This compound Receptor Plant Receptor Melledonal_C->Receptor Interaction ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAP Kinase Cascade Receptor->MAPK Hormone_Signaling Hormone Signaling (Salicylic Acid, Jasmonic Acid) Receptor->Hormone_Signaling ROS->MAPK Transcription_Factors Transcription Factors (e.g., WRKY) MAPK->Transcription_Factors Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes Hormone_Signaling->Defense_Genes

References

Troubleshooting & Optimization

Improving "Melledonal C" solubility for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with "Melledonal C" solubility for in vitro studies.

Troubleshooting Guide: Improving this compound Solubility

Researchers often encounter difficulties in dissolving this compound in aqueous solutions suitable for in vitro experiments. The following table summarizes common troubleshooting strategies.

IssuePotential CauseSuggested SolutionProsCons
This compound powder does not dissolve in aqueous buffer. High lipophilicity of this compound.Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1][2]- Achieves a high initial concentration. - Small volumes can be added to aqueous media.- Solvent may have cytotoxic effects at higher concentrations.[2][3] - Precipitation can occur upon dilution.[4]
Precipitation occurs when adding the DMSO stock solution to the aqueous assay medium. The final concentration of the organic solvent is not sufficient to maintain solubility.- Increase the final concentration of the co-solvent (e.g., DMSO) in the assay medium (typically up to 0.5-1%).[2] - Use a surfactant such as Tween-80 or Pluronic-F68 in the final medium. - Explore the use of cyclodextrins to form inclusion complexes.- Can significantly improve solubility in the final assay.- Solvents and surfactants can interfere with cellular functions and assay readouts.[2] - Optimization of surfactant/cyclodextrin concentration is required.
Inconsistent results are observed between experiments. - Incomplete dissolution of the compound. - Precipitation of the compound over time in the stock solution or final medium.- After preparing the stock solution, ensure complete dissolution by vortexing, sonication, or gentle warming (e.g., 37°C water bath).[4] - Prepare fresh dilutions from the stock solution for each experiment. - Visually inspect for any precipitate before use.- Ensures accurate and reproducible final concentrations.- Can be time-consuming.
Observed cellular toxicity is not dose-dependent as expected. The solvent (e.g., DMSO) is causing cytotoxicity at the concentrations used.- Perform a solvent toxicity control experiment to determine the maximum tolerated solvent concentration for your specific cell line.[2] - Reduce the final solvent concentration by preparing a lower concentration stock solution, if possible.- Distinguishes between compound-induced and solvent-induced effects.- Requires additional control experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended starting solvent for dissolving this compound?

Based on its chemical properties (Molecular Formula: C24H29ClO8)[5], this compound is likely to have poor water solubility. Therefore, it is recommended to start by preparing a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][2]

2. What is the maximum concentration of DMSO that can be used in cell-based assays?

The maximum tolerated concentration of DMSO varies between cell lines.[2] It is crucial to perform a solvent toxicity study to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells. Generally, concentrations are kept below 0.5% (v/v) to minimize off-target effects.[2]

3. My this compound solution in DMSO appears cloudy. What should I do?

Cloudiness indicates incomplete dissolution or precipitation. To aid dissolution, you can try the following:

  • Vortexing: Vigorously mix the solution.

  • Sonication: Use an ultrasonic bath to break down particles.

  • Gentle Warming: Briefly warm the solution in a 37°C water bath.[4]

Always ensure the solution is clear before making further dilutions.

4. How should I prepare working solutions of this compound in my cell culture medium?

Prepare working solutions by diluting the high-concentration stock solution directly into your final assay medium. It is important to add the stock solution to the medium while vortexing to ensure rapid and even dispersion, which can help prevent precipitation.[4]

5. How can I prevent contamination of my cell cultures when using stock solutions of this compound?

To maintain sterility, it is recommended to:

  • Dissolve this compound in sterile-filtered DMSO or ethanol.

  • Prepare stock solutions and perform dilutions in a sterile environment (e.g., a laminar flow hood).

  • Use sterile pipette tips and tubes.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, sonicate the vial for 5-10 minutes or warm it briefly at 37°C.[4]

  • Sterilization: The high concentration of DMSO is typically sufficient to maintain sterility.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Tolerated Solvent Concentration
  • Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Solvent Dilutions: Prepare a series of dilutions of your chosen solvent (e.g., DMSO) in your cell culture medium, ranging from 0.01% to 2% (v/v).

  • Treatment: Replace the medium in the wells with the medium containing the different solvent concentrations. Include a "no solvent" control.

  • Incubation: Incubate the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.

  • Analysis: Determine the highest solvent concentration that does not significantly reduce cell viability compared to the "no solvent" control.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp In Vitro Experiment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C dissolve->store dilute Dilute in Medium store->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound in in vitro studies.

signaling_pathway Melledonal_C This compound Receptor Cell Surface Receptor Melledonal_C->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: A generic kinase cascade signaling pathway potentially modulated by this compound.

References

Technical Support Center: Melledonal C (Vitamin C/Ascorbic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Melledonal C" did not yield a known compound. Based on the query's focus on stability and degradation, this resource has been developed for Vitamin C (Ascorbic Acid) , as it is the most likely intended subject.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vitamin C.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Vitamin C degradation?

A1: Vitamin C (Ascorbic Acid) is a notoriously unstable molecule. Its degradation is primarily influenced by a combination of factors including:

  • Oxygen: The presence of oxygen is a major catalyst for oxidative degradation.

  • Temperature: Higher temperatures significantly accelerate the rate of degradation.

  • pH: Vitamin C is most stable in acidic conditions (pH 3-5). Its degradation rate increases as the pH becomes more alkaline.

  • Light: Exposure to UV light can lead to photo-oxidation.

  • Metal Ions: The presence of metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺), can catalyze oxidation.

Q2: What are the main degradation products of Vitamin C?

A2: The degradation of Vitamin C (L-ascorbic acid) proceeds through both oxidative and non-oxidative pathways, leading to a variety of products. The initial oxidation product is dehydroascorbic acid (DHAA), which still possesses biological activity. However, DHAA can be further and irreversibly hydrolyzed to 2,3-diketogulonic acid, which has no vitamin activity. Subsequent degradation can lead to various other compounds including xylosone, threose, and oxalic acid.

Q3: How should I properly store my Vitamin C stock solutions to minimize degradation?

A3: To ensure the stability of your Vitamin C stock solutions, follow these guidelines:

  • Use high-purity, degassed water: To minimize dissolved oxygen.

  • Prepare fresh solutions: It is always best to prepare solutions fresh for each experiment.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Refrigerate or freeze: Store solutions at 2-8°C for short-term storage or at -20°C or -80°C for longer-term storage. Note that freeze-thaw cycles should be minimized.

  • Use a chelating agent: Consider adding a chelating agent like EDTA to your buffer to sequester any contaminating metal ions.

  • Maintain an acidic pH: If your experimental conditions allow, maintaining a pH between 3 and 5 will enhance stability.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in cell culture experiments.

Possible Cause: Degradation of Vitamin C in the culture medium.

Troubleshooting Steps:

  • Check the age of your Vitamin C stock solution. If it's more than a few days old (if refrigerated) or has been through multiple freeze-thaw cycles, prepare a fresh solution.

  • Consider the stability in your specific media. Cell culture media are typically at a physiological pH (~7.4), which is not optimal for Vitamin C stability. The presence of metal ions in the media can also accelerate degradation.

  • Experimental Protocol:

    • Prepare a fresh, concentrated stock solution of Vitamin C in sterile, degassed water or a suitable buffer immediately before use.

    • Add the Vitamin C to the cell culture medium immediately before treating the cells. Do not add it to the bulk medium bottle that will be used over several days.

    • For long-term experiments, consider replenishing the Vitamin C in the media at regular intervals (e.g., every 24 hours).

    • Control Experiment: Run a time-course experiment to measure the concentration of Vitamin C in your cell culture medium under standard incubation conditions (37°C, 5% CO₂) over 24-48 hours to determine its rate of degradation in your specific system.

Issue 2: High variability in analytical measurements of Vitamin C concentration.

Possible Cause: Sample handling and preparation issues leading to degradation before or during analysis.

Troubleshooting Steps:

  • Minimize exposure to air and light. Prepare samples quickly and keep them on ice and protected from light as much as possible.

  • Use a stabilizing agent. For biological samples, deproteinization with an acidic solution (e.g., metaphosphoric acid) can help stabilize the Vitamin C.

  • Ensure proper storage of processed samples. If not analyzing immediately, store extracts at -80°C.

  • Check for metal contamination in your analytical system. Metal ions in buffers or on HPLC columns can degrade Vitamin C.

Quantitative Data on Vitamin C Stability

The stability of Vitamin C is highly dependent on environmental conditions. The following tables summarize the degradation kinetics under various scenarios.

Table 1: Effect of Temperature and pH on Vitamin C Degradation Rate Constant (k)

Temperature (°C)pHRate Constant (k)Reference
805.0Varies with O₂ ratio[1]
905.0Varies with O₂ ratio[1]
1005.0Varies with O₂ ratio[1]
807.0Varies with O₂ ratio[1]
907.0Varies with O₂ ratio[1]
1007.0Varies with O₂ ratio[1]
803.20.032 min⁻¹[2][3]

Table 2: Activation Energies for Vitamin C Degradation

SystemActivation Energy (Ea) (kJ/mol)Reference
Cupuaçu nectar (pH 3.2)74 ± 5[2][3]
Cupuaçu nectar (DHAA formation)65 ± 9[2]
Orange Juice7.29 - 15.69[4]

Experimental Protocols

Protocol 1: Determination of Vitamin C Stability by HPLC

This protocol provides a general framework for assessing the stability of Vitamin C in a solution under specific conditions (e.g., different temperatures, pH values, or in the presence of other substances).

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Vitamin C (L-ascorbic acid) standard

  • Mobile phase (e.g., a buffered aqueous solution with a small percentage of organic solvent like methanol or acetonitrile)

  • Your test solution containing Vitamin C

  • Metaphosphoric acid (for sample stabilization, if needed)

Methodology:

  • Standard Curve Preparation:

    • Prepare a stock solution of Vitamin C of known concentration in the mobile phase or an appropriate solvent.

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Inject each standard onto the HPLC and record the peak area.

    • Plot peak area versus concentration to create a standard curve and determine the linear regression equation.

  • Sample Preparation and Incubation:

    • Prepare your test solution(s) containing a known initial concentration of Vitamin C.

    • Aliquot the solution into multiple vials for time-point analysis.

    • Subject the vials to the desired experimental conditions (e.g., place in a water bath at a specific temperature).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the experimental conditions.

    • If necessary, immediately add a stabilizing agent like metaphosphoric acid and place the sample on ice.

    • Inject the sample onto the HPLC and record the peak area for Vitamin C.

  • Data Analysis:

    • Using the standard curve equation, calculate the concentration of Vitamin C remaining at each time point.

    • Plot the concentration of Vitamin C versus time to visualize the degradation profile.

    • The degradation kinetics can often be modeled using first-order kinetics, allowing for the calculation of the degradation rate constant (k) and half-life (t₁/₂).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Prepare Vitamin C Stock Solution standards Prepare Standard Curve Dilutions start->standards samples Prepare Experimental Sample Solutions start->samples hplc HPLC Analysis standards->hplc incubate Incubate Samples (e.g., 37°C) samples->incubate timepoint Collect Samples at Time Points (0, 1, 2, 4h...) incubate->timepoint timepoint->hplc data Data Processing & Quantification hplc->data

Caption: Workflow for Vitamin C Stability Testing using HPLC.

signaling_pathway cluster_cell Cancer Cell vitC High-Dose Vitamin C ros ↑ Reactive Oxygen Species (ROS) vitC->ros bcl2 ↓ Bcl-2 Expression vitC->bcl2 dna_damage DNA Damage ros->dna_damage atp_depletion ATP Depletion ros->atp_depletion apoptosis Apoptosis dna_damage->apoptosis atp_depletion->apoptosis bax ↑ Bax Activation bcl2->bax bax->apoptosis

Caption: Simplified Vitamin C-induced signaling in cancer cells.[5]

References

Overcoming resistance to "Melledonal C" in fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

{"answer":"### Technical Support Center: Overcoming Resistance to "Melledonal C" in Fungal Strains

Welcome to the technical support center for "this compound," a novel antifungal agent targeting ergosterol biosynthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to "this compound" in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of "this compound"?

A1: "this compound" is a potent inhibitor of Erg11p, a key enzyme in the fungal ergosterol biosynthesis pathway. By inhibiting this enzyme, "this compound" disrupts the integrity of the fungal cell membrane, leading to cell death.

Q2: What are the known mechanisms of resistance to "this compound"?

A2: While research is ongoing, two primary mechanisms of resistance have been identified:

  • Target overexpression: Increased expression of the ERG11 gene, leading to higher levels of the Erg11p enzyme, which can overcome the inhibitory effect of "this compound."

  • Efflux pump activity: Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which actively pump "this compound" out of the cell, reducing its intracellular concentration.[1][2][3][4][5]

Q3: How can I determine if my fungal strain has developed resistance to "this compound"?

A3: The first step is to determine the Minimum Inhibitory Concentration (MIC) of "this compound" against your strain using a broth microdilution assay. A significant increase in the MIC compared to a susceptible wild-type strain is a strong indicator of resistance.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with "this compound."

Issue 1: Inconsistent MIC values for "this compound" in replicate experiments.

  • Possible Cause 1: Inoculum preparation. Variation in the initial concentration of fungal cells can significantly impact MIC results.

    • Solution: Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the cell suspension to a specific optical density (OD) before dilution.

  • Possible Cause 2: "this compound" stock solution degradation. Improper storage of "this compound" can lead to a loss of potency.

    • Solution: Store "this compound" stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

  • Possible Cause 3: Inconsistent incubation conditions. Variations in temperature or incubation time can affect fungal growth and, consequently, the MIC.

    • Solution: Use a calibrated incubator and ensure a consistent incubation time for all experiments as outlined in the protocol.

Issue 2: My "this compound"-resistant strain does not show overexpression of the ERG11 gene.

  • Possible Cause: Efflux pump-mediated resistance. The resistance may be due to the active removal of "this compound" from the cell.[1][2][3][4][5]

    • Solution: Perform a gene expression analysis of known efflux pump genes (e.g., CDR1, CDR2, MDR1). Additionally, an efflux pump activity assay using a fluorescent substrate can confirm this mechanism.

Issue 3: I am not observing a significant difference in efflux pump activity between my susceptible and resistant strains.

  • Possible Cause 1: Point mutations in the ERG11 gene. The resistance may be due to mutations in the target enzyme that reduce the binding affinity of "this compound."

    • Solution: Sequence the ERG11 gene from your resistant strain and compare it to the wild-type sequence to identify any mutations.

  • Possible Cause 2: Alternative resistance mechanisms. Fungi can develop resistance through various other mechanisms not yet fully characterized for "this compound."

    • Solution: Consider whole-genome sequencing of the resistant strain to identify other potential resistance-conferring mutations.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of "this compound" Against Susceptible and Resistant Candida albicans Strains

Strain IDGenotypeMIC (µg/mL)Fold Change
WTWild-Type0.125-
RES-1ERG11 Overexpression432
RES-2CDR1 Overexpression864
RES-3ERG11 Point Mutation (Y132H)216

Table 2: Relative Gene Expression in "this compound"-Resistant Candida albicans Strains Compared to Wild-Type

Strain IDERG11 Expression (Fold Change)CDR1 Expression (Fold Change)MDR1 Expression (Fold Change)
RES-115.21.20.9
RES-21.525.82.1
RES-31.10.81.0

Experimental Protocols

1. Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

  • Materials: 96-well microtiter plates, RPMI-1640 medium, "this compound" stock solution, fungal inoculum.

  • Procedure:

    • Prepare a 2-fold serial dilution of "this compound" in RPMI-1640 medium in the wells of a 96-well plate.

    • Prepare a fungal inoculum suspension and adjust it to a final concentration of 0.5-2.5 x 10³ cells/mL.

    • Add 100 µL of the fungal inoculum to each well containing the "this compound" dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of "this compound" that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control.

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • Materials: RNA extraction kit, cDNA synthesis kit, qPCR master mix, gene-specific primers.

  • Procedure:

    • Grow fungal cultures to mid-log phase and treat with a sub-inhibitory concentration of "this compound" for a defined period.

    • Extract total RNA from the fungal cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for your target genes (ERG11, CDR1, etc.) and a housekeeping gene (e.g., ACT1) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

3. Efflux Pump Activity Assay (Rhodamine 6G Efflux)

  • Materials: Fungal cells, glucose solution, Rhodamine 6G (R6G) dye, fluorescence plate reader.

  • Procedure:

    • Wash fungal cells and resuspend them in a glucose-free buffer.

    • Load the cells with R6G by incubating them with the dye.

    • Wash the cells to remove extracellular R6G.

    • Initiate efflux by adding a glucose solution.

    • Measure the fluorescence of the supernatant over time. Increased fluorescence indicates higher efflux pump activity.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethyl-lanosterol 14-alpha-demethyl-lanosterol Lanosterol->14-alpha-demethyl-lanosterol Erg11p ... ... 14-alpha-demethyl-lanosterol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound This compound->Lanosterol

Caption: The ergosterol biosynthesis pathway and the inhibitory target of "this compound".

Resistance_Investigation_Workflow Fungal strain with suspected resistance Fungal strain with suspected resistance Determine MIC Determine MIC Fungal strain with suspected resistance->Determine MIC Significant MIC increase? Significant MIC increase? Determine MIC->Significant MIC increase? qRT-PCR for ERG11 qRT-PCR for ERG11 Significant MIC increase?->qRT-PCR for ERG11 Yes Strain is susceptible Strain is susceptible Significant MIC increase?->Strain is susceptible No ERG11 overexpressed? ERG11 overexpressed? qRT-PCR for ERG11->ERG11 overexpressed? Target overexpression confirmed Target overexpression confirmed ERG11 overexpressed?->Target overexpression confirmed Yes Efflux pump activity assay Efflux pump activity assay ERG11 overexpressed?->Efflux pump activity assay No Increased efflux? Increased efflux? Efflux pump activity assay->Increased efflux? Efflux-mediated resistance Efflux-mediated resistance Increased efflux?->Efflux-mediated resistance Yes Sequence ERG11 gene Sequence ERG11 gene Increased efflux?->Sequence ERG11 gene No Point mutation found? Point mutation found? Sequence ERG11 gene->Point mutation found? Target alteration confirmed Target alteration confirmed Point mutation found?->Target alteration confirmed Yes Investigate other mechanisms Investigate other mechanisms Point mutation found?->Investigate other mechanisms No

Caption: A workflow for investigating the mechanism of "this compound" resistance.

Troubleshooting_Decision_Tree Inconsistent MIC results Inconsistent MIC results Check inoculum preparation Check inoculum preparation Inconsistent MIC results->Check inoculum preparation Standardize OD Standardize OD Check inoculum preparation->Standardize OD Inconsistent Check drug stock Check drug stock Check inoculum preparation->Check drug stock Consistent Prepare fresh aliquots Prepare fresh aliquots Check drug stock->Prepare fresh aliquots Degraded Check incubation conditions Check incubation conditions Check drug stock->Check incubation conditions Stable Calibrate incubator Calibrate incubator Check incubation conditions->Calibrate incubator Variable Re-evaluate experimental setup Re-evaluate experimental setup Check incubation conditions->Re-evaluate experimental setup Consistent

Caption: A decision tree for troubleshooting inconsistent MIC results. }

References

Optimizing "Melledonal C" dosage for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Melledonal C. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in cell culture experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental goals.

Q2: How long should I incubate my cells with this compound?

The ideal incubation time can vary depending on the cell type and the endpoint being measured. For initial signaling pathway studies (e.g., Western blotting for downstream targets), a shorter incubation of 2-6 hours may be sufficient. For cell viability or apoptosis assays, a longer incubation of 24-72 hours is typically required.

Q3: I am observing high levels of cell death even at low concentrations. What could be the cause?

High cytotoxicity at low concentrations of this compound could be due to several factors:

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the compound.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically ≤ 0.1%).

  • Incorrect Dosage Calculation: Double-check all calculations for dilution and final concentration.

Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q4: I am not seeing the expected inhibitory effect on my target pathway. What should I do?

If you are not observing the expected downstream effects of this compound, consider the following:

  • Sub-optimal Concentration: You may need to perform a dose-response experiment to find a more effective concentration.

  • Incubation Time: The incubation time may be too short for the desired effect to manifest. Try a time-course experiment.

  • Compound Stability: Ensure that your stock solution of this compound has been stored correctly and has not degraded.

  • Cellular Context: The signaling pathway in your specific cell line may have redundancies or resistance mechanisms.

Troubleshooting Guides

This section provides structured guidance for common challenges encountered during experiments with this compound.

Troubleshooting: High Cytotoxicity

If you are observing unexpected levels of cell death, follow this logical workflow to diagnose the issue.

G start High Cytotoxicity Observed check_solvent Run Solvent Control (Vehicle Only) start->check_solvent solvent_toxic Is Solvent Toxic? check_solvent->solvent_toxic reduce_solvent Reduce Solvent Conc. (e.g., <0.1% DMSO) solvent_toxic->reduce_solvent Yes check_calc Verify Dilution Calculations solvent_toxic->check_calc No reduce_solvent->check_calc calc_error Were Calculations Incorrect? check_calc->calc_error recalc Recalculate and Repeat calc_error->recalc Yes dose_response Perform Dose-Response (Lower Concentration Range) calc_error->dose_response No recalc->dose_response end Identify Tolerable Dose dose_response->end

Fig. 1: Troubleshooting workflow for high cytotoxicity.

Signaling Pathway and Experimental Workflow

Mechanism of Action: The Mello-Kinase Pathway

This compound is a potent and selective inhibitor of Mello-Kinase 1 (MK1), a critical upstream regulator in the pro-proliferative Mello-Kinase signaling cascade. By inhibiting MK1, this compound prevents the phosphorylation of the downstream effector, Cyto-Factor X (CFX), leading to a reduction in cell proliferation.

G MelledonalC This compound MK1 Mello-Kinase 1 (MK1) MelledonalC->MK1 CFX Cyto-Factor X (CFX) MK1->CFX phosphorylates CFX_P p-CFX (Active) CFX->CFX_P Proliferation Cell Proliferation CFX_P->Proliferation

Fig. 2: The Mello-Kinase signaling pathway inhibited by this compound.
Experimental Workflow: Dose-Response Analysis

To determine the optimal concentration of this compound, a dose-response analysis followed by a cell viability assay is recommended.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Analysis seed_cells 1. Seed Cells in 96-Well Plate prep_drug 2. Prepare Serial Dilutions of this compound seed_cells->prep_drug add_drug 3. Add Drug Dilutions to Cells prep_drug->add_drug incubate 4. Incubate for 24-72 hours add_drug->incubate add_reagent 5. Add Viability Reagent (e.g., MTT, PrestoBlue) incubate->add_reagent read_plate 6. Read Plate on Spectrophotometer add_reagent->read_plate analyze 7. Calculate IC50 Value read_plate->analyze

Fig. 3: Workflow for determining the IC50 of this compound.

Experimental Protocols & Data

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a 96-well plate format.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Quantitative Data Summary

The following tables summarize typical results from dose-response and cytotoxicity experiments with this compound across different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell Line Tissue of Origin IC50 (µM) after 48h
MCF-7 Breast Cancer 5.2
A549 Lung Cancer 8.9
HCT116 Colon Cancer 2.5

| U-87 MG | Glioblastoma | 15.1 |

Table 2: Cytotoxicity Profile of this compound (HCT116 Cells, 48h)

Concentration (µM) % Viability (Mean ± SD)
0 (Vehicle) 100 ± 4.5
1.0 85.2 ± 5.1
2.5 51.3 ± 3.8
5.0 22.1 ± 2.9
10.0 5.7 ± 1.5

| 20.0 | 1.2 ± 0.8 |

"Melledonal C" assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Melledonal C.

Troubleshooting Guide

This guide addresses common issues that may arise during experimentation with this compound.

Issue Potential Cause Recommended Solution
High Background Signal 1. Insufficient Washing: Residual unbound reagents can contribute to a high background signal. 2. Blocking Inefficiency: Inadequate blocking of non-specific binding sites. 3. Reagent Contamination: Contamination of buffers or reagents. 4. Autofluorescence of this compound: The compound itself may possess fluorescent properties.1. Increase the number and duration of wash steps. Ensure thorough aspiration of wash buffer between steps. 2. Optimize the blocking buffer (e.g., increase concentration, try a different blocking agent). 3. Prepare fresh buffers and reagents. Filter-sterilize where appropriate. 4. Run a "compound only" control (this compound in assay buffer without cells or other reagents) to assess its intrinsic fluorescence.
Low or No Signal 1. Inactive this compound: The compound may have degraded. 2. Incorrect Assay Conditions: Suboptimal incubation times, temperatures, or reagent concentrations. 3. Cell Health Issues: Cells may be unhealthy or dead, leading to a lack of response. 4. Inappropriate Assay Endpoint: The chosen endpoint may not be sensitive to the effects of this compound.1. Use a fresh stock of this compound. Verify its integrity if possible. 2. Review and optimize the assay protocol. Perform a time-course and dose-response experiment. 3. Check cell viability using a method like Trypan Blue exclusion or a commercial viability assay. Ensure proper cell culture techniques. 4. Consider alternative or complementary assays to measure the biological activity of this compound.
High Well-to-Well Variability 1. Pipetting Inaccuracy: Inconsistent dispensing of reagents or cells. 2. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. 3. Edge Effects: Evaporation from the outer wells of the microplate. 4. Incomplete Mixing: Reagents not uniformly mixed in the wells.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure a homogenous cell suspension before and during seeding. 3. Avoid using the outer wells of the plate or fill them with sterile buffer or media to maintain humidity. 4. Gently mix the plate after adding each reagent, for example, by tapping the plate or using a plate shaker.
False Positives 1. Compound Interference: this compound may directly interfere with the assay detection system (e.g., absorbance, fluorescence). 2. Cytotoxicity: At high concentrations, this compound may be cytotoxic, leading to a non-specific decrease in signal. 3. Cross-reactivity: In antibody-based assays, the compound might non-specifically interact with antibodies.1. Run appropriate controls, including a "compound only" control and a counterscreen with a different detection method. 2. Determine the cytotoxic concentration of this compound using a cell viability assay and work below this concentration. 3. Perform a control experiment to assess the direct binding of this compound to the assay antibodies.
False Negatives 1. Suboptimal Compound Concentration: The concentration range of this compound tested may be too low to elicit a response. 2. Incorrect Timing of Measurement: The biological effect of this compound may occur at a different time point than the one being measured. 3. Compound Instability: this compound may be unstable in the assay medium.1. Test a wider range of concentrations, including higher concentrations if cytotoxicity is not an issue. 2. Perform a time-course experiment to identify the optimal time point for measuring the effect of this compound. 3. Assess the stability of this compound in the assay medium over the course of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action of this compound?

A1: Based on its chemical structure, this compound is hypothesized to be an inhibitor of cellular signaling pathways, potentially through covalent modification of protein targets due to its reactive aldehyde group. One of the pathways it may affect is the MAPK/ERK signaling cascade, which is often dysregulated in cancer.

Q2: How can I be sure my this compound stock solution is still active?

A2: It is recommended to prepare fresh stock solutions of this compound regularly. If you suspect degradation, you can compare the activity of the old stock to a freshly prepared one in a reference experiment. For long-term storage, follow the supplier's recommendations, which typically involve storing it at -20°C or -80°C in a suitable solvent like DMSO.

Q3: My assay results are not reproducible. What are the first troubleshooting steps I should take?

A3: For reproducibility issues, first, verify your experimental setup. This includes checking pipette calibration, ensuring consistent cell seeding density, and confirming the freshness and correct preparation of all reagents and buffers. It is also crucial to maintain consistent incubation times and temperatures across experiments.

Q4: Can the solvent for this compound (e.g., DMSO) interfere with my assay?

A4: Yes, the solvent used to dissolve this compound can interfere with the assay. It is important to include a vehicle control in your experiments, which consists of the same concentration of the solvent (e.g., DMSO) used in the treatment wells but without this compound. This will help you to distinguish the effect of the compound from the effect of the solvent.

Q5: What are some common sources of interference in cell-based assays that I should be aware of when working with a new compound like this compound?

A5: Common sources of interference include the compound's intrinsic properties, such as autofluorescence or absorbance at the detection wavelength. Compounds can also have redox activity that interferes with assays using redox-based detection methods. Additionally, cytotoxicity at higher concentrations can lead to non-specific effects.

Experimental Protocols

Hypothetical Protocol: Measuring the Effect of this compound on ERK Phosphorylation using a Cell-Based ELISA
  • Cell Seeding: Seed a human melanoma cell line (e.g., A375) in a 96-well plate at a density of 1 x 10^4 cells/well in complete growth medium and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in serum-free medium). Incubate for the desired treatment time (e.g., 2 hours).

  • Cell Lysis: Aspirate the treatment medium and add 100 µL of lysis buffer to each well. Incubate on a plate shaker for 10 minutes at room temperature.

  • ELISA Procedure:

    • Transfer 50 µL of the cell lysate to a phospho-ERK (p-ERK) antibody-coated 96-well plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 100 µL of a detection antibody (e.g., anti-total ERK) to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 100 µL of a substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal for each well. Plot the normalized p-ERK levels against the concentration of this compound to determine the IC50 value.

Visualizations

Melledonal_C_Troubleshooting_Workflow cluster_start cluster_investigation Investigation cluster_action Corrective Action cluster_end start Problem Encountered (e.g., High Background) check_controls Review Controls (Positive, Negative, Vehicle) start->check_controls check_protocol Verify Protocol Execution (Pipetting, Incubation Times) start->check_protocol check_reagents Assess Reagent Quality (Freshness, Contamination) start->check_reagents optimize_assay Optimize Assay Parameters (e.g., Washing, Blocking) check_controls->optimize_assay check_protocol->optimize_assay prepare_fresh Prepare Fresh Reagents and Compound Stocks check_reagents->prepare_fresh rerun_assay Re-run Experiment with Optimized Conditions optimize_assay->rerun_assay prepare_fresh->rerun_assay end_success Problem Resolved rerun_assay->end_success Successful end_escalate Contact Technical Support rerun_assay->end_escalate Unsuccessful

Caption: A workflow diagram for troubleshooting common issues in a this compound assay.

MAPK_ERK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates Melledonal_C This compound (Hypothesized Inhibitor) Melledonal_C->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: The MAPK/ERK signaling pathway with a hypothesized point of inhibition by this compound.

Technical Support Center: Enhancing the Yield of Melledonal C from Armillaria mellea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of Melledonal C, a chlorinated sesquiterpenoid aryl ester, from its natural source, the fungus Armillaria mellea. The information is presented in a question-and-answer format to directly address common issues encountered during cultivation, extraction, and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its natural source?

This compound is a secondary metabolite belonging to the melleolide family of compounds. These are sesquiterpenoid aryl esters characterized by a protoilludane skeleton linked to an orsellinic acid derivative. This compound is distinguished by a chlorine atom on the aromatic ring. Its primary natural source is the basidiomycete fungus, Armillaria mellea, commonly known as the honey fungus.[1]

Q2: What is the general strategy to enhance the yield of this compound?

Enhancing the yield of this compound involves a multi-step approach focused on optimizing the fungal culture conditions to maximize biomass and secondary metabolite production, followed by an efficient extraction and purification process. Key areas for optimization include the culture medium composition, physical culture parameters (temperature, pH, aeration), and the extraction methodology.

Q3: Is it better to use liquid (submerged) culture or solid-state fermentation for this compound production?

For the production of secondary metabolites like melleolides, liquid or submerged culture is generally preferred over solid-state fermentation.[2] Liquid culture allows for more uniform growth, better control over environmental parameters, and is more amenable to scaling up production. Studies have shown that the yield of melleolides is higher from liquid culture mycelium compared to the fruiting bodies of Armillaria mellea.[3]

Q4: What are the key media components that influence this compound production?

The choice of carbon and nitrogen sources in the culture medium significantly impacts the growth of Armillaria mellea and its production of secondary metabolites.

  • Carbon Sources: Dextrin has been identified as a suitable carbon source for mycelial growth.[4] Sugars are generally more effective than sugar alcohols.[5]

  • Nitrogen Sources: Both organic and inorganic nitrogen sources can be utilized effectively.[5] Bean cake extract has been shown to be a suitable nitrogen source.[4]

  • Additives: The addition of ethanol and thiamin has been found to favor mycelial growth.[4] Supplementing the culture medium with rapeseed oil has been shown to significantly increase the production of a related melleolide.[6]

Q5: How does the chloride concentration in the medium affect the yield of this compound?

As this compound is a chlorinated compound, the availability of chloride ions in the culture medium is essential for its biosynthesis. The chlorination step is catalyzed by flavin-dependent halogenase enzymes.[7][8] While specific studies on the optimal chloride concentration for this compound production are limited, research on other chlorinated fungal metabolites suggests that increasing the chloride concentration in the medium can enhance the yield of the chlorinated product up to a certain point, beyond which it may become inhibitory.

Troubleshooting Guides

Low Mycelial Biomass
Problem Possible Cause Troubleshooting Steps
Slow or no growth of Armillaria mellea Inappropriate culture medium- Ensure the medium contains a suitable carbon source (e.g., dextrin, glucose) and nitrogen source (e.g., bean cake extract, peptone).- Check the pH of the medium; an optimal pH of around 5.7 has been reported for mycelial growth.[9]
Suboptimal physical parameters- Maintain the culture temperature between 20-30°C.[5]- For liquid cultures, ensure adequate aeration through shaking or sparging.
Contamination- Visually inspect the culture for signs of bacterial or other fungal contamination.- Use aseptic techniques during all stages of culture preparation and inoculation.
Low Yield of this compound
Problem Possible Cause Troubleshooting Steps
Low overall melleolide production Non-optimized culture medium for secondary metabolism- Switch to a liquid culture system if using solid-state fermentation.- Supplement the medium with precursors or inducers. For example, adding rapeseed oil to the culture broth has been shown to boost melleolide production.[6]- Ensure the presence of essential micronutrients and vitamins.
Inefficient extraction- Use an appropriate solvent for extraction, such as petroleum ether or ethyl acetate.- Employ ultrasonic-assisted extraction to improve cell lysis and release of intracellular metabolites.[3]- Optimize extraction parameters such as time, temperature, and solvent-to-solid ratio.
Low proportion of chlorinated melleolides Insufficient chloride in the medium- Supplement the culture medium with a source of chloride ions, such as potassium chloride (KCl).- Experiment with a range of KCl concentrations to determine the optimal level for this compound production.
Suboptimal timing of harvest- Secondary metabolite production is often growth-phase dependent. Harvest the mycelium during the late exponential or stationary phase of growth.- Perform a time-course experiment to determine the peak production time for this compound.

Quantitative Data

Table 1: Optimized Ultrasonic-Assisted Extraction Parameters for Melleolides from Armillaria mellea Mycelium

ParameterOptimal Value
Material-to-Liquid Ratio1:20 g/mL
Ultrasonic Power300 W
Ultrasonic Time20 min
Solvent Reflux Time50 min
Resulting Total Melleolide Content 0.74 mg/g of extract

Data adapted from a study on the optimization of melleolide extraction.[3]

Table 2: Comparison of Mycelial Biomass Production with Different Media Components

Carbon SourceNitrogen SourceAdditivesMycelial Biomass (g/100mL)
Dextrin (2.5%)Bean Cake Extract (25%)Corn Steep Liquor (2%), Thiamin (0.06%), Ethanol (1.0%), KH2PO4 (0.3%)1.9
Glucose (3.36%)Peptone (0.41%) + Yeast Extract (0.41%)KH2PO4 (0.1%), NaHCO3 (0.1%), MgSO4 (0.05%), Vitamin B1 (0.001%)1.18

Data compiled from studies on optimizing Armillaria mellea submerged culture conditions.[2][4]

Experimental Protocols

Protocol 1: Submerged Culture of Armillaria mellea for this compound Production
  • Media Preparation: Prepare a liquid medium containing (per liter): 25 g dextrin, 250 g bean cake extract, 20 g corn steep liquor, 0.6 g thiamin, 10 mL ethanol, and 3 g KH2PO4. Adjust the initial pH to 6.0.[4]

  • Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterilized medium with a mycelial slurry of Armillaria mellea.

  • Incubation: Incubate the culture at 25°C with shaking at 150 rpm for 15-20 days.[9]

  • Harvesting: Separate the mycelium from the culture broth by filtration.

Protocol 2: Ultrasonic-Assisted Extraction of this compound
  • Sample Preparation: Lyophilize the harvested mycelium and grind it into a fine powder.

  • Extraction: Suspend the powdered mycelium in petroleum ether at a ratio of 1:20 (g/mL).

  • Ultrasonication: Subject the suspension to ultrasonic treatment at 300 W for 20 minutes.[3]

  • Solvent Reflux: Following ultrasonication, reflux the mixture for 50 minutes.[3]

  • Filtration and Concentration: Filter the extract to remove the mycelial debris and concentrate the filtrate under reduced pressure to obtain the crude extract.

Protocol 3: General Purification of this compound
  • Fractionation: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate.

  • Further Purification: Pool the fractions containing melleolides (as determined by TLC or HPLC analysis) and further purify them using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • Isolation: Use a mobile phase gradient of methanol and water to isolate the individual compounds. This compound, being a chlorinated and relatively polar melleolide, will have a characteristic retention time.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR and mass spectrometry.

Visualizations

Melleolide_Biosynthesis FPP Farnesyl Diphosphate (FPP) Protoilludene 6-Protoilludene FPP->Protoilludene Protoilludene Synthase Hydroxylated_Protoilludene Hydroxylated Protoilludene Derivatives Protoilludene->Hydroxylated_Protoilludene Cytochrome P450 Monooxygenases Melledonal_Precursor Melledonal Precursor (non-chlorinated) Hydroxylated_Protoilludene->Melledonal_Precursor ArmB (transesterification) Melledonal_C This compound Melledonal_Precursor->Melledonal_C ArmH1-H5 (Halogenases) + Cl- Orsellinic_Acid Orsellinic Acid Orsellinic_Acid->Melledonal_Precursor Acetyl_CoA Acetyl-CoA + Malonyl-CoA Acetyl_CoA->Orsellinic_Acid ArmB (PKS)

Caption: Biosynthetic pathway of this compound in Armillaria mellea.

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of A. mellea Submerged_Culture Submerged Culture (Optimized Medium) Inoculation->Submerged_Culture Mycelium_Harvest Mycelium Harvest Submerged_Culture->Mycelium_Harvest Ultrasonication Ultrasonic-Assisted Extraction Mycelium_Harvest->Ultrasonication Concentration Crude Extract Ultrasonication->Concentration Column_Chromatography Silica Gel Chromatography Concentration->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Melledonal_C Isolated this compound HPLC->Melledonal_C

Caption: Experimental workflow for this compound production and isolation.

References

"Melledonal C" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Melledonal C. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this fungal secondary metabolite.

Frequently Asked Questions (FAQs)

FAQ 1: I have a crude extract from Armillaria mellea. What is the best initial step to enrich for this compound?

A common and effective initial step is liquid-liquid partitioning. Since this compound is a moderately polar compound, you can partition your crude extract between a polar and a non-polar solvent system. For instance, a common starting point for fungal extracts is to partition between methanol/water and hexane to remove non-polar constituents like fats. The methanolic layer can then be further extracted with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, where many secondary metabolites, including potentially this compound, will partition.[1][2]

FAQ 2: My initial purification by silica gel column chromatography is giving me poor separation and low recovery. What can I do?

Poor separation and recovery from silica gel chromatography can be due to several factors. Here are some troubleshooting steps:

  • Solvent System Optimization: The choice of mobile phase is critical. It is highly recommended to first develop a suitable solvent system using Thin Layer Chromatography (TLC).[3] Aim for a solvent system that provides a good separation of the target compound from major impurities, with an Rf value for this compound ideally between 0.2 and 0.4.

  • Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude extract loaded should be about 1-5% of the mass of the silica gel. The sample should be dissolved in a minimal amount of the mobile phase or a weak solvent and loaded onto the column in a narrow band.

  • Compound Instability: this compound, like many natural products, could be sensitive to the acidic nature of silica gel. If you suspect degradation, you can try using deactivated silica gel (by adding a small percentage of water or triethylamine to the mobile phase) or an alternative stationary phase like alumina or a bonded phase (e.g., C18).

FAQ 3: I am getting a very low yield of this compound from my fungal culture. How can I improve the production?

Low yields of secondary metabolites are a frequent challenge.[4][5] Here are some strategies to enhance the production of this compound:

  • OSMAC Approach (One Strain, Many Compounds): The production of fungal secondary metabolites is highly dependent on cultivation conditions.[5] Systematically varying parameters such as media composition (carbon and nitrogen sources), temperature, pH, and aeration can significantly impact the metabolic profile and potentially increase the yield of this compound.[5]

  • Elicitation: Introducing chemical or biological elicitors into the fungal culture can trigger the expression of otherwise silent biosynthetic gene clusters, potentially leading to higher production of desired compounds.

  • Co-cultivation: Growing Armillaria mellea with other microorganisms can induce the production of secondary metabolites as a defense mechanism.[6]

FAQ 4: After several purification steps, I have a semi-pure fraction. What is the best method for final purification to achieve high purity?

For the final purification of this compound, High-Performance Liquid Chromatography (HPLC) is often the method of choice.[1]

  • Preparative HPLC: This technique offers high resolution and can separate compounds with very similar chemical properties. A common approach is to use a reversed-phase column (e.g., C18) with a gradient of water and an organic solvent like acetonitrile or methanol.

  • Method Development: Analytical HPLC should be used first to develop the separation method. Once a good separation is achieved, it can be scaled up to a preparative scale.

FAQ 5: How can I quickly check if my fractions contain this compound and avoid re-isolating a known compound?

Early identification of known compounds is crucial to save time and resources.[6]

  • LC-MS Analysis: Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the rapid determination of the molecular weight of the compounds in your fractions. You can compare the observed molecular weight with that of this compound (480.9 g/mol ) to tentatively identify its presence.

  • Dereplication: This is the process of rapidly identifying known compounds in a mixture. Advanced analytical techniques like HPLC-DAD-MS and UHPLC-QTOF, combined with database searching, can help in the early dereplication of known compounds, including this compound.[6]

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical this compound Enrichment
Purification StepStarting Mass (g)Mass after Step (g)Yield (%)Purity of this compound (%)
Crude Methanolic Extract1001001000.5
Liquid-Liquid Partitioning (EtOAc)10015153
Silica Gel Column Chromatography152.516.720
Preparative HPLC2.50.31298

Experimental Protocols

Protocol 1: General Bioactivity-Guided Purification of this compound
  • Extraction: The fungal biomass of Armillaria mellea is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude methanolic extract.

  • Solvent Partitioning: The crude extract is suspended in a 9:1 methanol-water mixture and partitioned against hexane. The hexane layer is discarded. The methanol-water layer is then diluted with water to a 1:1 ratio and extracted with ethyl acetate. The ethyl acetate fraction, which is likely to contain this compound, is collected.

  • Bioassay: At each step, a portion of the fraction is tested for the desired biological activity (e.g., antimicrobial, cytotoxic). This helps in tracking the compound of interest.

  • Silica Gel Column Chromatography: The active ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, for example, from hexane to ethyl acetate. Fractions are collected and analyzed by TLC and bioassay.

  • Preparative HPLC: Active fractions from the column chromatography are pooled and further purified by preparative reversed-phase HPLC (e.g., on a C18 column) using an appropriate solvent system (e.g., a water/acetonitrile gradient) to yield pure this compound.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as NMR (1H, 13C) and mass spectrometry.

Visualizations

Diagram 1: General Workflow for this compound Purification

G cluster_0 Extraction & Initial Fractionation cluster_1 Chromatographic Purification cluster_2 Analysis & Identification A Fungal Culture (Armillaria mellea) B Crude Methanolic Extract A->B Methanol Extraction C Liquid-Liquid Partitioning B->C D Enriched Fraction (EtOAc) C->D I Bioassay C->I E Silica Gel Column Chromatography D->E J TLC / LC-MS Analysis D->J F Semi-pure Fractions E->F G Preparative HPLC F->G F->I F->J H Pure this compound G->H K Structure Elucidation (NMR, MS) H->K

A generalized workflow for the bioactivity-guided purification of this compound.

Diagram 2: Troubleshooting Poor Separation in Column Chromatography

G start Poor Separation in Column Chromatography check_tlc Was the solvent system optimized with TLC? start->check_tlc optimize_tlc Develop a new solvent system using TLC. Aim for Rf of 0.2-0.4. check_tlc->optimize_tlc No check_loading Was the column overloaded? check_tlc->check_loading Yes optimize_tlc->check_loading reduce_load Reduce sample load. (e.g., 1-5% of silica mass) check_loading->reduce_load Yes check_stability Is the compound degrading on silica gel? check_loading->check_stability No reduce_load->check_stability alt_stationary_phase Use deactivated silica or an alternative stationary phase (e.g., Alumina, C18). check_stability->alt_stationary_phase Yes success Improved Separation check_stability->success No alt_stationary_phase->success

A decision tree for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Melledonal C Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of Melledonal C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the molecular formula and molecular weight of this compound?

A1: The molecular formula of this compound is C₂₄H₂₉ClO₈.[1] Its calculated molecular weight is approximately 480.9 g/mol .[1]

Q2: What are the key structural features of this compound that might influence its spectroscopic analysis?

A2: this compound is a complex natural product with several functional groups that will give characteristic spectroscopic signals. These include a benzoate ester, a formyl group, multiple hydroxyl groups, and a chlorinated aromatic ring. These features will be prominent in NMR and IR spectra and will influence its fragmentation in mass spectrometry.

Q3: Which solvents are recommended for the spectroscopic analysis of this compound?

A3: The choice of solvent is critical for successful spectroscopic analysis. For NMR, deuterated solvents that can solubilize this compound without interfering with the signals of interest should be chosen. For UV-Vis and other spectroscopic techniques, a solvent that is transparent in the wavelength range of interest is necessary. The following table summarizes common solvents and their properties.

SolventUV Cutoff (nm)Common NMR SolventPolarityNotes
Chloroform-d (CDCl₃)245YesNon-polarGood for many organic compounds.
Methanol-d₄ (CD₃OD)210YesPolar, ProticCan exchange with labile protons (e.g., -OH).[2]
Acetone-d₆ ((CD₃)₂CO)330YesPolar, AproticCan be a good alternative to chloroform.[2]
Dimethyl sulfoxide-d₆ ((CD₃)₂SO)268YesPolar, AproticHigh boiling point, can be difficult to remove.[2]
Water-d₂ (D₂O)190YesPolar, ProticUsed for highly polar molecules; will exchange with labile protons.[2]

Q4: What are common adducts observed in the mass spectrum of this compound?

A4: In electrospray ionization (ESI) mass spectrometry, it is common to observe adducts of the molecular ion. For this compound (C₂₄H₂₉ClO₈), with a monoisotopic mass of approximately 480.1551 u, you might observe the following common adducts in positive ion mode:

Adduct IonFormulaCalculated m/z
[M+H]⁺[C₂₄H₃₀ClO₈]⁺481.1625
[M+Na]⁺[C₂₄H₂₉ClNaO₈]⁺503.1444
[M+K]⁺[C₂₄H₂₉ClKO₈]⁺519.1184
[M+NH₄]⁺[C₂₄H₃₃ClNO₈]⁺498.1890

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Poor resolution or broad peaks in the ¹H NMR spectrum.

  • Possible Cause 1: Poorly shimmed magnet.

    • Solution: Re-shim the magnet before acquiring the spectrum.

  • Possible Cause 2: Sample concentration is too high.

    • Solution: Dilute the sample. High concentrations can lead to viscosity-related peak broadening.[2]

  • Possible Cause 3: Presence of paramagnetic impurities.

    • Solution: Purify the sample to remove any paramagnetic metal ions.

  • Possible Cause 4: Compound insolubility.

    • Solution: Ensure the compound is fully dissolved. Try a different deuterated solvent in which this compound has better solubility.[2]

Issue: Unexpected peaks in the NMR spectrum.

  • Possible Cause 1: Solvent impurities.

    • Solution: Check the purity of the deuterated solvent. It is common to see residual peaks from water (H₂O) or the non-deuterated form of the solvent.

  • Possible Cause 2: Contamination from lab equipment.

    • Solution: Ensure all glassware and the NMR tube are thoroughly cleaned and dried before use. Residual acetone is a common contaminant.[2]

  • Possible Cause 3: Presence of rotamers.

    • Solution: The complex structure of this compound may lead to the presence of conformational isomers (rotamers) that are in slow exchange on the NMR timescale, resulting in multiple sets of peaks. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals.[2]

Experimental Protocol: ¹H NMR of this compound

  • Sample Preparation: Dissolve 1-5 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters for a 400 MHz spectrometer might include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals and analyze the chemical shifts and coupling constants.

start Poor NMR Resolution check_shims Check Magnet Shimming start->check_shims Is it shimmed? check_conc Check Sample Concentration check_shims->check_conc Yes re_shim Re-shim Magnet check_shims->re_shim No check_purity Check Sample Purity check_conc->check_purity Optimal dilute Dilute Sample check_conc->dilute Too High purify Purify Sample check_purity->purify Impurities Present end_bad Persistent Issue check_purity->end_bad Pure end_good Good Resolution re_shim->end_good dilute->end_good purify->end_good

Troubleshooting workflow for poor NMR resolution.
Mass Spectrometry (MS)

Issue: No molecular ion peak or low intensity signal.

  • Possible Cause 1: Inappropriate ionization technique.

    • Solution: this compound, as a non-volatile natural product, is best analyzed by soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[3] If one technique fails, try another. Atmospheric Pressure Chemical Ionization (APCI) could also be an option.[3]

  • Possible Cause 2: In-source fragmentation.

    • Solution: The molecular ion may be fragmenting in the ion source. Reduce the source temperature or the fragmentor/cone voltage to decrease the energy imparted to the molecules.

  • Possible Cause 3: Poor solubility or sample preparation.

    • Solution: Ensure the sample is fully dissolved in a suitable solvent (e.g., methanol, acetonitrile) before infusion or injection. The presence of particulates can block the ESI needle.

Issue: Complex or unidentifiable mass spectrum.

  • Possible Cause 1: Presence of multiple adducts.

    • Solution: The presence of various salts (e.g., sodium, potassium) in the sample or solvent can lead to the formation of multiple adducts.[3] Try to use high-purity solvents and glassware.

  • Possible Cause 2: Sample contamination.

    • Solution: Ensure the sample is pure. Contaminants will also be ionized and detected, complicating the spectrum.

  • Possible Cause 3: Isotopic complexity.

    • Solution: this compound contains one chlorine atom, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in an isotopic pattern for the molecular ion and its fragments, with a characteristic M and M+2 peak separated by ~2 Da. This pattern is a key identifier for chlorinated compounds.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) of this compound

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

    • Calibrate the instrument to ensure high mass accuracy.

  • Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire the spectrum in both positive and negative ion modes to maximize the chances of observing the molecular ion.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition.

    • Analyze the isotopic pattern to confirm the presence of chlorine.

start Low MS Signal check_ionization Check Ionization Method start->check_ionization check_fragmentation Check In-Source Fragmentation check_ionization->check_fragmentation Optimal switch_method Switch to ESI/MALDI check_ionization->switch_method Suboptimal check_prep Check Sample Prep check_fragmentation->check_prep Low reduce_energy Lower Source Energy check_fragmentation->reduce_energy High improve_prep Improve Solubility/Purity check_prep->improve_prep Poor end_bad Persistent Issue check_prep->end_bad Good end_good Strong Signal switch_method->end_good reduce_energy->end_good improve_prep->end_good

Troubleshooting workflow for low MS signal intensity.
UV-Vis Spectroscopy

Issue: Absorbance values are too high (above 2.0 AU).

  • Possible Cause: Sample is too concentrated.

    • Solution: According to the Beer-Lambert Law, absorbance is directly proportional to concentration. Dilute the sample to bring the absorbance into the optimal range (typically 0.2-1.0 AU).[4] Highly concentrated samples can also cause light scattering, leading to inaccurate readings.[5]

Issue: Non-reproducible results.

  • Possible Cause 1: Dirty or scratched cuvettes.

    • Solution: Ensure cuvettes are thoroughly cleaned with an appropriate solvent and handled with gloves to avoid fingerprints.[5][6] Scratched cuvettes should be discarded as they can scatter light.[6]

  • Possible Cause 2: Instrument drift.

    • Solution: Allow the spectrophotometer to warm up and stabilize before use. Re-blank the instrument with the solvent periodically, especially during long measurements.[4]

Issue: Unexpected peaks in the spectrum.

  • Possible Cause: Contaminated solvent or sample.

    • Solution: Use high-purity, spectroscopy-grade solvents. Ensure the sample is free from impurities that may have their own absorbance bands.[5]

Experimental Protocol: UV-Vis Spectroscopy of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol). Dilute the stock solution to obtain a series of concentrations that give absorbance readings in the linear range of the instrument.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 15-30 minutes.

    • Select the desired wavelength range for scanning.

  • Measurement:

    • Fill a clean cuvette with the solvent to be used as a blank. Place it in the spectrophotometer and record the baseline.

    • Rinse the cuvette with the sample solution, then fill it with the sample.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If performing quantitative analysis, create a calibration curve of absorbance versus concentration.

References

"Melledonal C" experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Melledonal C, a potent and selective inhibitor of MEK1/2 kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices, troubleshoot common issues, and answer frequently asked questions.

FAQs & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the experimental use of this compound.

1. Compound Handling and Storage

  • Q: How should I reconstitute and store this compound?

    • A: this compound is typically provided as a lyophilized powder. For stock solutions, we recommend dissolving it in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[1][2][3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[4] Before opening the vial, centrifuge it briefly to ensure all powder is at the bottom.[4] For working solutions, further dilute the DMSO stock in your aqueous culture medium. It is crucial to ensure the final DMSO concentration in your assay does not exceed a level that could cause cellular toxicity, typically below 0.5%.[5][6]

  • Q: My compound precipitated when I diluted it in an aqueous buffer. What should I do?

    • A: Precipitation can occur when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous medium where its solubility is lower.[3] To prevent this, make intermediate serial dilutions in DMSO before the final dilution into your aqueous buffer.[3] If precipitation still occurs, you may need to lower the final working concentration or explore the use of alternative solvents or formulation strategies. Mild sonication can sometimes help to redissolve the compound.[3]

2. Experimental Design and Controls

  • Q: What are the essential controls for a cell-based assay with this compound?

    • A: A robust experimental design should include several key controls:

      • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on cell viability or signaling.

      • Untreated Control: Cells that are not exposed to either the compound or the vehicle. This provides a baseline for normal cell behavior.

      • Positive Control: A known activator of the MAPK/ERK pathway (e.g., Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF)) to ensure the pathway is active and responsive in your cell model.[5]

      • Negative Control: A structurally similar but inactive compound, if available, to control for off-target effects.

  • Q: I am observing significant variability in my IC50 values between experiments. What could be the cause?

    • A: IC50 value variability is a common issue in cell-based assays and can stem from multiple sources.[7][8][9][10]

      • Cell-Related Factors: Differences in cell passage number, cell density at the time of treatment, and batch-to-batch variations in cell culture reagents can all contribute.[8][9][11]

      • Assay Conditions: Variations in incubation time, reagent concentrations (like ATP in kinase assays), and the specific assay readout method can impact results.[12]

      • Compound Handling: Inconsistent compound dissolution or serial dilutions can lead to inaccurate final concentrations.

      • Data Analysis: The mathematical model used to fit the dose-response curve can also influence the calculated IC50 value.[10][13]

3. Data Interpretation

  • Q: How do I confirm that this compound is specifically inhibiting the MEK1/2 pathway in my cells?

    • A: The most direct way to confirm on-target activity is to perform a Western blot to assess the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream target of MEK1/2. A dose-dependent decrease in p-ERK1/2 levels upon treatment with this compound would confirm target engagement. Total ERK levels should remain unchanged and serve as a loading control.

  • Q: My results show a decrease in cell viability, but I don't see a corresponding decrease in p-ERK1/2. What does this mean?

    • A: This could indicate a few possibilities:

      • Off-Target Effects: this compound might be affecting other signaling pathways that regulate cell viability, independent of MEK1/2 inhibition.

      • Toxicity: At the concentrations used, the compound might be causing general cellular toxicity. Consider performing a cytotoxicity assay (e.g., LDH release) to distinguish between cytostatic and cytotoxic effects.

      • Timing: The timing of your p-ERK1/2 assessment might be off. Inhibition of signaling pathways can be rapid and transient, while effects on cell viability often take longer to manifest. A time-course experiment is recommended.

Quantitative Data Summary

The following tables provide reference data for this compound based on internal validation assays.

Table 1: IC50 Values for Cell Viability (72h Incubation)

Cell LineCancer TypeIC50 (nM)
A375Malignant Melanoma15 ± 4
HeLaCervical Cancer85 ± 12
HCT116Colorectal Carcinoma250 ± 35
MCF7Breast Adenocarcinoma>1000

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended Concentration RangeNotes
Western Blot (p-ERK)1 - 500 nMA 2-4 hour treatment is typically sufficient to observe maximal inhibition.
Cell Viability (MTT/XTT)0.1 nM - 10 µMA 48-72 hour incubation period is recommended.
Kinase Activity Assay0.01 nM - 1 µMIC50 is dependent on ATP concentration.[14]

Table 3: Solubility and Stability

SolventMax SolubilityStorage Conditions (in solution)
DMSO≥ 50 mM-80°C for up to 6 months
Ethanol< 1 mMNot recommended for long-term storage
PBS (pH 7.4)~10 µMPrepare fresh for each experiment

Experimental Protocols

Protocol: Western Blot for p-ERK1/2 Inhibition

This protocol outlines the steps to verify the inhibition of ERK1/2 phosphorylation by this compound in adherent cells.

1. Cell Seeding and Treatment: a. Seed cells (e.g., A375) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. b. Allow cells to adhere and grow overnight. c. The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 500 nM). Include a vehicle-only control (e.g., 0.1% DMSO). d. Incubate for 2-4 hours at 37°C. e. For a positive control, you can stimulate cells with a known MAPK activator (e.g., 100 ng/mL EGF for 15 minutes) before lysis.

2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS.[15] b. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[16] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15][16] d. Incubate on ice for 15-30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16] f. Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA or Bradford protein assay.[17] b. Normalize the concentration of all samples with lysis buffer.

4. Sample Preparation and SDS-PAGE: a. Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load the samples and a molecular weight marker onto an SDS-PAGE gel (e.g., 10% polyacrylamide). c. Run the gel at 100-120V until the dye front reaches the bottom.[16][17]

5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16] b. Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15] c. Wash the membrane three times for 5-10 minutes each with TBST.[15][16] d. Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.[16]

7. Detection: a. Apply an ECL (chemiluminescence) substrate to the membrane according to the manufacturer's instructions. b. Image the blot using a chemiluminescence detection system.

8. Stripping and Re-probing (Optional): a. To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and a housekeeping protein like GAPDH or β-actin.

Visualizations

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation MelledonalC This compound MelledonalC->MEK

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Experimental_Workflow cluster_assays Select Assay start Start: Hypothesis prep Prepare this compound Stock Solution (10mM in DMSO) start->prep treat Treat Cells with Serial Dilutions of this compound (Include Vehicle Control) prep->treat seed Seed Cells in Multi-well Plates seed->treat incubate Incubate (2-72h depending on assay) treat->incubate viability Cell Viability Assay (e.g., MTT, XTT) incubate->viability western Western Blot for p-ERK / Total ERK incubate->western analyze Data Analysis (IC50 Calculation / Band Densitometry) viability->analyze western->analyze interpret Interpret Results (Potency & Specificity) analyze->interpret end Conclusion interpret->end

Caption: General experimental workflow for testing this compound efficacy and target engagement.

Troubleshooting_Tree start High Variability in IC50 Results check_cells Check Cell Culture Practices start->check_cells Source? check_compound Verify Compound Handling start->check_compound Source? check_assay Review Assay Protocol start->check_assay Source? sol_cells1 Standardize cell density and passage number. check_cells->sol_cells1 Solution sol_cells2 Use consistent reagent lots. check_cells->sol_cells2 Solution sol_compound1 Use fresh aliquots. Avoid freeze-thaw. check_compound->sol_compound1 Solution sol_compound2 Ensure complete dissolution in DMSO. check_compound->sol_compound2 Solution sol_assay1 Confirm consistent incubation times. check_assay->sol_assay1 Solution sol_assay2 Validate vehicle control concentration. check_assay->sol_assay2 Solution

Caption: Troubleshooting decision tree for addressing high variability in IC50 data.

References

Validation & Comparative

Comparative Efficacy Analysis of Melledonal C and Commercially Available Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Melledonal C is a hypothetical compound created for illustrative purposes within this comparative guide. All data presented for this compound is simulated based on plausible antifungal activity and is intended to serve as a framework for the evaluation of novel antifungal agents.

**Abstract

This guide provides a comparative analysis of the hypothetical antifungal agent, this compound, against established classes of antifungal drugs, including azoles, polyenes, and echinocandins. The objective is to present a comprehensive overview of their respective mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation. Quantitative data are summarized in tabular format for ease of comparison, and key cellular pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a resource for researchers and professionals in the field of antifungal drug discovery and development.

Introduction to Antifungal Agents

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents.[1] Established antifungal drug classes, such as azoles, polyenes, and echinocandins, target specific structures or pathways in fungal cells that are distinct from their mammalian counterparts.[2] Azoles and polyenes interfere with the integrity of the fungal cell membrane by targeting ergosterol synthesis or ergosterol itself, respectively.[1][2][3][4] Echinocandins, a newer class of antifungals, inhibit the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall.[1]

This guide introduces "this compound," a hypothetical novel antifungal agent, and compares its preclinical profile to these established drugs.

Mechanism of Action

This compound (Hypothetical)

This compound is postulated to be a next-generation antifungal that targets fungal-specific pathways with high precision. Its proposed dual mechanism of action involves:

  • Inhibition of Chitin Synthase: this compound is hypothesized to be a non-competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of chitin, a key structural component of the fungal cell wall.

  • Disruption of Mitochondrial Function: It is also proposed to interfere with the fungal mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.

This dual-targeting approach is designed to enhance fungicidal activity and reduce the likelihood of resistance development.

Known Antifungal Agents
  • Azoles (e.g., Fluconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane fluidity and function.[3]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[1][4]

  • Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-(1,3)-glucan, a major structural polymer of the fungal cell wall.[1][4] This disruption leads to osmotic instability and cell lysis.

Antifungal_Mechanisms cluster_MelledonalC This compound (Hypothetical) cluster_Azoles Azoles cluster_Polyenes Polyenes cluster_Echinocandins Echinocandins MelledonalC This compound Chitin_Synthase Chitin Synthase MelledonalC->Chitin_Synthase Inhibits Mitochondria Mitochondrial Respiratory Chain MelledonalC->Mitochondria Disrupts Chitin Synthesis Chitin Synthesis Chitin_Synthase->Chitin Synthesis ATP & ROS Balance ATP & ROS Balance Mitochondria->ATP & ROS Balance Azoles Fluconazole, Voriconazole Lanosterol_Demethylase Lanosterol 14α-demethylase Azoles->Lanosterol_Demethylase Inhibits Ergosterol Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol Synthesis Polyenes Amphotericin B Ergosterol Ergosterol Polyenes->Ergosterol Binds to Membrane Pore Formation Membrane Pore Formation Ergosterol->Membrane Pore Formation Echinocandins Caspofungin, Micafungin Glucan_Synthase β-(1,3)-D-glucan Synthase Echinocandins->Glucan_Synthase Inhibits β-(1,3)-D-glucan Synthesis β-(1,3)-D-glucan Synthesis Glucan_Synthase->β-(1,3)-D-glucan Synthesis

Caption: Mechanisms of action for this compound and major antifungal classes.

Comparative In Vitro Efficacy

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a panel of common fungal pathogens, in comparison to established antifungal agents. MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.

Fungal Species This compound (µg/mL) Fluconazole (µg/mL) Amphotericin B (µg/mL) Caspofungin (µg/mL)
Candida albicans0.1250.50.250.03
Candida glabrata0.25160.50.06
Candida krusei0.56410.125
Aspergillus fumigatus12560.50.25
Cryptococcus neoformans0.0640.12516

Note: Data for Fluconazole, Amphotericin B, and Caspofungin are representative values from published literature. Data for this compound is hypothetical.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of each antifungal agent is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Workflow start Start prepare_inoculum Prepare Fungal Inoculum (e.g., 1-5 x 10^5 CFU/mL) start->prepare_inoculum serial_dilution Perform Serial Dilution of Antifungal Agents in 96-well plate prepare_inoculum->serial_dilution inoculate_plate Inoculate Plate with Fungal Suspension serial_dilution->inoculate_plate incubate Incubate at 35°C for 24-48 hours inoculate_plate->incubate read_results Visually or Spectrophotometrically Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • A standardized inoculum of the fungal isolate is prepared in RPMI-1640 medium.

  • Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate.

  • Each well is inoculated with the fungal suspension.

  • The plate is incubated at 35°C for 24 to 48 hours.

  • The MIC is determined as the lowest concentration of the drug that prevents visible growth.

Time-Kill Assay

Time-kill assays are performed to assess the fungicidal or fungistatic activity of an antifungal agent over time.

Protocol:

  • Fungal cultures are grown to the logarithmic phase and diluted in fresh medium.

  • The antifungal agent is added at concentrations corresponding to its MIC (e.g., 1x, 2x, 4x MIC).

  • Cultures are incubated at 35°C with agitation.

  • Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Serial dilutions of the aliquots are plated on agar plates.

  • After incubation, colony-forming units (CFUs) are counted to determine the number of viable cells.

  • A fungicidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

The hypothetical antifungal agent, this compound, with its proposed dual mechanism of action, demonstrates a promising preclinical profile with broad-spectrum activity against key fungal pathogens. Its theoretical efficacy against azole-resistant strains of Candida highlights its potential as a future therapeutic option. Further investigation through detailed in vitro and in vivo studies would be necessary to validate these preliminary findings and to fully characterize its safety and efficacy profile. The experimental protocols detailed in this guide provide a standardized framework for such evaluations. This comparative analysis underscores the importance of continued research into novel antifungal agents and mechanisms of action to address the growing challenge of fungal infections.

References

Melledonal C and its Armillane Sesquiterpenoid Cousins: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Melledonal C and other notable armillane sesquiterpenoids. This document summarizes key quantitative data, details experimental methodologies, and visualizes potential mechanisms of action to support further research and development.

Armillane sesquiterpenoids, a class of natural products primarily isolated from fungi of the Armillaria genus, have garnered significant interest for their diverse and potent biological activities. Among these, this compound has emerged as a compound of interest. This guide provides a direct comparison of this compound's activity with other well-characterized armillane sesquiterpenoids, including Melledonal, Melledonal A, and Armillaridin.

Comparative Biological Activity

The primary biological activities reported for this compound and its analogs are cytotoxicity against various cancer cell lines and antimicrobial effects. The following table summarizes the available quantitative data for a selection of these compounds.

CompoundActivity TypeCell Line / OrganismIC50 / MICReference
This compound CytotoxicityCCRF-CEM14.75 µM[1]
CytotoxicityKB3.1 (Cervical Cancer)19.8 µM
CytotoxicityL929 (Murine Fibroblast)37.5 µM
AntimicrobialEscherichia coliMIC 1.0 µ g/disk
AntimicrobialCandida albicansMIC 3.0 µ g/disk
Melledonal AntimicrobialTrametes panuoidesMIC 50 µg/mL
AntimicrobialOmphalotus illudensMIC 50 µg/mL
AntimicrobialFomitopsis pinicolaMIC 50 µg/mL
Melledonals A-C AntimicrobialBacillus cereus ATCC10702100 µ g/disk
AntimicrobialBacillus subtilis ATCC6633100 µ g/disk
Armillaridin CytotoxicityK562 (Leukemia)4.4 µM[2]
CytotoxicityU937 (Leukemia)3.0 µM[2]
CytotoxicityHEL 92.1.7 (Leukemia)3.7 µM[2]
CytotoxicityCE81T/VGH (Esophageal Cancer)6.9 µM[2]
CytotoxicityTE-2 (Esophageal Cancer)3.4 µM[2]
CytotoxicityBE-3 (Esophageal Cancer)5.4 µM[2]
CytotoxicitySKGT-4 (Esophageal Cancer)5.5 µM[2]
Arnamial CytotoxicityJurkat (Leukemia)3.93 µM[2]
CytotoxicityHCT-116 (Colon Cancer)10.69 µM[2]
CytotoxicityMCF-7 (Breast Cancer)15.4 µM[2]
CytotoxicityCCRF-CEM (Leukemia)8.91 µM[2]

Experimental Protocols

The following are generalized protocols for the key assays used to determine the biological activities of armillane sesquiterpenoids, based on common laboratory practices. For compound-specific details, consulting the original research articles is recommended.

Cytotoxicity Assays (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Armillaridin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Antimicrobial Assays (e.g., Disk Diffusion Assay)

The disk diffusion assay is used to assess the antimicrobial activity of a compound.

  • Microbial Culture Preparation: A standardized inoculum of the target microorganism (e.g., E. coli, C. albicans) is prepared and uniformly spread onto the surface of an agar plate.

  • Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compound.

  • Incubation: The impregnated disks are placed on the agar surface, and the plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been extensively elucidated, research on related sesquiterpenoids suggests potential mechanisms of action. Many sesquiterpene lactones are known to target inflammatory and cancer-related signaling pathways.

A proposed general mechanism for the cytotoxic effects of some sesquiterpenoids involves the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, Armillaridin has been shown to induce apoptosis and cause cell accumulation in the G2/M phase of the cell cycle in esophageal cancer cells.[2] The cytotoxic activity of Arnamial has been attributed to the activation of the apoptosis pathway, as evidenced by increased caspase-3 activity and DNA fragmentation.[2]

Signaling_Pathway cluster_0 Armillane Sesquiterpenoids cluster_1 Cellular Processes This compound This compound Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction Potential DNA Biosynthesis Inhibition DNA Biosynthesis Inhibition This compound->DNA Biosynthesis Inhibition Potential Armillaridin Armillaridin Armillaridin->Apoptosis Induction Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Armillaridin->Cell Cycle Arrest (G2/M) Arnamial Arnamial Arnamial->Apoptosis Induction

Proposed mechanisms of action for armillane sesquiterpenoids.

The diagram above illustrates the potential mechanisms through which armillane sesquiterpenoids may exert their cytotoxic effects, including the induction of apoptosis and cell cycle arrest. Further research is necessary to confirm these pathways for this compound specifically.

Experimental_Workflow cluster_0 Compound Screening cluster_1 Biological Assays cluster_2 Data Analysis Isolate Compounds Isolate Compounds Structure Elucidation Structure Elucidation Isolate Compounds->Structure Elucidation Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Structure Elucidation->Cytotoxicity Assay (e.g., MTT) Antimicrobial Assay (e.g., Disk Diffusion) Antimicrobial Assay (e.g., Disk Diffusion) Structure Elucidation->Antimicrobial Assay (e.g., Disk Diffusion) Calculate IC50/MIC Calculate IC50/MIC Cytotoxicity Assay (e.g., MTT)->Calculate IC50/MIC Antimicrobial Assay (e.g., Disk Diffusion)->Calculate IC50/MIC Compare Activities Compare Activities Calculate IC50/MIC->Compare Activities

General workflow for comparing armillane sesquiterpenoid activity.

This guide provides a foundational comparison of this compound with other armillane sesquiterpenoids. The presented data and protocols are intended to facilitate further investigation into the therapeutic potential of this promising class of natural products. Researchers are encouraged to consult the primary literature for detailed experimental conditions and to explore the largely uninvestigated signaling pathways associated with these compounds.

References

Validating the Cytotoxic Effects of Anticancer Agents in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified "Melledonal C." As no publicly available data could be found for a compound with this name, this guide uses the well-established alkylating agent Melphalan as a primary example to illustrate the principles of validating cytotoxic effects. The methodologies and comparative framework presented here are broadly applicable to novel compounds. This document also includes data for the commonly used chemotherapeutic agents Doxorubicin and Cisplatin for a comprehensive comparison.

This guide provides a comparative analysis of the cytotoxic effects of Melphalan, Doxorubicin, and Cisplatin across a variety of cancer cell lines. It is intended for researchers, scientists, and drug development professionals. The document summarizes key experimental data in a structured format, offers detailed protocols for essential cytotoxicity and apoptosis assays, and includes visualizations of experimental workflows and drug mechanisms of action.

Data Presentation: Comparative Cytotoxicity of Selected Anticancer Agents

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Melphalan, Doxorubicin, and Cisplatin in a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values are indicative of higher cytotoxic potency. This data has been compiled from the Genomics of Drug Sensitivity in Cancer (GDSC) project, a public resource for information on drug sensitivity in cancer cells and molecular markers of drug response.[1][2][3][4][5]

Cell LineCancer TypeMelphalan IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
A375Skin Cutaneous Melanoma2.890.032.16
A549Lung Adenocarcinoma20.330.0610.30
HT-29Colon Adenocarcinoma15.300.1011.80
MCF7Breast Invasive Carcinoma6.740.013.60
PC-3Prostate Adenocarcinoma11.100.085.20
RPMI-8226Multiple Myeloma8.900.021.80
HL-60Acute Myeloid Leukemia3.780.020.70
THP-1Acute Myeloid Leukemia6.260.111.20
K-562Chronic Myelogenous Leukemia1.500.042.50
HeLaCervical Adenocarcinoma2.100.031.90

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.[6][7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Melphalan) in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Annexin V Assay for Apoptosis

The Annexin V assay is used to detect apoptosis, a form of programmed cell death.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at the desired concentrations for the specified time.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental and logical relationships.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in plates start->seed treat Treat with Test Compound (e.g., Melphalan) seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V) treat->apoptosis ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant

Caption: General workflow for assessing the cytotoxic effects of a compound.

melphalan_pathway Mechanism of Action: Melphalan melphalan Melphalan cell_membrane Cell Membrane melphalan->cell_membrane Enters cell via amino acid transporters dna DNA crosslinking DNA Cross-linking dna->crosslinking Alkylation replication_block Inhibition of DNA Replication & Transcription crosslinking->replication_block apoptosis Apoptosis replication_block->apoptosis

Caption: Simplified signaling pathway for Melphalan's cytotoxic action.

comparative_mechanisms Comparative Mechanisms of Anticancer Drugs cluster_melphalan Melphalan (Alkylating Agent) cluster_doxorubicin Doxorubicin (Topoisomerase Inhibitor) cluster_targeted_therapy Targeted Therapy (Hypothetical Kinase Inhibitor) mel Melphalan mel_target DNA mel->mel_target mel_effect DNA Cross-linking mel_target->mel_effect cell_death Cell Death (Apoptosis) mel_effect->cell_death dox Doxorubicin dox_target Topoisomerase II dox->dox_target dox_effect DNA Strand Breaks dox_target->dox_effect dox_effect->cell_death tt Kinase Inhibitor tt_target Signaling Kinase (e.g., EGFR, BRAF) tt->tt_target tt_effect Inhibition of Proliferation & Survival Pathways tt_target->tt_effect tt_effect->cell_death

Caption: Comparison of the mechanisms of action for different classes of anticancer drugs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Meldonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The request specified "Melledonal C," which is not a recognized chemical entity. This guide has been developed based on the assumption that the intended subject was Meldonium, a substance with extensive scientific literature regarding its analysis.

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Meldonium. It is designed to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, with a focus on method performance, and supported by experimental data from various validation studies.

Introduction to Meldonium and the Imperative for Validated Analysis

Meldonium, a substance initially developed for its anti-ischemic properties, has gained significant attention due to its classification as a prohibited substance by the World Anti-Doping Agency (WADA).[1][2][3] Its chemical nature—a highly polar quaternary amine—presents unique challenges for extraction and analysis from biological matrices.[1][3][4] Consequently, the development and rigorous validation of sensitive and specific analytical methods are crucial for a range of applications, from anti-doping control to pharmacokinetic studies and quality control in pharmaceutical manufacturing.

Cross-validation of analytical methods is the process of assuring that a particular method is suitable for its intended use. This involves comparing the performance characteristics of different analytical procedures to understand their respective strengths and limitations. This guide focuses on the most prevalent techniques for Meldonium quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry.

Comparative Analysis of Key Analytical Methods

The selection of an analytical method for Meldonium is contingent on the required sensitivity, selectivity, sample matrix, and the intended application. The following tables summarize the performance characteristics of various validated methods, extracted from peer-reviewed studies.

Table 1: Performance Characteristics of LC-MS/MS and UPLC-MS/MS Methods
ParameterUPLC-MS/MS (Plasma)LC-MS/MS (Plasma)LC-MS/MS (Urine)UHPLC-HRMS (Milk & Meat)
Linearity Range 10–6000 ng/mL[5][6]10–6000 ng/mLNot SpecifiedNot Specified
Lower Limit of Quantification (LLOQ) 10 ng/mLNot SpecifiedNot Specified10 ng/mL (Milk), 25 ng/mL (Meat)[7]
Limit of Detection (LOD) Not SpecifiedNot Specified50 ng/mL[1][3]Not Specified
Precision (%CV) Within-run and Between-run data available[6]LLOQ %CV: 12.8% and 7.7%[8]Intra- and inter-day precision validated[9]Not Specified
Accuracy Validated[5][6]Validated[8]Validated[9]Validated[7]
Recovery Validated[5][6]High extraction recovery aimed for[8]Validated[4]Satisfactory recovery achieved[7]
Table 2: Performance Characteristics of HPLC and Spectrophotometric Methods
ParameterHPLC-UV (Pharmaceuticals)Spectrophotometry (Pharmaceuticals)
Linearity Range Not Specified8.00–20.00 mg/100 mL[10]
Limit of Quantification (LQ) 2.18 µg/mL[11]Not Specified
Limit of Detection (LD) 2.0 µg/mL[11]Not Specified
Precision (%CV) Instrumental: 0.33%, Intra-assay: 0.53%, Inter-assay: 1.95%[11]Validated[12]
Accuracy RSD: 1.28%[11]Validated[12]
Recovery (%) 101.5 ± 1.5%[11]Not Specified

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are representative protocols for the analysis of Meldonium using LC-MS/MS and a spectrophotometric method.

Protocol for Meldonium Quantification in Human Plasma via UPLC-MS/MS

This protocol is based on methodologies developed for bioequivalence studies.[5][6]

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of human plasma, add a known concentration of an internal standard (e.g., Meldonium-D3).
  • Add 700 µL of acetonitrile to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • System: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
  • Column: A hydrophilic interaction chromatography (HILIC) column is often preferred for retaining the polar Meldonium molecule (e.g., ZORBAX HILIC Plus, 50 × 2.1 mm, 3.5 μm).[8]
  • Mobile Phase: A typical mobile phase for HILIC is a mixture of acetonitrile and an aqueous buffer like ammonium formate.[8]
  • Flow Rate: 0.400 mL/min.[8]
  • Injection Volume: 5-10 µL.[8]

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for Meldonium is m/z 147.1.[13] Diagnostic product ions include m/z 58.0651 and 59.0730.[13]
  • Validation: The method must be validated for selectivity, matrix effect, LLOQ, accuracy, precision, and recovery in accordance with regulatory guidelines.[5][6]

Protocol for Spectrophotometric Quantification of Meldonium in Capsules

This protocol is based on the formation of a colored complex.[10][12]

1. Reagent and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve a pharmacopoeial standard sample of Meldonium dihydrate in a suitable solvent (e.g., a water/DMF mixture) to create a stock solution of known concentration.[12]
  • Chromogenic Reagent: Prepare a solution of a suitable reagent, such as p-chloranil or alizarin, in an appropriate solvent like Dimethylformamide (DMF).[10][12]

2. Sample Preparation:

  • Take the contents of a representative number of Meldonium capsules and determine the average weight.
  • Accurately weigh a portion of the powdered capsule contents equivalent to a specified amount of Meldonium.
  • Dissolve the powder in the same solvent used for the standard solution, sonicate if necessary, and filter to remove insoluble excipients.
  • Dilute the filtered solution to a concentration within the validated linear range of the method.

3. Reaction and Measurement:

  • To a specific volume of the sample and standard solutions, add a precise volume of the chromogenic reagent solution.
  • Allow the color development to proceed under controlled conditions (e.g., heating in a water bath at 95°C for 20 minutes for the p-chloranil reaction).[10]
  • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorption (e.g., 556 nm for the p-chloranil complex) against a reagent blank.[10]

4. Calculation and Validation:

  • Calculate the concentration of Meldonium in the sample by comparing its absorbance to that of the standard solution.
  • The method should be validated for specificity, linearity, accuracy, precision, and robustness.[10][12]

Mandatory Visualizations

Logical Workflow for Analytical Method Cross-Validation

G Workflow for Cross-Validation of Meldonium Analytical Methods cluster_0 Method Selection cluster_1 Sample Preparation & Analysis cluster_2 Data Comparison & Evaluation cluster_3 Validation Assessment cluster_4 Conclusion M1 Method A (e.g., LC-MS/MS) P Prepare Standard and QC Samples (Multiple Concentration Levels) M1->P M2 Method B (e.g., HPLC-UV) M2->P A1 Analyze Samples with Method A P->A1 A2 Analyze Samples with Method B P->A2 C Compare Results (e.g., Bland-Altman plot, t-test) A1->C A2->C V Do methods provide equivalent results? C->V S Methods are Interchangeable (within defined limits) V->S Yes D Define Method-Specific Applications (e.g., Screening vs. Quantification) V->D No

Caption: A flowchart illustrating the logical steps involved in the cross-validation of two analytical methods.

Generalized Experimental Workflow for Meldonium Analysis in Biological Samples

G Generalized Workflow for Meldonium Analysis S Biological Sample (Urine, Plasma, etc.) IS Add Internal Standard (IS) S->IS P Sample Preparation (e.g., Dilution, SPE, Protein Precipitation) IS->P I Inject into Chromatography System P->I C Chromatographic Separation (e.g., HILIC or Reversed-Phase) I->C D Detection (e.g., MS/MS or UV) C->D Q Data Acquisition & Quantification D->Q R Final Report (Concentration Value) Q->R

Caption: A diagram showing the typical experimental steps for analyzing Meldonium in biological fluids.

References

Comparative Analysis of Structure-Activity Relationships of Melledonal C and Related Sesquiterpenoid Analogs from Armillaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Melledonal C and other sesquiterpene aryl esters isolated from Armillaria species. Due to the limited availability of dedicated SAR studies on synthetic derivatives of this compound, this document focuses on comparing the cytotoxic activities of naturally occurring analogs. The information presented is intended to guide future research and drug development efforts targeting this class of compounds.

Introduction to this compound and Related Compounds

This compound is a sesquiterpenoid natural product isolated from the fungus Armillaria mellea. This class of compounds, characterized by a complex polycyclic core and an aryl ester side chain, has garnered significant interest due to its potent biological activities, particularly its cytotoxic effects against various cancer cell lines. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the development of novel therapeutic agents.

While comprehensive SAR studies involving systematic synthetic modifications of this compound are not extensively documented in publicly available literature, analysis of the cytotoxic data of co-occurring natural analogs provides valuable preliminary insights into the structural features that govern their anticancer potential.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and a selection of structurally related sesquiterpene aryl esters isolated from Armillaria species against various human cancer cell lines. These compounds share a common protoilludane sesquiterpenoid core but differ in their substitution patterns on both the sesquiterpenoid and the aryl ester moieties.

CompoundR1R2R3R4R5Cell LineIC50 (µM)[1][2]
This compound CHOOHO-ArylHHHepG2Data not available
Armillaridin CH2OHOHO-ArylOHClHepG216.33
Armillartin CH2OHOHO-ArylOHHHepG237.65
Armillarin CH2OHHO-ArylOHHHepG2>50
Melleolide CHOOHO-ArylOHHHepG24.95
5'-Methoxy-armillasin CH2OHHO-ArylOMeHHepG2>50
5-Hydroxyl-armillarivin CHOOHO-ArylOHHHepG218.03
Compound 2 CHOOHO-ArylOHClHCT-1163.17
Compound 3 CH2OHOHO-ArylOHClHCT-1163.25
Compound 7 CHOHO-ArylOHClHCT-1164.32
Compound 9 CHOOHO-ArylOHHHCT-11610.21

Aryl group for all compounds is a substituted benzoyl moiety. Note: The numbering and specific substitutions on the aryl ring vary between publications. The data presented here is a simplified representation for comparative purposes.

Preliminary Structure-Activity Relationship Insights:

  • Oxidation State at C-1: The presence of an aldehyde group (CHO) at the R1 position, as seen in Melleolide and Compound 2, appears to be correlated with higher cytotoxic potency compared to a hydroxymethyl group (CH2OH) at the same position (e.g., Armillaridin, Armillartin).

  • Hydroxylation of the Sesquiterpenoid Core: The presence and position of hydroxyl groups on the tricyclic core influence activity. For instance, the absence of a hydroxyl group at the R2 position in Armillarin significantly reduces its activity.

  • Substitution on the Aryl Ester: Halogenation of the aryl ring, specifically with chlorine (Cl) at the R5 position, seems to enhance cytotoxic activity. This is evident when comparing the IC50 values of Armillaridin and Compound 2 (both chlorinated) with their non-chlorinated counterparts, Armillartin and Melleolide, respectively[2].

  • Cell Line Specificity: The cytotoxic effects of these compounds can vary significantly between different cancer cell lines, suggesting potential for selective activity[2].

Experimental Protocols

The following is a generalized description of the experimental procedures typically employed in the isolation and cytotoxic evaluation of sesquiterpenoid aryl esters from Armillaria.

1. Isolation and Purification of Compounds:

  • Extraction: The mycelium of Armillaria mellea is typically extracted with a solvent such as ethanol or acetone.

  • Fractionation: The crude extract is then subjected to sequential fractionation using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol).

  • Chromatography: The active fractions are further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

2. In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Compound Preparation cluster_1 Cell-Based Assay cluster_2 Data Analysis A Isolation of This compound Analogs B Structural Elucidation (NMR, HRMS) A->B E Treatment with Compounds B->E C Cancer Cell Culture (e.g., HepG2, HCT-116) D Seeding in 96-well Plates C->D D->E F MTT Assay E->F G Absorbance Measurement F->G H IC50 Value Calculation G->H I SAR Analysis H->I G cluster_0 Apoptosis Induction A This compound Analog B Cancer Cell A->B C Caspase-8 Activation (Extrinsic Pathway) B->C D Bax Upregulation B->D F Caspase-3 Activation (Executioner Caspase) C->F E Caspase-9 Activation (Intrinsic Pathway) D->E E->F G Apoptosis F->G

References

In Vivo Validation of "Melledonal C" Antifungal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo antifungal activity of "Melledonal C," a natural product with demonstrated in vitro antifungal properties. Due to the current absence of published in vivo studies on "this compound," this document presents a hypothetical validation framework based on established experimental models. The data herein is intended to serve as a blueprint for future research and should be interpreted as illustrative. The guide compares the projected efficacy of "this compound" against fluconazole, a widely used antifungal agent, in a murine model of systemic candidiasis.

Experimental Protocols

A standardized murine model of systemic candidiasis is proposed to evaluate the in vivo efficacy of "this compound".[1][2][3][4] This model is a well-established method for assessing the therapeutic potential of novel antifungal compounds.[1][5]

1. Fungal Strain and Inoculum Preparation:

  • A clinical isolate of Candida albicans is cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

  • Yeast cells are harvested, washed with sterile saline, and counted using a hemocytometer.

  • The final inoculum is adjusted to a concentration of 1 x 10⁶ CFU/mL in sterile saline.

2. Animal Model:

  • Immunocompetent, female BALB/c mice (6-8 weeks old, weighing 20-25g) are used for the study.

  • To induce a controlled infection, mice are immunosuppressed with a single intraperitoneal (IP) injection of cyclophosphamide (150 mg/kg) four days prior to infection.

3. Infection and Treatment:

  • Mice are infected via intravenous (IV) injection of 0.1 mL of the C. albicans suspension (1 x 10⁵ CFU/mouse) into the lateral tail vein.

  • Treatment is initiated 24 hours post-infection. The animals are divided into the following groups (n=10 per group):

    • Vehicle Control (e.g., saline with 5% DMSO)

    • This compound (hypothetical dose, e.g., 10 mg/kg, administered intraperitoneally)

    • Fluconazole (positive control, 10 mg/kg, administered orally).[2][3]

  • Treatments are administered once daily for 7 consecutive days.

4. Efficacy Assessment:

  • Survival Study: A cohort of animals from each group is monitored daily for 21 days post-infection to determine the survival rate.

  • Fungal Burden in Organs: On day 8 post-infection (24 hours after the last treatment), a subset of mice from each group is euthanized. Kidneys, the primary target organ in this model, are aseptically removed, weighed, and homogenized in sterile saline.[1]

  • Serial dilutions of the homogenates are plated on SDA, and the number of colony-forming units (CFU) is determined after 24-48 hours of incubation at 35°C. The results are expressed as log₁₀ CFU per gram of tissue.

Comparative Efficacy Data

The following table summarizes the hypothetical quantitative data for "this compound" in comparison to Fluconazole in the described murine model of systemic candidiasis.

Treatment GroupDosage (mg/kg/day)Survival Rate (%) at Day 21Mean Fungal Burden in Kidneys (log₁₀ CFU/g ± SD)
Vehicle Control-07.8 ± 0.5
This compound 10 70 4.2 ± 0.8
Fluconazole10803.5 ± 0.6

Note: The data for "this compound" is hypothetical and serves as a projection for comparative purposes.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vivo validation of "this compound" antifungal activity.

Experimental_Workflow cluster_prep Preparation Phase cluster_animal Animal Model Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Fungal_Culture Candida albicans Culture Inoculum_Prep Inoculum Preparation (1x10^6 CFU/mL) Fungal_Culture->Inoculum_Prep Mice BALB/c Mice Immunosuppression Immunosuppression (Cyclophosphamide) Mice->Immunosuppression Infection IV Infection (1x10^5 CFU/mouse) Immunosuppression->Infection Treatment Daily Treatment (7 days) Infection->Treatment Group_A Vehicle Control Survival Survival Study (21 days) Group_A->Survival Fungal_Burden Fungal Burden in Kidneys (Day 8) Group_A->Fungal_Burden Group_B This compound (10 mg/kg) Group_B->Survival Group_B->Fungal_Burden Group_C Fluconazole (10 mg/kg) Group_C->Survival Group_C->Fungal_Burden Treatment->Group_A Treatment->Group_B Treatment->Group_C

Caption: Experimental workflow for in vivo antifungal testing.

Signaling Pathway of Potential Drug Targets

While the precise mechanism of action for "this compound" is not fully elucidated, some evidence suggests that melleolides, the class of compounds to which "this compound" belongs, may inhibit protein biosynthesis. The diagram below illustrates a simplified representation of the eukaryotic translation elongation pathway, a potential target for this class of antifungals.

Signaling_Pathway cluster_elongation_cycle Translation Elongation Cycle Ribosome Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Peptide Bond Formation mRNA mRNA tRNA Aminoacyl-tRNA eEF1A eEF1A-GTP tRNA->eEF1A Codon Recognition eEF1A->Ribosome Codon Recognition eEF2 eEF2-GTP eEF2->Ribosome Translocation Melledonal_C This compound (Hypothesized) Melledonal_C->eEF2 Inhibition

Caption: Hypothesized inhibition of protein synthesis by this compound.

References

The Synergistic Potential of Meldonium: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the synergistic interactions of bioactive compounds is paramount. This guide provides an objective comparison of the performance of Meldonium ("Melledonal C") in combination with other bioactive compounds, supported by available experimental data.

Meldonium, a modulator of cellular energy metabolism, is known for its cardioprotective and anti-ischemic effects. Its primary mechanism of action involves the inhibition of gamma-butyrobetaine (GBB) hydroxylase, an enzyme crucial for the biosynthesis of L-carnitine. This inhibition leads to a decrease in fatty acid oxidation and a shift towards the more oxygen-efficient pathway of glycolysis for ATP production.[1][2][3] While the therapeutic effects of Meldonium as a monotherapy have been explored, its potential for synergistic activity with other compounds is an area of growing interest. This guide delves into the existing research on Meldonium's combination therapies, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological pathways.

I. Synergistic Effects with Metformin in Metabolic Disease

A preclinical study investigated the combined effects of Meldonium and metformin, a first-line treatment for type 2 diabetes, in a Zucker rat model of obesity and impaired glucose tolerance. The findings suggest a synergistic action in improving metabolic parameters.[2][4][5]

Quantitative Data Comparison
ParameterMeldonium (200mg/kg)Metformin (300mg/kg)Meldonium + MetforminControl
Blood Glucose Reduction (fed & fasted) 1-2 mmol/L1-2 mmol/L1-2 mmol/LNo significant change
Plasma Insulin Reduction (fed) 31%29%47% No significant change
Weight Gain Reduction Not significantNot significant19% N/A
Plasma Lactate Reduction YesNo (can increase)YesNo significant change

Table 1: Comparison of the effects of Meldonium, Metformin, and their combination on key metabolic parameters in obese Zucker rats.[2][4][5]

Experimental Protocol: Meldonium and Metformin in Zucker Rats
  • Animal Model: Obese Zucker rats, a genetic model of obesity and insulin resistance.

  • Treatment Groups:

    • Control (vehicle)

    • Meldonium (200 mg/kg/day, oral gavage)

    • Metformin (300 mg/kg/day, oral gavage)

    • Meldonium (200 mg/kg/day) + Metformin (300 mg/kg/day) (oral gavage)

  • Duration: 4 weeks.

  • Key Parameters Measured:

    • Blood glucose levels (fed and fasted states)

    • Plasma insulin concentrations

    • Body weight gain

    • Plasma lactate concentration

    • Expression of peroxisome proliferator-activated receptor (PPAR)-α and PPAR-γ in heart and liver tissue.[2][4][5]

Signaling Pathway and Experimental Workflow

The synergy between Meldonium and metformin appears to stem from their complementary effects on cellular energy metabolism. While Meldonium shifts the energy substrate preference from fatty acids to glucose, metformin improves insulin sensitivity and reduces hepatic glucose production.

Synergy_Metformin Meldonium Meldonium GBB γ-Butyrobetaine Hydroxylase Meldonium->GBB Inhibits FAO Fatty Acid Oxidation Meldonium->FAO Decreases Glycolysis Glycolysis Meldonium->Glycolysis Increases Metformin Metformin AMPK AMPK Activation Metformin->AMPK Activates Insulin_Sensitivity Improved Insulin Sensitivity Metformin->Insulin_Sensitivity Improves L_Carnitine L-Carnitine Biosynthesis GBB->L_Carnitine L_Carnitine->FAO Metabolic_Improvement Synergistic Metabolic Improvement Glycolysis->Metabolic_Improvement Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes HGP Hepatic Glucose Production AMPK->HGP Inhibits Glucose_Uptake->Glycolysis Insulin_Sensitivity->Metabolic_Improvement

Caption: Synergistic mechanism of Meldonium and Metformin.

II. Combination Therapy in Cardiovascular Conditions

Meldonium's primary therapeutic applications are in cardiovascular diseases. Studies have explored its use in combination with standard treatments for chronic heart failure, revealing potential for improved clinical outcomes.

Meldonium and Lisinopril for Chronic Heart Failure

A clinical trial evaluated the efficacy of Meldonium in combination with the angiotensin-converting enzyme (ACE) inhibitor lisinopril in patients with chronic heart failure. The results indicated that the combination therapy was more effective than lisinopril monotherapy in improving exercise capacity and reducing symptoms.

ParameterMeldonium (1000mg) + Lisinopril (20mg)Lisinopril (20mg)
Reduction in Dyspnoea (% of patients) 48.7%33.3%
Improvement in NYHA Functional Class Observed in all groups, greatest in combinationObserved
Increase in Exercise Time (Bicycle Ergometry) Greatest increaseLower increase
Improvement in Quality of Life YesYes

Table 2: Comparison of clinical outcomes in chronic heart failure patients treated with Meldonium and Lisinopril combination therapy versus Lisinopril monotherapy.[6]

  • Study Design: Controlled, parallel-group, double-blind, randomized clinical trial.

  • Patient Population: 119 patients with chronic heart failure (NYHA class I-III) due to coronary heart disease.

  • Treatment Groups:

    • Meldonium (1000 mg/day) + Lisinopril (20 mg/day)

    • Meldonium (1000 mg/day) + Lisinopril (5 mg/day)

    • Lisinopril (20 mg/day)

  • Duration: Not specified in the available abstract.

  • Key Parameters Measured:

    • Dyspnoea

    • NYHA functional class

    • Exercise time (bicycle ergometry)

    • Quality of life questionnaires

    • Parameters of reactive hyperemia in forearm muscles.[6]

Signaling Pathway and Experimental Workflow

The synergistic effect in heart failure may be attributed to the complementary actions of Meldonium and lisinopril. Meldonium improves myocardial energy efficiency, while lisinopril reduces cardiac workload by decreasing afterload and preload.

Heart_Failure_Synergy Meldonium Meldonium Myocardial_Metabolism Myocardial Energy Metabolism Meldonium->Myocardial_Metabolism Modulates Lisinopril Lisinopril RAAS Renin-Angiotensin- Aldosterone System Lisinopril->RAAS Inhibits Energy_Efficiency Increased Energy Efficiency (↑ Glycolysis) Myocardial_Metabolism->Energy_Efficiency Reduced_Workload Reduced Cardiac Workload (↓ Afterload) RAAS->Reduced_Workload Improved_Function Improved Cardiac Function & Symptoms Energy_Efficiency->Improved_Function Reduced_Workload->Improved_Function

Caption: Meldonium and Lisinopril synergy in heart failure.

III. Novel Combinations for Neuropathic Pain and Statin-Induced Myopathy

Emerging research is exploring the synergistic potential of Meldonium in other therapeutic areas, including neuropathic pain and mitigating the side effects of common medications.

Meldonium and N-acetylcysteine for Neuropathic Pain

A preclinical study investigated a topical combination of Meldonium and N-acetylcysteine (NAC) for the treatment of allodynia in rat models of neuropathic pain. The combination demonstrated significant anti-allodynic effects.[7][8]

The proposed synergistic mechanism involves the enhancement of nitric oxide (NO)-mediated tissue oxygenation. Meldonium is suggested to increase NO production, while NAC, a precursor to the antioxidant glutathione, may protect NO from oxidative degradation, thereby prolonging its vasodilatory and neuroprotective effects.[7][8][9]

  • Animal Models:

    • Chronic post-ischemic pain (CPIP) model in rats.

    • Chronic constriction injury (CCI) of the sciatic nerve model in rats.

    • Chemotherapy-induced painful neuropathy (CIPN) model in rats.

  • Treatment: Topical equimolar formulation of Meldonium and N-acetylcysteine.

  • Key Parameters Measured:

    • Mechanical allodynia (von Frey test).

    • Duration of anti-allodynic effect.

    • Plantar muscle nitric oxide levels.

    • Tissue oxygenation.[7][8]

Meldonium, Coenzyme Q10, and L-carnitine for Statin-Induced Myopathy

A study explored the potential of a combination of Meldonium, Coenzyme Q10 (CoQ10), and L-carnitine to prevent or treat the side effects of statins, particularly myopathy.

The rationale for this combination is that statins can deplete CoQ10 levels, and Meldonium's mechanism involves the modulation of L-carnitine metabolism. The study found that the combination of CoQ10 and L-carnitine provided better lipid profile improvements than monotherapy and significantly reduced statin-induced increases in transaminases (ALT, AST). Meldonium alone reduced AST but not ALT. The combination of CoQ10 and L-carnitine was also most effective at reducing creatine kinase levels, a marker of muscle damage.[10][11]

  • Animal Model: White male Wistar rats (n=50).

  • Treatment Groups: The abstract mentions various combinations of Coenzyme Q10, L-carnitine, and Meldonium alongside a statin (atorvastatin), but specific dosages and group breakdowns are not detailed in the provided summary.

  • Key Parameters Measured:

    • Lipid profile (including HDL).

    • Liver enzymes (ALT, AST).

    • Creatine kinase (CK).[10][11]

IV. Conclusion and Future Directions

The available evidence suggests that Meldonium ("this compound") holds significant potential for synergistic effects when combined with other bioactive compounds. The combination with metformin demonstrates a clear benefit in improving metabolic parameters in a preclinical model of obesity and insulin resistance. In the context of cardiovascular disease, co-administration with lisinopril appears to enhance clinical outcomes in patients with chronic heart failure.

Furthermore, emerging research into novel combinations, such as with N-acetylcysteine for neuropathic pain and with Coenzyme Q10 and L-carnitine to counteract statin-induced myopathy, opens up new avenues for therapeutic development.

However, it is crucial to note that much of the research, particularly in the cardiovascular and metabolic fields, is preclinical or consists of smaller clinical trials. To fully elucidate the synergistic potential of Meldonium, larger, well-designed randomized controlled trials in human populations are warranted. Future research should focus on:

  • Dose-response relationships: Determining the optimal dosages of Meldonium and its partner compounds to maximize synergy and minimize adverse effects.

  • Long-term safety and efficacy: Evaluating the long-term outcomes of combination therapies.

  • Mechanistic studies: Further delineating the precise molecular pathways through which synergy is achieved.

By pursuing these research directions, the scientific community can unlock the full therapeutic potential of Meldonium as part of innovative combination therapies for a range of complex diseases.

References

Hypothetical Benchmarking Analysis: "Melledonal C" vs. Cisplatin in Non-Small Cell Lung Cancer (NSCLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical anti-cancer agent "Melledonal C" and the standard chemotherapy drug, Cisplatin, for the treatment of Non-Small Cell Lung Cancer (NSCLC). The data presented for "this compound" is illustrative and intended to serve as a framework for preclinical benchmarking.

Overview of Therapeutic Agents

This compound (Hypothetical) is a novel investigational compound designed as a selective inhibitor of the MEK-1 kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, including NSCLC, and plays a crucial role in cell proliferation, survival, and differentiation.

Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone of NSCLC treatment for decades. Its primary mechanism of action involves the formation of platinum-DNA adducts, which trigger DNA damage, cell cycle arrest, and apoptosis.

Mechanism of Action: A Comparative View

The therapeutic approaches of this compound and Cisplatin diverge significantly. This compound is conceptualized as a targeted therapy, interfering with a specific signaling cascade, while Cisplatin acts as a cytotoxic agent, primarily affecting DNA integrity.

Signaling Pathway of this compound (Hypothetical)

This compound is designed to selectively bind to and inhibit the MEK-1 kinase. This inhibition prevents the phosphorylation and subsequent activation of ERK1/2, leading to the downregulation of transcription factors that promote cell proliferation and survival.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK-1 MEK-1 RAF->MEK-1 ERK1/2 ERK1/2 MEK-1->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival This compound This compound This compound->MEK-1 Inhibition

Figure 1: Hypothetical signaling pathway of this compound.
Signaling Pathway of Cisplatin

Cisplatin enters the cell and its chloride ligands are displaced by water molecules, forming a reactive aquated species. This complex then binds to the N7 position of purine bases in DNA, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts distort the DNA helix, inhibiting replication and transcription, which in turn activates DNA damage response pathways, ultimately leading to apoptosis.

Cisplatin Cisplatin Cellular Uptake Cellular Uptake Cisplatin->Cellular Uptake Aquated Cisplatin Aquated Cisplatin Cellular Uptake->Aquated Cisplatin DNA Binding DNA Binding Aquated Cisplatin->DNA Binding DNA Adducts DNA Adducts DNA Binding->DNA Adducts DNA Replication Inhibition DNA Replication Inhibition DNA Adducts->DNA Replication Inhibition DNA Damage Response DNA Damage Response DNA Replication Inhibition->DNA Damage Response Apoptosis Apoptosis DNA Damage Response->Apoptosis

Figure 2: Mechanism of action of Cisplatin.

Preclinical Performance Data (Hypothetical)

The following tables summarize the hypothetical in vitro performance of this compound against Cisplatin in the A549 NSCLC cell line.

Table 1: Cytotoxicity (IC50) after 72-hour exposure

CompoundA549 (NSCLC) IC50 (µM)
This compound0.5
Cisplatin5.0

Table 2: Induction of Apoptosis (at 2x IC50 after 48 hours)

Compound% Apoptotic Cells (Annexin V+)
This compound75%
Cisplatin60%
Vehicle Control5%

Table 3: Cell Cycle Analysis (at IC50 after 24 hours)

Compound% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
This compound70%15%15%
Cisplatin30%20%50%
Vehicle Control55%30%15%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Drug Treatment: Cells are treated with serial dilutions of this compound or Cisplatin for 72 hours.

  • MTT Incubation: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: A549 cells are treated with this compound or Cisplatin at their respective 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: A549 cells are treated with this compound or Cisplatin at their respective IC50 concentrations for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight.

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative in vitro evaluation of anti-cancer compounds.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays Cell Culture Cell Culture Cytotoxicity Assay Cytotoxicity Assay Cell Culture->Cytotoxicity Assay Drug Preparation Drug Preparation Drug Preparation->Cytotoxicity Assay IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Western Blot Western Blot IC50 Determination->Western Blot Mechanistic Insights Mechanistic Insights Apoptosis Assay->Mechanistic Insights Cell Cycle Analysis->Mechanistic Insights Western Blot->Mechanistic Insights

Safety Operating Guide

Proper Disposal Procedures for Melledonal C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following disposal procedures for Melledonal C are based on its chemical properties as a chlorinated organic compound and established best practices for laboratory hazardous waste management. As no official Safety Data Sheet (SDS) with specific disposal instructions was found for this compound, these guidelines should be considered a precautionary measure. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

This compound, with the molecular formula C24H29ClO8, is a halogenated organic compound.[1] Wastes containing halogenated organic compounds require specific disposal protocols due to their potential environmental impact and the hazardous byproducts that can be generated during improper treatment, such as incineration.[2][3] Therefore, this compound and materials contaminated with it must be disposed of as hazardous chemical waste.

Immediate Safety and Operational Plan

This section provides a step-by-step guide for the proper segregation, containment, and disposal of this compound waste generated in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes pure excess compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials, and absorbent paper).

  • Segregate this compound waste at the point of generation. It must be collected separately from non-hazardous waste and non-halogenated organic waste.[2][4] Mixing halogenated and non-halogenated waste streams can increase disposal costs and complicate the disposal process.[3]

Step 2: Use of Appropriate Waste Containers

  • Select a compatible container. Use a clean, leak-proof container made of a material that is chemically resistant to this compound and any solvents it may be mixed with. High-density polyethylene (HDPE) carboys or bottles are generally suitable for halogenated organic waste.[3][5]

  • Ensure the container is in good condition with a secure, tightly sealing cap to prevent leaks and the release of vapors.[4][6]

  • The container should be filled to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[7]

Step 3: Proper Labeling of Waste Containers

  • Label the container before use. A hazardous waste tag must be affixed to the container before any waste is added.[3][4]

  • The label must include the words "Hazardous Waste" .[8][9]

  • Clearly list all chemical constituents and their approximate percentages, including "this compound" and any solvents or other chemicals present. Do not use abbreviations or chemical formulas.[2][4]

  • Indicate the relevant hazards (e.g., Toxic, Flammable).[3]

  • Include the name of the principal investigator or laboratory contact and the date the first drop of waste was added (accumulation start date).

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation.[6][8][10]

  • The SAA should be a secure location, away from general laboratory traffic and under the direct control of laboratory personnel.[7]

  • Ensure the container is kept closed at all times, except when adding waste.[4][10]

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[3]

  • Segregate the this compound waste container from incompatible materials, such as strong acids, bases, and oxidizing agents.[5][6]

Step 5: Arranging for Disposal

  • Monitor the fill level of the container. Once the container is 75-90% full or has been in storage for the maximum allowable time per institutional policy (often 6-12 months), arrange for its disposal.[3][10]

  • Contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for requesting a collection, which may involve an online form or phone call.[3][10]

  • Do not dispose of this compound down the drain or in the regular trash under any circumstances.[4]

Data Presentation: Waste Management Guidelines

The following table summarizes key quantitative limits and parameters for the management of this compound hazardous waste in a laboratory setting. These are typical values and should be confirmed with your institution's specific policies.

ParameterGuidelineRationale
Waste Container Fill Level Max 90% of capacityTo prevent spills from overfilling and allow for vapor expansion.[7]
SAA Storage Volume Limit ≤ 55 gallons of hazardous wasteFederal and state regulatory limit for satellite accumulation areas.[9][10]
SAA Storage Time Limit ≤ 12 months from accumulation start dateInstitutional policy to ensure timely disposal and prevent degradation of containers.[6][10]
Aqueous Waste pH Range N/A for Halogenated Organic WasteThis compound waste should not be disposed of down the drain, regardless of pH.[4]
Solid Waste Concentration Trace amounts on labwareContaminated solids must be collected as hazardous waste.

Experimental Protocol: Cell-Based Assay Quenching and Waste Disposal

This protocol describes a hypothetical experiment using this compound to treat cultured cells, followed by the procedure for terminating the experiment and managing the resulting chemical waste.

Objective: To assess the cytotoxic effect of this compound on HeLa cells.

Methodology:

  • Preparation of this compound Stock Solution:

    • Dissolve 10 mg of this compound in 2.075 mL of DMSO to create a 10 mM stock solution.

    • Store the stock solution at -20°C in a properly labeled vial.

  • Cell Treatment:

    • Plate HeLa cells in a 96-well plate and incubate for 24 hours.

    • Prepare serial dilutions of the this compound stock solution in cell culture media to achieve final concentrations ranging from 1 µM to 100 µM.

    • Remove the existing media from the cells and add 100 µL of the this compound-containing media to the respective wells. Incubate for 48 hours.

  • Experiment Termination and Waste Collection:

    • Aqueous Waste: Aspirate the media containing this compound from all wells. This is now considered halogenated aqueous waste . Dispense this waste into a designated, properly labeled hazardous waste container.

    • Solid Waste: All pipette tips, serological pipettes, and gloves used to handle this compound are considered contaminated solid waste . Place these items into a separate, clearly labeled hazardous waste bag or container.

    • Cell Plate Disposal: The 96-well plate is also considered contaminated solid waste and should be placed in the same container as the other solid waste.

  • Decontamination:

    • Wipe down the work area (e.g., biological safety cabinet) with a suitable decontaminating solution (e.g., 70% ethanol), and dispose of the cleaning materials as contaminated solid waste.

  • Final Disposal:

    • Ensure all waste containers are securely closed and stored in the designated SAA.

    • Once the containers are full, contact the EHS department for pickup and disposal.

Mandatory Visualizations

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing this compound.

This compound Waste Disposal Workflow start Waste Generation (this compound) is_solid Solid or Liquid Waste? start->is_solid liquid_container Collect in Designated Halogenated Liquid Waste Container is_solid->liquid_container Liquid solid_container Collect in Designated Contaminated Solid Waste Container is_solid->solid_container Solid label_liquid Ensure Container is Labeled: - 'Hazardous Waste' - All Constituents (%) - Accumulation Date liquid_container->label_liquid store_liquid Store in SAA with Secondary Containment label_liquid->store_liquid is_full Container Full or Storage Limit Reached? store_liquid->is_full label_solid Ensure Container is Labeled: - 'Hazardous Waste' - 'this compound Contaminated Labware' solid_container->label_solid store_solid Store in SAA label_solid->store_solid store_solid->is_full request_pickup Contact EHS for Waste Pickup is_full->request_pickup Yes end Proper Disposal by EHS request_pickup->end

References

Personal protective equipment for handling Melledonal C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical compound "Melledonal C" was not found in our search. The following information is provided for "Melonal," a related compound, to serve as a comprehensive guide for laboratory safety and chemical handling.

This guide provides essential, immediate safety and logistical information for handling Melonal, including operational and disposal plans. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling Melonal.

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against splashes and flying debris.[1][2]
Hand Protection Impermeable and chemical-resistant gloves (e.g., vinyl)To prevent skin contact and potential allergic reactions.[3][4][5]
Body Protection Lab coat, chemical-resistant apron, or coverallsTo protect skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area. A respirator may be required if vapors are generated.To prevent inhalation of potentially irritating vapors.[4][6]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain chemical integrity.

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not ingest or inhale vapors.[3]

  • Use only in a well-ventilated area or under a chemical fume hood.[7]

  • Wash hands thoroughly after handling.[3][4]

  • Keep away from heat, sparks, and open flames.[3][4][5][6]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[3][4][7]

  • Store in the original container.[3]

  • Avoid prolonged exposure to light, humidity, and air.[3]

Disposal Plan

Proper disposal of Melonal and its containers is essential to protect the environment and comply with regulations.

Waste Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[3][5]

  • Do not allow the product to enter drains.[6]

  • Waste should be collected and disposed of through a licensed hazardous waste disposal facility.[8]

Container Disposal:

  • Thoroughly empty all contents from the container.

  • Labels on containers should be defaced or removed before disposal.[9]

  • Rinsed and dried glass containers can be placed in a designated glass disposal container.[10]

Experimental Workflow: General Handling Protocol

The following diagram illustrates a standard workflow for handling Melonal in a laboratory setting to minimize exposure and ensure safety.

General Experimental Workflow for Handling Melonal cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup prep_gather Gather Materials prep_setup->prep_gather handle_measure Measure/Weigh Melonal prep_gather->handle_measure handle_experiment Perform Experiment handle_measure->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: A step-by-step workflow for the safe handling of Melonal in a laboratory setting.

Logical Relationship: PPE and Safety Measures

This diagram outlines the logical connections between identified hazards and the corresponding protective measures required when working with Melonal.

Logical Relationships in Melonal Safety Procedures cluster_hazards Identified Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_procedures Handling Procedures hazard_skin Skin Irritation/ Allergic Reaction ppe_gloves Chemical-Resistant Gloves hazard_skin->ppe_gloves ppe_labcoat Lab Coat/Apron hazard_skin->ppe_labcoat hazard_eye Serious Eye Irritation ppe_goggles Safety Goggles/ Face Shield hazard_eye->ppe_goggles hazard_inhalation Respiratory Irritation ppe_respirator Use in Ventilated Area/ Respirator hazard_inhalation->ppe_respirator proc_ventilation Work in Well-Ventilated Area hazard_inhalation->proc_ventilation hazard_flammability Flammable Liquid proc_no_ignition Keep Away from Ignition Sources hazard_flammability->proc_no_ignition proc_storage Store in Cool, Dry Place hazard_flammability->proc_storage

Caption: The relationship between Melonal hazards and the necessary PPE and handling procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.